molecular formula C9H6F5NO2 B554717 2,3,4,5,6-Pentafluoro-L-phenylalanine CAS No. 34702-59-5

2,3,4,5,6-Pentafluoro-L-phenylalanine

Cat. No.: B554717
CAS No.: 34702-59-5
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluoro-L-phenylalanine is a highly specialized non-canonical amino acid where all five hydrogen atoms on the phenylalanine aromatic ring are replaced with fluorine. This strategic serial fluorination specifically alters the side chain's electrostatic potential and enhances its hydrophobicity, making it an invaluable tool for probing and modulating protein structure and function. Its primary research value lies in its ability to dissect the role of aromatic interactions in biological systems. By incorporating this analog into proteins, researchers can systematically investigate the contribution of π-interactions to protein stability, protein-ligand recognition, and protein-protein interactions without introducing significant steric changes . A key application is the enhancement of catabolic stability in therapeutic proteins and peptide-based vaccines. The incorporation of this pentafluorinated phenylalanine can shield proteins from degradation, thereby increasing their shelf life and functional longevity . Furthermore, it serves as a critical probe in structural biology, particularly for analyzing membrane-protein interactions and the mechanisms of ion channels, where aromatic residues are often functionally significant . Its utility extends to advanced techniques such as positron emission topography (PET) for tumor imaging and the development of enzyme inhibitors . The compound is available in both protected (e.g., Fmoc-) and unprotected forms for versatile use in peptide synthesis and protein engineering studies . This product is intended for research purposes only.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375801
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34702-59-5, 138109-65-6
Record name Pentafluorophenylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAFLUOROPHENYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoro-L-phenylalanine (F5-Phe) is a non-proteinogenic, fluorinated analog of the essential amino acid L-phenylalanine. The substitution of all five hydrogen atoms on the phenyl ring with highly electronegative fluorine atoms imparts unique physicochemical properties, making it an invaluable tool in chemical biology, drug discovery, and materials science. The introduction of fluorine can modulate acidity, hydrophobicity, conformation, and metabolic stability.[1] This guide provides a comprehensive overview of its core chemical properties, experimental methodologies for its use, and its applications in research and development.

Core Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[2][3] Its key properties are summarized below, providing a foundational dataset for its application in experimental design.

PropertyValueReference(s)
Molecular Formula C₉H₆F₅NO₂[2]
Molecular Weight 255.14 g/mol [2]
CAS Number 34702-59-5[2]
Appearance White to light yellow powder or crystal[2][3]
Melting Point 258 °C (with decomposition)[2]
Purity Typically >95.0% (as determined by HPLC and/or Nonaqueous Titration)[2][3]
Specific Rotation [α]²⁰/D +18.0 to +23.0° (c=0.2, H₂O)
Storage Temperature Room temperature (recommended cool and dark, <15°C) or 2-8 °C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and verification of F5-Phe and its derivatives.

Infrared (IR) Spectroscopy

Cryogenic IR spectroscopy provides high spectral resolution, allowing for detailed structural analysis. The IR spectrum of protonated F5-Phe is characterized by a congested region between 1000 and 1400 cm⁻¹, though the signals in this region have relatively weak intensity compared to monofluorinated analogs.[5] This technique is sensitive enough to probe weak fluorine-specific interactions and intramolecular hydrogen bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F-NMR is a powerful technique for studying proteins into which F5-Phe has been incorporated. The unique ¹⁹F signal provides a sensitive probe with little to no background from the rest of the protein, enabling the study of protein structure, aggregation, and ligand interactions.[5][7] In solution, the ¹⁹F NMR spectrum of related pentafluorophosphato derivatives shows characteristic splitting patterns that confirm the structure and coordination of the fluorine atoms.[8]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the high-fidelity incorporation of F5-Phe into proteins.[7] The observed mass of the modified protein will be consistent with the replacement of a canonical amino acid with F5-Phe. High-resolution mass spectrometry is also a key tool for confirming the purity and structure of synthesized F5-Phe and its derivatives.[8]

Experimental Protocols and Methodologies

The unique properties of F5-Phe are leveraged through its incorporation into peptides and proteins. This is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-protected derivative, Fmoc-pentafluoro-L-phenylalanine.

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating Fmoc-pentafluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer.

Materials:

  • 2-chlorotrityl resin preloaded with the C-terminal amino acid

  • Fmoc-protected amino acids (including Fmoc-pentafluoro-L-phenylalanine)

  • Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes prior to synthesis.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-pentafluoro-L-phenylalanine) is pre-activated with HBTU and DIPEA and then added to the resin. The coupling reaction proceeds for a specified time.

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: The Fmoc group of the final amino acid is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA-based).

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

sp_ps_workflow start Start: Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling: Fmoc-F5-Phe + HBTU/DIPEA wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for next AA wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_product Final Peptide with F5-Phe purification->end_product

Workflow for incorporating F5-Phe via Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

The incorporation of F5-Phe into peptides and proteins is a powerful strategy for modulating biological activity and studying molecular interactions.

Probing Protein Structure and Function

The perfluorinated aromatic ring of F5-Phe significantly alters the electronic properties of the side chain compared to native phenylalanine. This modification is particularly useful for studying:

  • Cation-π Interactions: Serial fluorination of an aromatic ring systematically alters its electrostatic characteristics. Penta-fluorination dramatically reduces the cation-π binding potential, allowing researchers to probe the energetic contribution of these interactions to protein stability and ligand binding.[7]

  • ¹⁹F NMR Probes: The fluorine atoms serve as sensitive NMR probes for investigating protein structure, dynamics, and interactions without interference from other atoms in the protein.[5][7]

probing_interactions protein1 Protein Structure phe Phenylalanine (Phe) investigation Investigate Impact on: - Protein Stability - Ligand Binding - Enzyme Activity cation Cation (+) phe->cation Strong Cation-π Interaction f5_phe Pentafluoro- phenylalanine (F5-Phe) protein2 Protein Structure cation2 Cation (+) f5_phe->cation2 Weakened Cation-π Interaction label_edge Site-Specific Incorporation dummy1 dummy1 dummy2 dummy2 dummy1->dummy2 Site-Specific Incorporation

Using F5-Phe to probe the role of cation-π interactions in protein function.
Enhancing Peptide Therapeutics

In drug development, modifying peptides with non-canonical amino acids like F5-Phe can significantly improve their therapeutic potential.[9]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring of F5-Phe less susceptible to enzymatic degradation by proteases, which can prolong the biological half-life of a peptide drug.[10]

  • Modulation of Bioactivity: The altered electronic and hydrophobic properties of the F5-Phe side chain can lead to changes in receptor binding affinity and selectivity, allowing for the fine-tuning of a peptide's pharmacological profile.[9][11] This makes it a valuable component for designing novel peptides with improved bioactivity.[9]

Conclusion

This compound is a powerful and versatile chemical tool for researchers across multiple scientific disciplines. Its unique electronic properties, stemming from the perfluorinated phenyl ring, provide a means to systematically probe complex biological interactions that are otherwise difficult to study. Furthermore, its ability to enhance the stability and modulate the activity of peptides makes it a highly attractive building block in the development of next-generation therapeutics. The data and protocols presented in this guide offer a solid foundation for the effective application of this unique amino acid in advanced research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purity of 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of 2,3,4,5,6-Pentafluoro-L-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, making it a valuable tool in drug discovery, protein engineering, and as a probe in metabolic studies. This document details the primary synthetic routes, purification protocols, and analytical methods for purity assessment, presented in a format tailored for researchers and professionals in the field.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial to its application in biological systems. Two predominant methods for achieving high enantiomeric purity are the alkylation of a glycine benzophenone imine under phase-transfer catalysis (O'Donnell's method) and the alkylation of a chiral Ni(II) complex of a glycine Schiff base (Belokon's method).

Asymmetric Synthesis via Alkylation of a Glycine Benzophenone Imine

This method, pioneered by O'Donnell, utilizes a chiral phase-transfer catalyst to direct the stereoselective alkylation of the benzophenone imine of a glycine ester with pentafluorobenzyl bromide.[1] The benzophenone imine serves to protect the amine group and activate the α-carbon for deprotonation and subsequent alkylation.[2]

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

  • Preparation of the Glycine Benzophenone Imine Ester: The Schiff base is typically prepared by the reaction of glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base.

  • Phase-Transfer Catalyzed Alkylation: The glycine benzophenone imine ester is dissolved in an organic solvent (e.g., dichloromethane or toluene). An aqueous solution of a strong base (e.g., 50% NaOH) is added to create a biphasic system. A chiral phase-transfer catalyst, often a derivative of a Cinchona alkaloid, is introduced to facilitate the transfer of the enolate into the organic phase.[1]

  • Addition of Alkylating Agent: Pentafluorobenzyl bromide is added to the reaction mixture, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Deprotection: The resulting alkylated Schiff base is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to remove the benzophenone protecting group and the ester group, yielding the crude this compound.

This method has been reported to yield enantiomeric excesses (ee) of less than 98%.[3]

Asymmetric Synthesis via Alkylation of a Chiral Ni(II) Complex

This approach, developed by Belokon and coworkers, employs a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.[4][5] This complex serves as a chiral glycine equivalent, and its alkylation with pentafluorobenzyl bromide proceeds with high diastereoselectivity.

Experimental Protocol:

The general steps for this synthesis are:

  • Formation of the Chiral Ni(II) Complex: The chiral ligand is reacted with glycine and a nickel(II) salt (e.g., Ni(NO₃)₂) in the presence of a base to form the planar chiral Ni(II) complex.[6]

  • Alkylation Reaction: The complex is then reacted with pentafluorobenzyl bromide in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., solid NaOH or potassium carbonate) at room temperature.[4]

  • Diastereomer Separation: The resulting diastereomeric complexes can be separated by silica gel chromatography.

  • Hydrolysis and Isolation: The desired diastereomer is then hydrolyzed with aqueous acid (e.g., HCl) to decompose the complex, releasing the enantiomerically enriched this compound and allowing for the recovery of the chiral auxiliary.

This method has been reported to produce enantiomerically enriched (S)-fluorinated phenylalanine derivatives with enantiomeric excesses of less than 90%.[3]

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, byproducts, and any enantiomeric impurities. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a common technique for the purification of solid compounds. The choice of solvent is critical and is determined by the solubility of the amino acid and its impurities. For fluorinated amino acids, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.

General Protocol:

  • Dissolve the crude amino acid in a minimum amount of a hot solvent in which it is highly soluble.

  • Slowly add a co-solvent in which the amino acid is less soluble until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[7] This technique separates compounds based on their hydrophobicity.

General Protocol:

  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: The elution of the compound is monitored using a UV detector, typically at wavelengths around 214 nm and 254 nm.

  • Fraction Collection and Lyophilization: Fractions containing the pure product are collected, pooled, and the solvent is removed by lyophilization to yield the purified this compound.

Purity Analysis

The purity of this compound is assessed by a combination of analytical techniques, primarily HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry is used to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the chemical purity and, with a chiral column, the enantiomeric purity of the final product.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm
Expected Purity ≥95% (as seen for similar commercial products)[8]

Table 1: Typical Analytical HPLC Conditions for Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure of the compound and to identify any impurities.

NucleusExpected Chemical Shifts (δ, ppm)
¹H NMR Signals corresponding to the α-proton, β-protons, and the amine and carboxylic acid protons.
¹³C NMR Resonances for the carbonyl carbon, α-carbon, β-carbon, and the fluorinated aromatic carbons (with characteristic C-F couplings).
¹⁹F NMR Resonances in the characteristic region for fluorine atoms attached to an aromatic ring.

Table 2: General NMR Spectroscopic Data for this compound.

Common Impurities

Potential impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Pentafluorobenzyl bromide, glycine derivatives.

  • Byproducts from Side Reactions: Over-alkylation or side reactions of the starting materials.

  • Enantiomeric Impurity: The corresponding D-enantiomer.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_odonnell O'Donnell Synthesis cluster_belokon Belokon Synthesis GlycineImine Glycine Benzophenone Imine Ester Alkylation_O Phase-Transfer Alkylation with Pentafluorobenzyl Bromide GlycineImine->Alkylation_O Hydrolysis_O Acidic Hydrolysis Alkylation_O->Hydrolysis_O CrudeProduct_O Crude L-Pentafluoro- phenylalanine Hydrolysis_O->CrudeProduct_O NiComplex Chiral Ni(II)-Glycine Schiff Base Complex Alkylation_B Alkylation with Pentafluorobenzyl Bromide NiComplex->Alkylation_B Separation Diastereomer Separation Alkylation_B->Separation Hydrolysis_B Acidic Hydrolysis Separation->Hydrolysis_B CrudeProduct_B Crude L-Pentafluoro- phenylalanine Hydrolysis_B->CrudeProduct_B

Caption: Asymmetric synthesis routes to this compound.

Purification_Workflow Crude Crude 2,3,4,5,6-Pentafluoro- L-phenylalanine Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization PrepHPLC Preparative RP-HPLC Crude->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC, NMR) Recrystallization->PurityAnalysis PrepHPLC->PurityAnalysis PureProduct Pure 2,3,4,5,6-Pentafluoro- L-phenylalanine PurityAnalysis->PureProduct

Caption: General purification and analysis workflow.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylalanine (PFPA) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. As an analogue of the essential amino acid phenylalanine, its unique properties, imparted by the perfluorinated phenyl ring, make it a valuable tool for modifying the structure and function of peptides and proteins. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic and hydrophobic character of the aromatic side chain, leading to enhanced metabolic stability, altered protein-protein interactions, and novel catalytic activities. This guide provides a comprehensive overview of the core physicochemical characteristics of pentafluorophenylalanine, detailed experimental protocols for their determination, and insights into its biological implications.

Physicochemical Properties

The introduction of five fluorine atoms onto the phenyl ring of phenylalanine dramatically influences its physical and chemical properties. While experimental data for some properties of the unprotected amino acid are not widely published, the following tables summarize the available quantitative data and provide context through comparison with the parent amino acid, L-phenylalanine.

Acid-Base Properties, Lipophilicity, and Solubility

The acidity of both the carboxylic acid and the ammonium group of pentafluorophenylalanine is expected to be higher (lower pKa values) compared to phenylalanine due to the strong electron-withdrawing effect of the pentafluorophenyl group. This increased acidity can influence the charge state of PFPA-containing peptides at physiological pH. The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is also significantly impacted. While intuition might suggest that fluorination increases lipophilicity, the polarity of the C-F bond can lead to complex solvation effects.

Table 1: Acid-Base Properties, Lipophilicity, and Molecular Weight

PropertyL-PentafluorophenylalanineL-PhenylalanineData Source
pKa₁ (α-COOH) ~1.8 (Estimated)1.83 - 2.20
pKa₂ (α-NH₃⁺) ~8.7 (Estimated)9.09 - 9.13
pI ~5.25 (Estimated)5.48Calculated
Calculated logP 1.991.58ChemAxon
Molecular Weight 255.15 g/mol 165.19 g/mol N/A

Table 2: Physical Properties

PropertyL-PentafluorophenylalanineL-PhenylalanineData Source
Melting Point 258 °C283 °C (decomposes)
Aqueous Solubility Data not available29.6 g/L at 25 °CN/A

Spectroscopic Characteristics

The spectroscopic properties of pentafluorophenylalanine are distinct from those of phenylalanine, primarily due to the presence of the five fluorine atoms. These differences are particularly evident in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of pentafluorophenylalanine is simplified in the aromatic region compared to phenylalanine, as there are no protons on the phenyl ring. The key signals correspond to the α-proton and the two β-protons of the amino acid backbone. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the pentafluorophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, α-carbon, and β-carbon. The carbons of the pentafluorophenyl ring exhibit complex splitting patterns due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). These couplings can sometimes lead to a lower signal-to-noise ratio for the aromatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing pentafluorophenylalanine and peptides containing this residue. Due to the chemical non-equivalence of the fluorine atoms, the spectrum typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorines, each with its characteristic chemical shift and coupling pattern.

Infrared (IR) Spectroscopy

The IR spectrum of pentafluorophenylalanine displays characteristic absorption bands for the amino acid functional groups, including the stretching vibrations of the N-H bonds in the amino group, the C=O bond of the carboxylic acid, and the C-F bonds of the aromatic ring. The strong C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, pentafluorophenylalanine can be readily identified by its molecular ion peak. The fragmentation pattern in tandem MS (MS/MS) experiments will show characteristic losses, such as the loss of the carboxylic acid group and fragmentation of the side chain, which can be used for sequencing in peptides.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of pentafluorophenylalanine. These protocols are based on standard methods for amino acids and may require optimization for this specific fluorinated analogue.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of pentafluorophenylalanine using potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of pentafluorophenylalanine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH of the solution.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant. Record the pH after each addition. This will allow for the determination of the pKa of the carboxylate group (pKa₁).

  • Basic Titration: In a separate experiment, or sequentially, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH after each addition. This will be used to determine the pKa of the ammonium group (pKa₂).

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve PFPA in CO2-free water titrate_acid Titrate with standardized HCl prep1->titrate_acid Sample titrate_base Titrate with standardized NaOH prep1->titrate_base Sample record_pH Record pH after each addition titrate_acid->record_pH titrate_base->record_pH plot_curve Plot pH vs. Titrant Volume record_pH->plot_curve Data determine_pka Determine pKa at half-equivalence points plot_curve->determine_pka

Workflow for pKa Determination by Potentiometric Titration
Determination of logP by Shake-Flask Method

This protocol outlines the determination of the octanol-water partition coefficient (logP) using the classical shake-flask method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate. Use the appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4) if determining the distribution coefficient (logD).

  • Sample Preparation: Prepare a stock solution of pentafluorophenylalanine in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of pentafluorophenylalanine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_solvents Pre-saturate octanol and water mix_phases Mix aqueous stock with octanol prep_solvents->mix_phases prep_sample Prepare PFPA stock in aqueous phase prep_sample->mix_phases shake Shake to equilibrate mix_phases->shake separate Separate aqueous and octanol phases shake->separate analyze_conc Determine PFPA concentration in each phase separate->analyze_conc Aqueous & Octanol Phases calculate_logp Calculate logP analyze_conc->calculate_logp

Workflow for logP Determination by Shake-Flask Method
Determination of Aqueous Solubility

This protocol describes a common method for determining the thermodynamic aqueous solubility of pentafluorophenylalanine.

Methodology:

  • Sample Preparation: Add an excess amount of solid pentafluorophenylalanine to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Ensure that no solid particles are carried over into the liquid phase.

  • Quantification: Determine the concentration of the dissolved pentafluorophenylalanine in the clear aqueous solution using a validated analytical method such as HPLC with a calibration curve.

  • Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of pentafluorophenylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹H and ¹³C spectra, ¹⁹F decoupling may be necessary to simplify the spectra.

  • FTIR Spectroscopy:

    • Prepare a KBr pellet by grinding a small amount of pentafluorophenylalanine (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

    • Record the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry:

    • Prepare a dilute solution of pentafluorophenylalanine in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization, ESI). For tandem MS, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Biological Implications and Applications

Pentafluorophenylalanine is not a substrate for protein synthesis by the natural translational machinery. However, it can be incorporated into proteins site-specifically using engineered aminoacyl-tRNA synthetase/tRNA pairs, a technique known as genetic code expansion. This has made PFPA a valuable tool for:

  • Probing Protein Structure and Function: The unique spectroscopic properties of the pentafluorophenyl group (especially for ¹⁹F NMR) allow it to be used as a sensitive reporter of the local environment within a protein.

  • Enhancing Protein Stability: The incorporation of PFPA can increase the thermal and chemical stability of proteins due to the hydrophobic nature and rigidity of the perfluorinated ring.

  • Modulating Protein-Protein Interactions: The altered electronic properties of the pentafluorophenyl ring can either enhance or disrupt aromatic-aromatic and cation-π interactions at protein interfaces.

  • Drug Development: Peptides and proteins containing PFPA can exhibit improved metabolic stability and altered pharmacological properties.

Phenylalanine Metabolism and Potential Fate of PFPA

In biological systems, L-phenylalanine is an essential amino acid that is primarily metabolized through the phenylalanine hydroxylase pathway to produce tyrosine. This is the first step in its catabolism and also serves as a source of tyrosine for the synthesis of catecholamines and melanin.

phenylalanine_metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Fumarate Fumarate Tyr->Fumarate Catabolism Acetoacetate Acetoacetate Tyr->Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Melanin Melanin L_DOPA->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified Metabolic Pathway of L-Phenylalanine

The metabolic fate of pentafluorophenylalanine is not as well-characterized. Due to the stability of the C-F bonds, it is expected to be resistant to the action of phenylalanine hydroxylase and other metabolic enzymes. This metabolic inertness is a key reason for its use in creating more stable therapeutic peptides. However, further studies are needed to fully elucidate its long-term fate and potential for bioaccumulation or biotransformation in vivo.

Conclusion

Pentafluorophenylalanine possesses a unique set of physicochemical properties that distinguish it significantly from its natural counterpart, phenylalanine. The perfluorination of the aromatic ring imparts increased acidity, alters its lipophilicity, and provides a powerful spectroscopic handle for biophysical studies. While some of its fundamental properties still require more extensive experimental characterization, the available data and the established protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile synthetic amino acid in their work. Its demonstrated utility in enhancing protein stability and as a probe for molecular interactions ensures that pentafluorophenylalanine will continue to be a valuable tool in advancing our understanding of biological systems and in the design of novel therapeutics.

An In-depth Technical Guide to 2,3,4,5,6-Pentafluoro-L-phenylalanine (CAS: 34702-59-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoro-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. The strategic incorporation of five fluorine atoms onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and proteins. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on practical experimental protocols and data presentation for the research community. The introduction of multiple fluorine atoms can modulate acidity, basicity, hydrophobicity, and conformation of the parent molecule.[1]

The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, leading to a longer in vivo half-life of peptide-based drugs. Furthermore, the 19F nucleus serves as a sensitive and non-invasive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand binding without the background noise associated with 1H NMR.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used Fmoc-protected derivative are presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34702-59-5[3]
Molecular Formula C₉H₆F₅NO₂[3]
Molecular Weight 255.14 g/mol
Appearance Solid[3]
Melting Point 254 - 258 °C[3]
Purity ≥95%
Storage Temperature 2 - 8 °C[3]

Table 2: Physicochemical Properties of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

PropertyValueReference
CAS Number 205526-32-5[4]
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.38 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97%
Optical Activity [α]/D -20.5 ± 1.0°, c = 1 in methanol
Solubility Soluble in DMF and NMP
Storage Temperature 2 - 8°C

Synthesis and Purification

While commercially available, understanding the synthetic routes to this compound is crucial for specialized applications and isotopic labeling. Asymmetric synthesis is key to obtaining the biologically active L-enantiomer.

Asymmetric Synthesis via Chiral Ni(II) Complex

A general and effective method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. This method can be adapted for the synthesis of this compound.[1]

Experimental Protocol: Asymmetric Synthesis

Materials:

  • Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone

  • Pentafluorobenzyl bromide

  • Potassium hydroxide

  • Methanol

  • Hydrochloric acid (6M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Alkylation: To a solution of the chiral Ni(II) complex in methanol, add a solution of potassium hydroxide in methanol. Stir the mixture at room temperature for 10 minutes. Add pentafluorobenzyl bromide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Hydrolysis: After completion of the alkylation, add 6M hydrochloric acid to the reaction mixture and stir at 60°C for 8-12 hours to hydrolyze the complex and the Schiff base.

  • Extraction and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the crude amino acid hydrochloride.

  • Isolation: Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate) to the isoelectric point of the amino acid to precipitate the product.

  • Recrystallization: Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.[5]

cluster_synthesis Asymmetric Synthesis Workflow start Chiral Ni(II) Complex + Pentafluorobenzyl Bromide alkylation Alkylation (KOH, Methanol) start->alkylation hydrolysis Acid Hydrolysis (6M HCl) alkylation->hydrolysis extraction Extraction (Diethyl Ether) hydrolysis->extraction neutralization Neutralization extraction->neutralization recrystallization Recrystallization neutralization->recrystallization product Pure 2,3,4,5,6-Pentafluoro- L-phenylalanine recrystallization->product

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Peptide Synthesis and Drug Discovery

The unique properties of this compound make it a valuable building block for modifying peptides to enhance their therapeutic potential. It is commonly incorporated into peptide sequences using solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the most common method for SPPS. Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine is commercially available for this purpose.

Experimental Protocol: Incorporation into a Peptide using SPPS

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other activator

  • Piperidine (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_spps Solid-Phase Peptide Synthesis Workflow resin Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final cycle purification Precipitation & Purification (Ether, RP-HPLC) cleavage->purification peptide Final Purified Peptide purification->peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Application in 19F NMR Studies of Proteins

The incorporation of this compound into proteins provides a powerful tool for studying protein structure, dynamics, and interactions using 19F NMR spectroscopy. The five fluorine atoms provide a strong and sensitive NMR signal that is highly responsive to changes in the local environment.[2]

Biosynthetic Incorporation into Proteins

This amino acid can be incorporated into proteins expressed in bacterial systems (e.g., E. coli) by supplementing the growth medium and using an appropriate auxotrophic strain or by inhibiting the endogenous phenylalanine biosynthesis pathway.

Experimental Protocol: Biosynthetic Incorporation into an E. coli Expressed Protein

Materials:

  • E. coli expression strain auxotrophic for phenylalanine (e.g., ATCC 39554).

  • Expression plasmid containing the gene of interest under an inducible promoter.

  • Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer and purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Starter Culture: Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) and grow overnight.

  • Main Culture: Inoculate the main culture in minimal media with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Amino Acid Addition: Add this compound to the culture to a final concentration of 50-100 mg/L.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatographic techniques.

  • 19F NMR Analysis: Prepare the purified protein sample for NMR analysis. The concentration should typically be in the range of 100-500 µM. Acquire 19F NMR spectra to study the protein's structural and dynamic properties.

cluster_incorporation Biosynthetic Incorporation Workflow culture E. coli Culture Growth (Minimal Media) addition Add 2,3,4,5,6-Pentafluoro- L-phenylalanine culture->addition induction Induce Protein Expression (IPTG) addition->induction expression Protein Expression (18-25°C) induction->expression harvest Cell Harvesting expression->harvest purification Protein Purification harvest->purification nmr 19F NMR Analysis purification->nmr

Caption: Workflow for the biosynthetic incorporation of this compound.

Signaling Pathway Modulation

Peptides containing this compound can be designed to modulate the activity of various cellular targets, including G-protein coupled receptors (GPCRs). The altered electronic and steric properties of the fluorinated residue can enhance binding affinity and selectivity for the receptor.

The following diagram illustrates a general GPCR signaling pathway that can be modulated by a peptide ligand incorporating this unnatural amino acid.

cluster_gpcr GPCR Signaling Pathway Modulation ligand Peptide Ligand (with Pentafluoro-L-Phe) receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A generalized GPCR signaling pathway modulated by a peptide ligand.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated area at 2-8°C.[3]

In case of exposure, seek medical attention. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[3]

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its unique properties, conferred by the perfluorinated phenyl ring, offer significant advantages in enhancing the metabolic stability and modulating the biological activity of peptides. Furthermore, its utility as a 19F NMR probe provides an invaluable method for studying protein structure and function in detail. The experimental protocols and data presented in this guide offer a practical resource for the effective utilization of this compound in research and development.

References

The Structural Enigma: An In-depth Technical Guide to the Structure and Conformation of 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentafluoro-L-phenylalanine (F5-Phe) is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The substitution of all five aromatic protons of L-phenylalanine with fluorine atoms imparts profound changes to its physicochemical properties, including hydrophobicity, electronic distribution, and conformational preferences. These alterations can be harnessed to enhance the metabolic stability of peptides, modulate protein-protein interactions, and serve as a sensitive probe in ¹⁹F NMR studies. This technical guide provides a comprehensive overview of the structure and conformation of F5-Phe, addressing the current landscape of its structural elucidation through experimental and computational methodologies. While a definitive crystal structure of the free amino acid is not publicly available, this guide synthesizes data from related compounds and theoretical models to present a detailed analysis of its molecular geometry.

Introduction: The Impact of Perfluorination

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in drug design.[1] In the case of phenylalanine, perfluorination of the phenyl ring introduces several key effects:

  • Increased Hydrophobicity: The highly electronegative fluorine atoms create a fluorous phase, which can enhance partitioning into lipid bilayers and influence molecular packing.

  • Altered Electrostatics: The strong electron-withdrawing nature of fluorine atoms modifies the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions.

  • Enhanced Stability: The C-F bond is stronger than the C-H bond, which can increase resistance to metabolic degradation.[1]

  • Conformational Constraints: The steric bulk and electronic properties of the fluorine atoms can influence the rotational freedom of the side chain and the backbone dihedral angles of peptides into which it is incorporated.[2]

Understanding the precise three-dimensional structure and conformational dynamics of F5-Phe is paramount for its rational application in the design of novel therapeutics and research tools.

Molecular Structure and Geometry

A definitive, publicly available crystal structure for free this compound has not been reported. However, its molecular geometry can be inferred from the well-characterized structure of L-phenylalanine and computational modeling.[3] The core structure consists of a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a pentafluorobenzyl side chain. In solution, it is expected to exist as a zwitterion.

Predicted Effects of Perfluorination on Molecular Geometry

The introduction of five fluorine atoms on the phenyl ring is predicted to induce the following changes compared to native L-phenylalanine:

  • Carbon-Fluorine Bonds: The C-F bonds are strong and short, with a typical length of approximately 1.35 Å in aromatic systems.[3]

  • Aromatic Ring Geometry: The high electronegativity of fluorine is expected to cause minor alterations in the C-C bond lengths within the phenyl ring. Specifically, the C-C bonds adjacent to the C-F bonds may be slightly shorter. The C-C-C bond angles within the ring may also deviate slightly from the ideal 120° of a perfect hexagon to accommodate the fluorine substituents.[3]

  • Side Chain Conformation: The torsional angles (χ1 and χ2) that define the orientation of the pentafluorophenyl ring relative to the amino acid backbone will be influenced by the steric and electronic effects of the fluorine atoms.

Tabulated Structural Data

The following tables summarize key quantitative data for L-phenylalanine and provide predicted or representative values for this compound. It is crucial to note that the data for F5-Phe is not derived from a direct crystal structure of the free amino acid and should be considered as an approximation based on computational models and data from related structures.

Table 1: Representative Bond Lengths (Å)

BondL-Phenylalanine (Representative)This compound (Predicted/Representative)
N - Cα1.47~1.47
Cα - C1.53~1.53
C - O1.25~1.25
Cα - Cβ1.54~1.54
Cβ - Cγ1.51~1.51
Cγ - Cδ (avg)1.39~1.39
C - F (avg)N/A~1.35

Data for L-Phenylalanine is based on typical values from peptide crystal structures. Data for F5-Phe is predictive.[3]

**Table 2: Representative Bond Angles (°) **

AngleL-Phenylalanine (Representative)This compound (Predicted/Representative)
N - Cα - C111~111
Cα - C - O117~117
Cα - Cβ - Cγ114~114
C-C-C (ring avg)120~120 (with minor deviations)
C-C-F (avg)N/A~120

Data for L-Phenylalanine is based on typical values from peptide crystal structures. Data for F5-Phe is predictive.[3]

Table 3: Representative Backbone Dihedral Angles (Φ, Ψ) in Peptides (°)

Secondary StructureResidueΦ (°)Ψ (°)
α-helixPhe-63-42
β-sheet/ExtendedPhe-70 to -15080 to 170
α-helixF5-PheSubtle changes expectedSubtle changes expected
β-sheet/ExtendedF5-PheSubtle changes expectedSubtle changes expected

Computational studies on other fluorinated phenylalanines suggest that the effect on backbone dihedral angles can be subtle and context-dependent.[4]

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure and conformational preferences of this compound, either as a free molecule or within a peptide, relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the atomic-resolution structure of molecules in the solid state.

Methodology:

  • Crystallization: The first and often most challenging step is to grow single crystals of F5-Phe or a peptide containing it. This involves dissolving the compound in a suitable solvent and slowly changing the conditions (e.g., temperature, solvent composition) to induce the formation of a well-ordered crystal lattice.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern that is recorded on a detector.

  • Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystallization Screening Crystallization Screening Purification->Crystallization Screening Crystal Mounting Crystal Mounting Crystallization Screening->Crystal Mounting Successful Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Diffraction Data Processing Diffraction Data Processing X-ray Diffraction->Diffraction Data Processing Electron Density Map Electron Density Map Diffraction Data Processing->Electron Density Map Model Building Model Building Electron Density Map->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

X-ray Crystallography Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For F5-Phe, both ¹H and ¹⁹F NMR are highly informative.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified F5-Phe-containing peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10). The pH is typically adjusted to a range where amide proton exchange is slow (pH 4-5).[4]

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed:

    • 1D ¹H and ¹⁹F NMR: To assess sample purity and obtain initial information. The ¹⁹F nucleus is a highly sensitive probe with no background signal in biological systems.[4][5]

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.[6]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[4]

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this provides a fingerprint of the peptide's backbone and side-chain amides.[4]

  • Data Processing and Analysis: The NMR data is processed, and resonances are assigned to specific atoms in the molecule.

  • Structure Calculation: The distance restraints from NOESY experiments are used in computational algorithms to generate a family of 3D structures consistent with the experimental data.

G NMR Spectroscopy Workflow for Conformational Analysis cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Calculation Peptide Synthesis Peptide Synthesis Purification Purification Peptide Synthesis->Purification Sample Dissolution Sample Dissolution Purification->Sample Dissolution 1D Spectra (1H, 19F) 1D Spectra (1H, 19F) Sample Dissolution->1D Spectra (1H, 19F) 2D TOCSY 2D TOCSY 1D Spectra (1H, 19F)->2D TOCSY 2D NOESY 2D NOESY 2D TOCSY->2D NOESY 2D HSQC (optional) 2D HSQC (optional) 2D NOESY->2D HSQC (optional) Resonance Assignment Resonance Assignment 2D HSQC (optional)->Resonance Assignment NOE Restraint Generation NOE Restraint Generation Resonance Assignment->NOE Restraint Generation Structure Calculation Algorithms Structure Calculation Algorithms NOE Restraint Generation->Structure Calculation Algorithms Conformational Ensemble Conformational Ensemble Structure Calculation Algorithms->Conformational Ensemble

NMR Spectroscopy Workflow
Computational Chemistry

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the lowest energy conformation of a molecule.

Methodology:

  • Model Building: An initial 3D model of F5-Phe is generated.

  • Geometry Optimization: Quantum mechanical calculations are performed to find the arrangement of atoms that minimizes the total energy of the molecule.

  • Analysis: The output provides optimized bond lengths, bond angles, and dihedral angles, as well as information about the electronic properties of the molecule.[3]

G Computational Modeling Workflow Initial 3D Model Initial 3D Model Geometry Optimization (DFT) Geometry Optimization (DFT) Initial 3D Model->Geometry Optimization (DFT) Energy Minimization Energy Minimization Geometry Optimization (DFT)->Energy Minimization Optimized Structure Optimized Structure Energy Minimization->Optimized Structure Analysis Analysis Optimized Structure->Analysis Bond lengths, angles, dihedrals, electronics

Computational Modeling Workflow

Conformational Analysis

The conformation of the F5-Phe side chain is primarily defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The perfluorination of the phenyl ring is expected to influence the preferred rotameric states due to steric hindrance and altered non-covalent interactions. While detailed experimental data on the conformational landscape of F5-Phe is limited, studies on peptides containing fluorinated phenylalanines suggest that the conformational preferences can be context-dependent, influenced by the local environment within the peptide or protein.[2]

Conclusion

This compound is a valuable tool for chemical biologists and drug discovery scientists. While a definitive experimental structure of the free amino acid remains to be determined, a combination of data from related compounds and computational modeling provides a solid foundation for understanding its structural and conformational properties. The methodologies outlined in this guide, including X-ray crystallography and NMR spectroscopy, represent the key experimental approaches for the detailed structural characterization of this and other modified amino acids. Further research to elucidate the precise solid-state and solution-state structures of F5-Phe will undoubtedly facilitate its more effective application in the development of next-generation therapeutics.

References

A Technical Guide to 2,3,4,5,6-Pentafluoro-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource on the Commercial Availability, Properties, and Applications of a Key Fluorinated Amino Acid

This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluoro-L-phenylalanine, a non-canonical amino acid of significant interest in peptide and protein chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial suppliers, physicochemical properties, and key experimental applications.

Commercial Availability and Supplier Information

This compound and its commonly used N-α-Fmoc-protected derivative are available from a range of commercial suppliers specializing in fine chemicals and reagents for peptide synthesis. The availability of this compound facilitates its incorporation into research and development pipelines without the need for custom synthesis. Below is a summary of key suppliers and their product offerings.

Physicochemical and Quantitative Data

The unique properties of this compound stem from the substitution of all five aromatic protons of L-phenylalanine with fluorine atoms. This modification significantly alters the electronic properties of the aromatic ring, enhancing hydrophobicity and creating a sensitive probe for ¹⁹F NMR studies, all while maintaining a similar steric profile to the natural amino acid.[1] The tables below summarize the key quantitative data for the unprotected amino acid and its Fmoc-protected counterpart, compiled from various commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16029-74-8
Molecular Formula C₉H₆F₅NO₂
Molecular Weight 255.14 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Storage Temperature 2-8°C

Table 2: Physicochemical Properties of N-α-Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

PropertyValue
CAS Number 205526-32-5
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.38 g/mol
Appearance White to off-white powder
Purity Typically ≥97% (HPLC)
Storage Temperature 2-8°C

Key Applications and Experimental Protocols

The primary applications of this compound lie in the fields of peptide synthesis and protein structural biology. Its incorporation into peptides can enhance metabolic stability and modulate biological activity.[1] Furthermore, the pentafluorophenyl group serves as a powerful and sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions without the interference of background signals.[2]

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[3] The Fmoc-protected version of the amino acid is commercially available and can be used in standard automated or manual synthesis protocols.

This protocol outlines the key steps for the incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into a peptide chain using a manual synthesis approach.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer incubation.[3]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (or other Fmoc-amino acid) is pre-activated with a coupling reagent and a base in DMF. This activated solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours.[4]

  • Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.[5]

  • Peptide Precipitation: The crude peptide is precipitated from the cleavage solution by the addition of cold diethyl ether.[3]

  • Purification: The precipitated peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Pentafluoro-L-Phe, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Chain Elongation? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Purified Peptide Purification->FinalPeptide NMR_Workflow cluster_expression Protein Expression cluster_purification Purification & Analysis Transformation Transformation of Phe-auxotrophic E. coli Culture Cell Culture in Minimal Media Transformation->Culture Induction Induction & Addition of Pentafluoro-L-Phe Culture->Induction Harvesting Cell Harvesting & Lysis Induction->Harvesting Purification Protein Purification Harvesting->Purification NMR 19F NMR Spectroscopy Purification->NMR Data Data NMR->Data Structural & Dynamic Data Interaction_Probe cluster_protein Protein of Interest Protein Protein with incorporated 2,3,4,5,6-Pentafluoro-L-Phe Interaction Binding Event / Conformational Change Protein->Interaction Ligand Ligand / Binding Partner Ligand->Interaction NMR 19F NMR Signal Data Information on: - Binding Affinity - Conformational State - Local Environment NMR->Data provides Interaction->NMR modulates

References

The Biological Activity of Pentafluorophenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylalanine (F5-Phe) is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. The substitution of the five hydrogen atoms on the phenyl ring of phenylalanine with fluorine atoms imparts unique physicochemical properties, including increased hydrophobicity, altered electronic characteristics, and enhanced metabolic stability. These properties make F5-Phe a valuable tool for modulating the structure and function of peptides and proteins, leading to the development of novel therapeutics, research probes, and biomaterials. This technical guide provides a comprehensive overview of the biological activity of pentafluorophenylalanine, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Their Biological Implications

The introduction of five fluorine atoms onto the phenyl ring of phenylalanine dramatically alters its properties:

  • Increased Hydrophobicity: The highly fluorinated ring is exceptionally hydrophobic, which can enhance the binding of F5-Phe-containing peptides to hydrophobic pockets in target proteins and increase their partitioning into lipid membranes.

  • Altered Electrostatics: The strong electron-withdrawing nature of the fluorine atoms creates a quadrupole moment on the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for molecular recognition.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to enzymatic degradation, thereby increasing the in vivo half-life of peptides and proteins containing this amino acid.

  • ¹⁹F NMR Probe: The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. This allows for the use of ¹⁹F NMR spectroscopy to study the structure, dynamics, and interactions of F5-Phe-labeled proteins in a background-free manner.[1][2][3]

Biological Activities of Pentafluorophenylalanine

The unique properties of F5-Phe translate into a range of biological activities when it is incorporated into peptides and proteins.

Enzyme Inhibition

The incorporation of F5-Phe into peptide-based inhibitors can significantly enhance their potency and selectivity. The altered electronics and increased hydrophobicity of the F5-Phe side chain can lead to more favorable interactions within the active site of an enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

Proteasome Inhibition:

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins and is a validated target in cancer therapy. Peptide-based proteasome inhibitors containing fluorinated phenylalanine derivatives have been shown to have a profound effect on inhibitor potency and selectivity.

Modulation of Protein Stability

The effect of F5-Phe incorporation on protein stability is complex and context-dependent. While the increased hydrophobicity of the F5-Phe side chain can contribute to the stability of the hydrophobic core of a protein, the altered electronic properties can also disrupt favorable aromatic interactions. In comparison to partially fluorinated phenylalanines, pentafluorophenylalanine has been shown to be less stabilizing in some contexts.[7]

Antimicrobial Activity

The incorporation of F5-Phe into antimicrobial peptides (AMPs) can enhance their activity. The increased hydrophobicity can improve the peptide's ability to interact with and disrupt bacterial cell membranes. While specific Minimum Inhibitory Concentration (MIC) values for F5-Phe containing AMPs were not found in the provided search results, the general principle of using hydrophobic non-canonical amino acids to enhance antimicrobial activity is well-established.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of pentafluorophenylalanine and related compounds.

Compound/PeptideTarget EnzymeInhibition Constant (Ki)Reference(s)
Pentafluorophosphato-difluoromethyl-phenylalaninePTP1B61 µM[5]
Pentafluorophosphato-carbonyl-phenylalaninePTP1B52 µM[5]
Compound/PeptideTarget Proteasome SubunitIC50 ValueReference(s)
Peptide epoxyketone with pentafluorophenylalanineChymotrypsin-like (β5)Potent and selective inhibition reported, specific IC50 not provided in abstract
Protein VariantChange in Gibbs Free Energy (ΔΔG) (kcal/mol)Effect on StabilityReference(s)
Villin headpiece subdomain HP35 with F5-PheLess stable than tetrafluorinated analogsDestabilizing[7]
General observation for highly fluorinated amino acidsContext-dependentCan be stabilizing or destabilizing[8][9][10][11]
Peptide SequenceTarget OrganismMinimum Inhibitory Concentration (MIC)Reference(s)
Data not available in the search results for F5-Phe containing peptides.N/AN/AN/A

Experimental Protocols

Genetic Incorporation of Pentafluorophenylalanine into Proteins in E. coli

This protocol describes the site-specific incorporation of F5-Phe into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.[12][13][14][15]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • pEVOL plasmid encoding an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPylCUA.

  • Luria-Bertani (LB) medium and auto-induction medium.

  • Appropriate antibiotics.

  • Pentafluorophenylalanine (F5-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) if not using auto-induction medium.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Starter Culture: Inoculate a 5 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of auto-induction medium (or LB medium) containing the appropriate antibiotics with the overnight culture.

  • Addition of F5-Phe: Add F5-Phe to the culture to a final concentration of 1-3 mM.

  • Induction: If using LB medium, grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8, then induce protein expression with IPTG (final concentration 0.1-1 mM). For auto-induction medium, induction will occur automatically.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours to allow for protein expression and proper folding.

  • Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the F5-Phe-containing protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of F5-Phe using mass spectrometry.

¹⁹F NMR Analysis of F5-Phe Labeled Proteins

This protocol provides a basic workflow for acquiring a 1D ¹⁹F NMR spectrum to analyze a protein containing F5-Phe.[1][2][3][14][15][16]

Materials:

  • Purified F5-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D₂O) for field locking.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding 5-10% D₂O to the purified protein solution. The final protein concentration should typically be in the range of 10 µM to 1 mM.

  • Transfer to NMR Tube: Transfer the sample to a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the fluorine probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum. Typical parameters include a spectral width of ~50-100 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Process the acquired free induction decay (FID) by applying Fourier transformation.

    • Perform phase and baseline correction on the resulting spectrum.

Signaling Pathways and Workflows

PTP1B Signaling Pathway

The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling pathway. Inhibition of PTP1B by F5-Phe-containing compounds would be expected to enhance this pathway.

PTP1B_Signaling cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 Activation E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub ligase) E2->E3 Transfer PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ligation TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Degradation Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides ADP_Pi ADP + Pi Proteasome->ADP_Pi ATP1 ATP ATP1->E1 ATP2 ATP ATP2->Proteasome Experimental_Workflow start Start: Design Experiment plasmid_prep Plasmid Preparation (Target Gene + pEVOL) start->plasmid_prep transformation E. coli Transformation plasmid_prep->transformation expression Protein Expression with F5-Phe transformation->expression purification Protein Purification expression->purification analysis Biophysical & Functional Analysis purification->analysis ms Mass Spectrometry analysis->ms Verification nmr 19F NMR analysis->nmr Structural Analysis activity_assay Enzyme Activity Assay analysis->activity_assay Functional Analysis stability_assay Protein Stability Assay analysis->stability_assay Stability Analysis end End: Data Interpretation ms->end nmr->end activity_assay->end stability_assay->end

References

2,3,4,5,6-Pentafluoro-L-phenylalanine: A Technical Guide to its Application as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,5,6-pentafluoro-L-phenylalanine (L-pFPA), a non-canonical amino acid (ncAA) with unique properties that make it a valuable tool in protein engineering, drug discovery, and biophysical studies. The introduction of fluorine atoms into the phenyl ring of phenylalanine dramatically alters its electronic and hydrophobic properties, offering novel ways to probe and modulate protein structure, function, and interactions.

Physicochemical Properties and Advantages of L-pFPA

The complete substitution of hydrogen with fluorine on the phenyl ring of L-phenylalanine endows L-pFPA with distinct characteristics compared to its canonical counterpart.

Table 1: Physicochemical Properties of L-Phenylalanine vs. This compound

PropertyL-PhenylalanineThis compoundReference
Molecular Formula C₉H₁₁NO₂C₉H₆F₅NO₂[1]
Molecular Weight 165.19 g/mol 255.14 g/mol [2]
Aromatic Character Electron-rich π systemElectron-deficient π system[3]
Hydrophobicity HighIncreased[4]
Cation-π Binding Potential HighSignificantly reduced (~12-34% of Phe)[3]

The key advantages of incorporating L-pFPA into proteins include:

  • Enhanced Protein Stability: The increased hydrophobicity and the potential for favorable interactions with other residues can lead to enhanced thermal and chemical stability of proteins.[5]

  • Modulation of Protein-Protein Interactions: The altered electrostatic potential of the pentafluorophenyl ring can be used to tune the strength and specificity of protein-protein interactions.[6]

  • ¹⁹F NMR Probe: The five fluorine atoms provide a highly sensitive and background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand binding.[7][8]

  • Novel Therapeutic Properties: The unique properties of L-pFPA can be exploited to develop therapeutic proteins with improved stability, bioavailability, and novel mechanisms of action.[2]

Quantitative Data on L-pFPA Incorporation and its Effects

The successful incorporation of L-pFPA and its impact on protein properties have been quantitatively assessed in several studies.

Table 2: Fidelity and Yield of L-pFPA Incorporation

Synthetase/SystemExpression HostFidelity of IncorporationProtein YieldReference
PheX-D6 E. coli98.2%Not specified[3]
PheX-B5 E. coli97.5%Not specified[3]
PheX-D6 HEK 293T cellsHigh~34 µg per gram of cell pellet[3]
PheX-B5 HEK 293T cellsHighNot specified[3]

Table 3: Effect of L-pFPA Incorporation on Protein Stability and Binding Affinity

ProteinMutationEffect on Stability (ΔTm)Effect on Binding Affinity (Fold Change)Reference
Chicken Villin Headpiece Subdomain Phe-10 -> F5-PheIncreased stabilityNot applicable[9]
Chicken Villin Headpiece Subdomain Other Phe -> F5-Phe mutantsDecreased stabilityNot applicable[9]
Consensus Pentapeptide Motif Phe -> SF5-Phe*Not specifiedIncreased binding affinity to DNA polymerase III β subunit[4]
Phosphotyrosine Mimetic Peptides -Not applicable25- to 30-fold stronger binding to PTP1B[10][11]

*Note: para-pentafluorosulfanyl phenylalanine (SF5-Phe) is a related, highly hydrophobic, and electronegative amino acid. This data is included as an indicator of the potential effects of highly fluorinated phenylalanine analogs on binding affinity.

Table 4: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Phenylalanine in Proteins

Fluorinated Amino AcidProteinChemical Shift Range (ppm)Reference
4-F-Phe Hen Egg White Lysozyme4.8[12]
3-F-Phe Hen Egg White Lysozyme1.0[12]
2-F-Phe Hen Egg White Lysozyme7.4[12]

Note: While specific chemical shift data for L-pFPA in a protein context is sparse in the readily available literature, the data for monofluorinated phenylalanines illustrates the sensitivity of the ¹⁹F chemical shift to the local protein environment.

Experimental Protocols

This section provides detailed methodologies for the incorporation of L-pFPA into proteins.

This protocol is adapted from established methods for non-canonical amino acid incorporation using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal L-pFPA-specific aminoacyl-tRNA synthetase (e.g., PheX-D6) and its cognate suppressor tRNA (e.g., PylT).

  • This compound (L-pFPA)

  • LB medium and auto-induction medium

  • Appropriate antibiotics

  • IPTG (if not using auto-induction medium)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of auto-inducing medium containing the appropriate antibiotics and 1 mM L-pFPA with the overnight starter culture.

  • Induction: If using a standard expression medium (e.g., LB), grow the culture to an OD₆₀₀ of 0.6-0.8, then add L-pFPA to a final concentration of 1 mM and induce protein expression with IPTG (final concentration 0.1-1 mM).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-18 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the L-pFPA-containing protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of L-pFPA by mass spectrometry.

This protocol describes the incorporation of L-pFPA using a cell-free protein synthesis system.[14][15]

Materials:

  • E. coli S30 cell-free extract

  • Amino acid mixture lacking phenylalanine

  • This compound (L-pFPA)

  • Plasmid or linear DNA template encoding the gene of interest

  • T7 RNA polymerase

  • ATP, GTP, CTP, UTP

  • tRNA mixture

  • Energy regeneration system (e.g., creatine phosphate/creatine kinase)

  • Reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, energy regeneration system, nucleotides, and amino acid mixture (lacking phenylalanine).

  • Add L-pFPA: Add L-pFPA to the reaction mixture to a final concentration of 1-2 mM.

  • Add Template DNA: Add the DNA template encoding the gene of interest to the reaction mixture.

  • Initiate Transcription/Translation: If necessary, add T7 RNA polymerase. Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.

  • Protein Analysis: Analyze the synthesized protein by SDS-PAGE, autoradiography (if using radiolabeled amino acids), or Western blotting. Confirm L-pFPA incorporation by mass spectrometry.

Visualizations: Workflows and Signaling Pathways

G Workflow for In Vivo Site-Specific Incorporation of L-pFPA cluster_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_purification Protein Purification & Analysis gene_plasmid Gene of Interest Plasmid (with TAG codon) transformation Co-transformation gene_plasmid->transformation synthetase_plasmid Synthetase/tRNA Plasmid (e.g., pEVOL-pFPA) synthetase_plasmid->transformation starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Large-Scale Expression Culture (+ L-pFPA) starter_culture->expression_culture induction Induction (IPTG or auto-induction) expression_culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis chromatography Affinity Chromatography lysis->chromatography analysis SDS-PAGE & Mass Spectrometry chromatography->analysis

Caption: Workflow for in vivo site-specific incorporation of L-pFPA.

G Workflow for In Vitro Protein Synthesis with L-pFPA cluster_components Reaction Components cluster_reaction Synthesis Reaction cluster_analysis Analysis s30 S30 Cell-Free Extract mixing Combine Components s30->mixing template DNA Template template->mixing reagents Buffers, Nucleotides, Energy Source reagents->mixing amino_acids Amino Acid Mix (-Phe) amino_acids->mixing lpFPA L-pFPA lpFPA->mixing incubation Incubation (e.g., 37°C) mixing->incubation sds_page SDS-PAGE incubation->sds_page mass_spec Mass Spectrometry incubation->mass_spec

Caption: Workflow for in vitro protein synthesis with L-pFPA.

Direct experimental evidence for the modulation of specific signaling pathways by proteins containing L-pFPA is currently limited. However, based on the known effects of L-pFPA on protein stability and protein-protein interactions, we can hypothesize its potential impact on a well-characterized pathway, such as a generic Receptor Tyrosine Kinase (RTK) signaling cascade.

G Hypothetical Modulation of RTK Signaling by L-pFPA Incorporation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (with L-pFPA) Grb2 Grb2 RTK->Grb2 Recruitment (Modulated by L-pFPA) Ligand Ligand Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical modulation of RTK signaling by L-pFPA.

Potential Implications of L-pFPA Incorporation in the RTK Pathway:

  • Altered Ligand Binding: The incorporation of L-pFPA in the extracellular ligand-binding domain of the RTK could alter the binding affinity or specificity for its cognate ligand due to changes in the electronic and hydrophobic environment.

  • Modified Receptor Dimerization and Stability: L-pFPA within the transmembrane or intracellular domains could influence receptor dimerization, which is critical for activation. The increased stability conferred by L-pFPA could lead to a longer-lasting signaling response.

  • Tuned Interaction with Downstream Effectors: The recruitment of adaptor proteins like Grb2 to the phosphorylated RTK is a key step in signal propagation. By incorporating L-pFPA at the interaction interface, the affinity and kinetics of this interaction could be precisely modulated, either enhancing or attenuating the downstream signal.

Conclusion

This compound is a powerful tool for chemical biologists, protein engineers, and drug development professionals. Its unique physicochemical properties enable the fine-tuning of protein stability and interactions, and it serves as an invaluable probe for biophysical studies. The methodologies for its incorporation are becoming increasingly robust and accessible, paving the way for the development of novel protein-based therapeutics and a deeper understanding of protein structure and function. Future research will likely focus on expanding the repertoire of proteins modified with L-pFPA and exploring its impact on complex cellular processes and signaling networks.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 2,3,4,5,6-pentafluoro-L-phenylalanine. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize fluorinated amino acids as probes in their studies. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows for the application of this powerful analytical technique.

Introduction to ¹⁹F NMR and Fluorinated Amino Acids

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for studying molecular structure, dynamics, and interactions. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in strong NMR signals. Furthermore, the large chemical shift dispersion of ¹⁹F makes it exceptionally sensitive to the local electronic environment, providing detailed information about the surrounding molecular landscape.

The incorporation of fluorinated amino acids, such as this compound, into peptides and proteins is a widely used strategy in drug discovery and structural biology.[1] These "spy" amino acids offer a unique window into protein structure and function without significantly perturbing the native conformation.[2] The five fluorine atoms on the phenyl ring of pentafluorophenylalanine provide distinct NMR signals that can report on their specific microenvironments within a biomolecule.

¹⁹F NMR Chemical Shift Data of this compound and its Derivatives

A study on N-acetyl-pentafluorophenylalanine ethyl ester in chloroform-d (CDCl₃) reported the following ¹⁹F NMR chemical shifts, referenced to an internal standard of trifluoroacetic acid (TFA) at -75.39 ppm.

Fluorine PositionChemical Shift (ppm)Multiplicity
F-2, F-6 (ortho)-144.1Multiplet
F-4 (para)-156.9Multiplet
F-3, F-5 (meta)-163.2Multiplet

Note: Chemical shifts are reported relative to CFCl₃ (0 ppm). The sign convention used in some older literature may be reversed.[3]

It is important to note that these values can shift based on the local environment. Factors such as solvent polarity, pH, and binding to other molecules can significantly influence the electron density around the fluorine nuclei and thus alter their chemical shifts.[4]

Experimental Protocols for ¹⁹F NMR Spectroscopy of Fluorinated Amino Acids

Acquiring high-quality ¹⁹F NMR spectra is crucial for the successful application of this technique. Below is a generalized experimental protocol for the ¹⁹F NMR analysis of proteins labeled with fluorinated amino acids.

Sample Preparation
  • Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli) with a growth medium supplemented with this compound to achieve incorporation. Purify the labeled protein using standard chromatography techniques.

  • Buffer Preparation: Prepare an NMR buffer appropriate for the protein of interest (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).

  • NMR Sample Preparation:

    • Concentrate the purified, labeled protein to a suitable concentration, typically in the range of 10 µM to 1 mM.

    • Add approximately 5-10% Deuterium Oxide (D₂O) to the protein solution for field-frequency locking.

    • Transfer the final sample to a clean NMR tube.

NMR Data Acquisition
  • Spectrometer Setup:

    • Use an NMR spectrometer equipped with a fluorine probe.

    • Lock the magnetic field on the D₂O signal.

    • Tune and match the fluorine probe to the ¹⁹F frequency.

  • 1D ¹⁹F NMR Spectrum Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral Width: ~50-100 ppm

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

The presence of one or more peaks in the ¹⁹F spectrum confirms the successful incorporation of the fluorinated amino acid. The chemical shifts of these peaks provide valuable information about the local environment of each fluorine atom within the protein.[5]

Logical Workflows and Applications

The use of this compound in conjunction with ¹⁹F NMR spectroscopy enables a variety of applications in drug discovery and protein science.

Fragment-Based Drug Discovery

A common workflow for fragment-based screening using protein-observed ¹⁹F NMR is depicted below. This technique is highly effective for identifying and characterizing small molecule binders to a protein target.[6]

FBDD_Workflow cluster_0 Protein Preparation cluster_1 NMR Screening cluster_2 Hit Characterization cluster_3 Lead Optimization p1 Express & Purify ¹⁹F-labeled Protein s1 Acquire 1D ¹⁹F NMR of Protein Alone p1->s1 Labeled Protein s2 Add Fragment Library & Acquire Spectra s1->s2 s3 Identify Hits by Chemical Shift Perturbation s2->s3 h1 Determine Binding Affinity (Kd) from Titration s3->h1 Hits h2 Structural Studies (e.g., NOE) h1->h2 l1 Structure-Activity Relationship (SAR) h1->l1

Workflow for fragment-based screening using protein-observed ¹⁹F NMR.
Studying Protein Conformation and Dynamics

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent probe for studying conformational changes in proteins upon ligand binding, mutation, or changes in experimental conditions.

Conformational_Analysis A ¹⁹F-labeled Protein (Apo State) B Acquire 1D ¹⁹F NMR Spectrum A->B C Introduce Perturbation (e.g., Ligand, pH change) A->C E Compare Spectra & Analyze Chemical Shift Perturbations (CSPs) B->E D Acquire 1D ¹⁹F NMR Spectrum of Complex C->D D->E F Infer Conformational Changes E->F

Workflow for analyzing protein conformational changes using ¹⁹F NMR.

Signaling Pathways

While this compound is primarily utilized as a biophysical probe, the parent amino acid, L-phenylalanine, is a precursor in several important metabolic pathways. The introduction of the pentafluorinated analog can be used to study these pathways. For instance, in Saccharomyces cerevisiae, L-phenylalanine is a key component of the Ehrlich pathway, which is responsible for the production of 2-phenylethanol, a valuable aroma compound. The sensing and uptake of L-phenylalanine are regulated by the SPS (Ssy1-Ptr3-Ssy5) sensor system.[7]

Simplified diagram of the L-phenylalanine sensing and Ehrlich pathway in yeast.

Conclusion

This compound is a powerful tool for researchers in drug discovery and structural biology. Its unique ¹⁹F NMR signature provides a sensitive and non-perturbing probe for studying protein structure, function, and interactions. This guide has provided a summary of the available ¹⁹F NMR chemical shift data, detailed experimental protocols for its use, and outlined key applications and relevant biological pathways. By leveraging the principles and methods described herein, scientists can effectively employ this fluorinated amino acid to gain deeper insights into complex biological systems.

References

Methodological & Application

Application Notes and Protocols: Incorporating 2,3,4,5,6-Pentafluoro-L-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in chemical biology and drug development. 2,3,4,5,6-Pentafluoro-L-phenylalanine (pFPhe), a fluorinated analog of phenylalanine, offers unique chemical properties that can be exploited to enhance protein stability, modulate protein-protein interactions, and serve as a probe for biophysical studies. The introduction of the five fluorine atoms onto the phenyl ring alters the electronic and hydrophobic properties of the amino acid side chain, leading to potentially improved therapeutic proteins and novel research tools.[1]

This document provides detailed application notes and protocols for the efficient and site-specific incorporation of pFPhe into proteins using amber codon suppression technology in Escherichia coli. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this powerful amino acid analog.

Applications in Research and Drug Development

The incorporation of pFPhe into proteins has a range of valuable applications:

  • Enhanced Protein Stability: The replacement of natural amino acids with pFPhe can increase the thermal and chemical stability of proteins, a phenomenon known as the 'fluoro-stabilization effect'. This is particularly beneficial for therapeutic proteins and vaccines, potentially increasing their shelf life and efficacy.[1]

  • ¹⁹F NMR Spectroscopy: Fluorine-19 is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of five fluorine atoms in pFPhe provides a strong and distinct signal, allowing for detailed studies of protein structure, dynamics, and ligand binding without the background noise associated with ¹H-NMR.

  • Modulation of Protein-Protein Interactions: The altered electrostatic and hydrophobic properties of the pFPhe side chain can be used to probe and modulate protein-protein interactions. This is a valuable tool for dissecting signaling pathways and designing targeted therapeutics.

  • Enzyme Inhibition and Therapeutic Agents: Peptides and proteins containing fluorinated phenylalanines have been explored as potential enzyme inhibitors and therapeutic agents. The unique properties of pFPhe can be leveraged to design more potent and specific drugs.[1]

  • Probing Aromatic Interactions: Serial fluorination of aromatic residues like phenylalanine is a validated method to systematically alter electrostatic characteristics, providing insights into the contributions of aromatic interactions to protein function and stability.

Quantitative Data Summary

The efficiency of pFPhe incorporation and the final protein yield are critical parameters for the successful application of this technology. The following table summarizes typical quantitative data for the site-specific incorporation of pFPhe and a related monofluorinated analog in E. coli.

ParameterThis compound (pFPhe)p-fluoro-phenylalanine (p-F-Phe)Reference
Expression System E. coliE. coli-
Incorporation Method Amber Codon SuppressionAmber Codon Suppression-
Incorporation Fidelity High-fidelity incorporation observed64-75% at the programmed amber codon[2][3]
Typical Protein Yield Dependent on protein and expression conditions8-12 mg/L of culture[2][4]
Specificity High specificity with minimal off-target incorporation11-21 fold higher at the programmed position than background[2]

Experimental Workflow and Methodologies

The site-specific incorporation of pFPhe into a target protein in E. coli is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG). The general workflow is depicted below.

experimental_workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_analysis Day 4: Purification & Analysis prep_plasmids Prepare Plasmids: 1. Target Gene (with TAG codon) 2. Orthogonal Synthetase/tRNA (pEVOL-pFPhe) co_transformation Co-transform E. coli BL21(DE3) prep_plasmids->co_transformation plating Plate on selective LB-Agar co_transformation->plating starter_culture Inoculate starter culture plating->starter_culture large_scale_culture Inoculate large-scale culture starter_culture->large_scale_culture growth Grow to OD600 0.6-0.8 large_scale_culture->growth induction Add pFPhe and Induce with IPTG & L-arabinose growth->induction expression Express protein at reduced temperature (18-25°C) induction->expression harvesting Harvest cells by centrifugation expression->harvesting lysis Lyse cells harvesting->lysis purification Purify protein (e.g., Ni-NTA chromatography) lysis->purification analysis Analyze protein (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: A generalized workflow for the site-specific incorporation of pFPhe into proteins in E. coli.

Mechanism of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

The core of this technology is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair is "orthogonal" because it functions independently of the host cell's own synthetases and tRNAs.

orthogonal_system cluster_orthogonal Orthogonal Translation System cluster_cellular Host Cell Machinery pFPhe This compound (pFPhe) o_aaRS Orthogonal aminoacyl-tRNA Synthetase (o-aaRS) pFPhe->o_aaRS charged_tRNA pFPhe-o-tRNA_CUA o_aaRS->charged_tRNA ATP -> AMP + PPi o_tRNA Orthogonal tRNA (o-tRNA_CUA) o_tRNA->o_aaRS ribosome Ribosome charged_tRNA->ribosome charged_tRNA->ribosome protein Protein with incorporated pFPhe ribosome->protein Translation mrna mRNA with TAG codon mrna->ribosome

Caption: Mechanism of site-specific pFPhe incorporation via an orthogonal synthetase/tRNA pair.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of pFPhe in E. coli

This protocol describes the expression of a target protein with pFPhe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair encoded on a pEVOL-based plasmid.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site (e.g., in a pET vector with ampicillin resistance).

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pFPhe (e.g., pEVOL-pFPhe, with chloramphenicol resistance).

  • This compound (pFPhe)

  • Luria-Bertani (LB) medium and LB-agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL-pFPhe plasmid. Plate the transformed cells on an LB-agar plate containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol). Incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony from the plate into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of pFPhe and Induction:

    • Add pFPhe to the culture to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).[5]

  • Protein Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

Protocol 2: Verification of pFPhe Incorporation by Mass Spectrometry

This protocol outlines the general steps for confirming the incorporation of pFPhe into the target protein using mass spectrometry.

Materials:

  • Purified protein containing pFPhe

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide, IAA)

  • Protease (e.g., trypsin)

  • C18 desalting column

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the purified protein in a denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the protein sample to reduce the urea concentration to allow for enzymatic activity.

    • Add trypsin and incubate overnight at 37°C to digest the protein into smaller peptides.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 column to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a reverse-phase column.

    • The mass spectrometer will acquire MS1 scans of the eluting peptides and MS/MS scans of selected peptide ions for fragmentation.[6]

  • Data Analysis:

    • Analyze the mass spectrometry data to identify the peptide containing the incorporated pFPhe.

    • The mass of the peptide containing pFPhe will be increased by the difference in mass between pFPhe and the original amino acid at the TAG codon position. The mass of phenylalanine is 165.19 g/mol , and the mass of 2,3,4,5,6-pentafluorophenylalanine is 255.16 g/mol .

    • Confirm the site of incorporation by analyzing the fragmentation pattern in the MS/MS spectrum.

Conclusion

The incorporation of this compound into proteins offers a versatile and powerful tool for researchers and drug developers. The protocols and information provided in this document are intended to serve as a comprehensive guide for the successful implementation of this technology. By leveraging the unique properties of pFPhe, it is possible to create more stable and effective therapeutic proteins, gain deeper insights into protein structure and function, and accelerate the development of novel drugs.

References

Application Notes and Protocols for Site-Specific Incorporation of Pentafluorophenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the site-specific incorporation of the non-canonical amino acid pentafluorophenylalanine (pF5Phe) into proteins expressed in Escherichia coli. This powerful technique enables the introduction of unique biophysical probes for studying protein structure and function, enhancing protein stability, and developing novel protein therapeutics. The protocols outlined below cover the entire workflow, from plasmid preparation to protein expression, purification, and analysis.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. Site-specific incorporation of ncAAs allows for the precise modification of proteins, introducing novel chemical functionalities. Pentafluorophenylalanine, an analog of phenylalanine, is of particular interest due to the unique properties conferred by its five fluorine atoms. These include altered electrostatic potential, increased hydrophobicity, and the ability to serve as a sensitive ¹⁹F NMR probe. The incorporation of pF5Phe can enhance protein stability and modulate protein-protein or protein-ligand interactions.

Principle of Amber Suppression-Based Incorporation

The most common method for site-specific incorporation of ncAAs in E. coli is amber stop codon (UAG) suppression.[1] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which are engineered to be independent of the host cell's translational machinery.[1][2] The orthogonal tRNA is mutated to recognize the amber stop codon, and the orthogonal aaRS is evolved to specifically recognize and charge the tRNA with the desired ncAA, in this case, pF5Phe. When both the target protein gene containing an in-frame amber codon and the orthogonal pair are expressed in E. coli grown in the presence of pF5Phe, the ncAA is incorporated at the specified position.

G cluster_0 Plasmid Preparation cluster_1 E. coli Transformation cluster_2 Protein Expression & Incorporation cluster_3 Downstream Processing P1 Target Gene Plasmid (with TAG codon) Trans Co-transform E. coli (e.g., BL21(DE3)) P1->Trans P2 Orthogonal Synthetase/tRNA Plasmid (e.g., pEVOL) P2->Trans Grow Grow Culture Trans->Grow Add_pF5Phe Add pF5Phe Grow->Add_pF5Phe Induce Induce Expression (IPTG, Arabinose) Harvest Harvest Cells Induce->Harvest Add_pF5Phe->Induce Purify Protein Purification (e.g., Ni-NTA) Harvest->Purify Analyze Analysis (SDS-PAGE, Mass Spec) Purify->Analyze

Figure 1. Experimental workflow for pF5Phe incorporation.

Experimental Protocols

Protocol 1: Plasmid Preparation
  • Target Gene Plasmid:

    • The gene of interest should be cloned into a suitable E. coli expression vector, typically one with an inducible promoter (e.g., T7 promoter in pET vectors).

    • Introduce an amber stop codon (TAG) at the desired site of pF5Phe incorporation using site-directed mutagenesis (e.g., QuikChange method).

    • The plasmid should carry a selection marker, such as ampicillin resistance.

  • Orthogonal Synthetase/tRNA Plasmid:

    • A plasmid encoding the orthogonal aaRS/tRNA pair is required. The pEVOL plasmid series is commonly used for this purpose.

    • For pF5Phe incorporation, a specific mutant of an aaRS is needed. A pyrrolysyl-tRNA synthetase (PylRS) has been shown to be effective for a range of fluorinated phenylalanine analogs.

    • The plasmid will have a different selection marker (e.g., chloramphenicol) to ensure maintenance of both plasmids.

Protocol 2: Transformation of E. coli
  • Co-transform a suitable E. coli expression strain, such as BL21(DE3), with both the target gene plasmid and the orthogonal synthetase/tRNA plasmid.

  • Use competent cells and follow a standard heat-shock or electroporation protocol.

  • Plate the transformed cells on LB agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

  • Incubate the plates overnight at 37°C.

Protocol 3: Protein Expression
  • Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing both antibiotics.

  • Grow the starter culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium containing both antibiotics with the overnight starter culture.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Add pF5Phe to the culture to a final concentration of 1 mM.

  • Induce protein expression. For a pET/pEVOL system, add IPTG (to a final concentration of 0.1-1 mM) to induce the target protein and L-arabinose (to a final concentration of 0.02%) to induce the orthogonal synthetase/tRNA.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours with shaking.

Protocol 4: Protein Purification
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., for His-tagged proteins: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication or using a cell disruptor.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the protein from the supernatant using an appropriate chromatography method based on the purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Elute the protein and perform buffer exchange into a suitable storage buffer.

Protocol 5: Verification and Quantification of pF5Phe Incorporation

Electrospray ionization mass spectrometry (ESI-MS) is the most definitive method to confirm the incorporation of pF5Phe.

  • Sample Preparation:

    • Prepare the purified protein sample for MS analysis by buffer exchanging into a volatile buffer (e.g., ammonium acetate) or by desalting.

    • Dilute the protein sample to a final concentration of approximately 1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of the protein.

    • Deconvolute the resulting multiply charged ion series to obtain the molecular weight of the protein.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight. The incorporation of pF5Phe in place of a phenylalanine residue will result in a mass increase of 90.0 Da (C₆F₅H₄NO₂ vs C₉H₁₁NO₂).

Quantitative Data

The efficiency of pF5Phe incorporation and the final protein yield can vary depending on the target protein, the specific orthogonal pair used, and the expression conditions.

ParameterTypical RangeNotes
pF5Phe Concentration 0.5 - 2 mM1 mM is a common starting concentration.
Protein Yield 1 - 20 mg/LHighly dependent on the protein being expressed.
Incorporation Efficiency 50 - 95%Can be influenced by the expression level of the orthogonal pair.

Logical Relationship of Orthogonal Translation

G pF5Phe pentafluorophenylalanine aaRS Orthogonal aaRS pF5Phe->aaRS tRNA Orthogonal tRNA(CUA) aaRS->tRNA charges Ribosome Ribosome tRNA->Ribosome binds to A-site Protein Protein with pF5Phe Ribosome->Protein elongates mRNA mRNA with TAG codon mRNA->Ribosome

Figure 2. Mechanism of pF5Phe incorporation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield - Toxicity of the target protein or ncAA.- Inefficient incorporation.- Lower the induction temperature.- Reduce the inducer concentration.- Optimize the pF5Phe concentration.
No protein expression - Inefficient transformation.- Incorrect antibiotic selection.- Verify plasmids by sequencing.- Repeat transformation.
Truncated protein observed - Inefficient suppression of the amber codon.- Increase the expression of the orthogonal aaRS/tRNA.- Use a different orthogonal pair.
Wild-type protein observed - Mis-acylation of the orthogonal tRNA with a natural amino acid.- Ensure high concentration of pF5Phe.- Use a more specific orthogonal aaRS.

Conclusion

The site-specific incorporation of pentafluorophenylalanine in E. coli is a robust and versatile tool for protein engineering. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can successfully produce proteins with unique properties for a wide range of applications in basic research and drug development.

References

Application Notes: Utilizing 2,3,4,5,6-Pentafluoro-L-phenylalanine for Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool in structural biology and drug discovery, offering a unique lens through which to study protein structure, dynamics, and interactions.[1][2][3][4][5][6] The strategic incorporation of fluorinated non-canonical amino acids, such as 2,3,4,5,6-Pentafluoro-L-phenylalanine (5F-Phe), provides a highly sensitive and minimally perturbative probe for these studies.[7] The ¹⁹F nucleus boasts several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to a sensitivity that is 83% of that of protons.[1][3][8][9] Critically, the near-total absence of fluorine in biological systems ensures a background-free spectrum, allowing for the unambiguous observation of the labeled protein.[1][2][3][9][10]

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electrostatic environment, spanning a range of over 300 ppm.[1][11][12] This sensitivity makes it an exquisite reporter of subtle conformational changes, ligand binding events, and alterations in solvent exposure.[1][3][13] Consequently, protein-observed ¹⁹F NMR (PrOF NMR) using 5F-Phe has become an invaluable technique for fragment-based drug discovery, enabling the rapid screening of compound libraries and the characterization of protein-ligand interactions.[5][10][14][15]

Principle of the Method

The general workflow for utilizing 5F-Phe in protein NMR studies encompasses three primary stages:

  • Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli expression system. To facilitate the incorporation of 5F-Phe, the endogenous synthesis of aromatic amino acids is inhibited, typically using glyphosate.[11][16] The growth medium is supplemented with 5F-Phe, along with tyrosine and tryptophan, to ensure its incorporation at phenylalanine codons during protein synthesis.

  • Protein Purification and Sample Preparation: The 5F-Phe labeled protein is purified from the cellular lysate using standard chromatographic techniques. The purified protein is then exchanged into a suitable NMR buffer and concentrated for analysis.

  • ¹⁹F NMR Data Acquisition and Analysis: One-dimensional (1D) ¹⁹F NMR spectra are acquired to observe the fluorine signals. Changes in the chemical shifts and line shapes of these signals upon the addition of ligands or other binding partners are monitored to extract structural and dynamic information.

Key Applications

  • Fragment-Based Drug Discovery: Rapidly screen fragment libraries to identify hits that bind to the protein target. The simplicity of the 1D ¹⁹F NMR spectra allows for high-throughput screening.[10][14]

  • Characterization of Protein-Ligand Interactions: Quantify binding affinities (K D ), and in some cases, determine kinetic parameters (k on and k off ) by analyzing chemical shift perturbations (CSPs) and line broadening of the ¹⁹F signals upon ligand titration.[10]

  • Studying Protein Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes induced by ligand binding, mutation, or changes in experimental conditions.[1][3][17]

  • Assessing Protein Folding and Stability: Monitor the folding state and stability of a protein by observing the dispersion and line widths of the ¹⁹F resonances. A well-dispersed spectrum is indicative of a well-folded protein.[14]

  • In-cell NMR Studies: The background-free nature of ¹⁹F NMR makes it suitable for studying proteins directly within the complex cellular environment.[2]

Data Presentation

Quantitative Analysis of Protein-Ligand Interactions

The following table summarizes representative quantitative data that can be obtained from ¹⁹F NMR studies using fluorinated amino acids to characterize protein-ligand interactions.

Protein SystemFluorinated ProbeLigandK D (µM)k on (M⁻¹s⁻¹)k off (s⁻¹)Reference
SH3 Domain5-FluorotryptophanProline-rich Peptide 11501.5 x 10⁸2.2 x 10⁴[10]
SH3 Domain (unlabeled)-Proline-rich Peptide 1701.2 x 10⁸0.8 x 10⁴[10]

Note: This table provides an example of the type of quantitative data that can be extracted. The specific values will vary depending on the protein system and interacting partners.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5F-Phe into Proteins in E. coli

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids.[7][16]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • 1 M MgSO₄ (sterile).

  • 20% (w/v) Glucose (sterile).

  • 10 mg/mL Thiamine (sterile).

  • Appropriate antibiotic stock solution.

  • This compound (5F-Phe).

  • L-Tyrosine.

  • L-Tryptophan.

  • Glyphosate.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli cells. Grow overnight at 37°C with shaking at 220 rpm.

  • Main Culture Growth: The following day, inoculate 1 L of M9 minimal medium (supplemented with 2 mM MgSO₄, 0.4% glucose, 1 µg/mL thiamine, and the appropriate antibiotic) in a 2.8 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Grow the main culture at 37°C with vigorous shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Reduce the shaker temperature to 18°C and allow the culture to cool for 30-60 minutes.

  • Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[11][16]

  • Amino Acid Supplementation: Immediately add the following sterile amino acids:

    • This compound: 100 mg/L

    • L-Tyrosine: 50 mg/L

    • L-Tryptophan: 50 mg/L

  • Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 18-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet, containing the 5F-Phe labeled protein, can be stored at -80°C until purification.

Protocol 2: Protein Purification and NMR Sample Preparation

Procedure:

  • Purification: Purify the 5F-Phe labeled protein from the cell pellet using the same protocol established for the unlabeled protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

  • Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock.[7]

  • Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically in the range of 25-500 µM.[7][14]

  • Sample Preparation: Transfer the final protein solution to a high-quality NMR tube.

Protocol 3: 1D ¹⁹F NMR Data Acquisition

Procedure:

  • Spectrometer Setup: The experiments can be performed on a standard NMR spectrometer equipped with a probe capable of detecting ¹⁹F. Tune and match the ¹⁹F channel.

  • 1D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum. This is the primary experiment for most screening and interaction studies.

  • Pulse Program: A simple pulse-acquire sequence is generally sufficient.

  • Spectral Width: A wide spectral width (e.g., 100-200 ppm) is recommended initially to locate the ¹⁹F signals.[7]

  • Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically adequate.[7]

  • Number of Scans: The number of scans will depend on the protein concentration and the spectrometer's field strength. For a ~100 µM sample, several thousand scans may be required to achieve a good signal-to-noise ratio.

Protocol 4: ¹⁹F NMR Titration for Ligand Binding Analysis

Procedure:

  • Prepare Ligand Stock: Prepare a concentrated stock solution of the ligand in the same NMR buffer used for the protein sample.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the 5F-Phe labeled protein in the absence of the ligand.

  • Titration: Add small aliquots of the ligand stock solution to the protein sample.

  • Data Acquisition: Acquire a 1D ¹⁹F spectrum after each addition of the ligand.

  • Data Analysis: Monitor the changes in the chemical shift and/or line shape of the ¹⁹F signals as a function of ligand concentration. These changes can be used to determine the binding affinity (K D ).

Visualization of Experimental Workflow

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR Analysis cloning Gene of Interest Cloning into Expression Vector transformation Transformation into E. coli BL21(DE3) cloning->transformation starter_culture Overnight Starter Culture (LB Medium) transformation->starter_culture main_culture Main Culture Growth (M9 Minimal Medium) starter_culture->main_culture inhibition Inhibit Aromatic AA Synthesis (Glyphosate) main_culture->inhibition labeling Add 5F-Phe, Tyr, Trp inhibition->labeling induction Induce Expression (IPTG) labeling->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis chromatography Affinity & Size-Exclusion Chromatography lysis->chromatography buffer_exchange Buffer Exchange into NMR Buffer (with D2O) chromatography->buffer_exchange concentration Concentrate Protein buffer_exchange->concentration nmr_tube Transfer to NMR Tube concentration->nmr_tube acquisition 1D 19F NMR Data Acquisition nmr_tube->acquisition ligand_titration Ligand Titration (optional) acquisition->ligand_titration data_analysis Data Analysis: CSPs, Linewidths, KD acquisition->data_analysis ligand_titration->data_analysis

Caption: Workflow for 5F-Phe labeling and protein NMR analysis.

Signaling Pathway Analysis: GPCR Activation

¹⁹F NMR has been instrumental in dissecting the conformational dynamics of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets. By incorporating a ¹⁹F-labeled amino acid into a GPCR, researchers can monitor the distinct conformational states of the receptor (e.g., inactive vs. active) in response to different ligands (agonists, antagonists, inverse agonists).

The diagram below illustrates the general principle of how ¹⁹F NMR can be used to study GPCR signaling. The binding of an agonist shifts the conformational equilibrium of the GPCR towards the active state, which can be observed as a change in the relative populations of the corresponding ¹⁹F NMR signals. This active state is then competent to bind and activate downstream signaling partners like G proteins.

GPCR_signaling cluster_receptor GPCR Conformational Equilibrium cluster_ligand Ligand Binding cluster_downstream Downstream Signaling inactive_state Inactive GPCR (19F State A) active_state Active GPCR (19F State B) inactive_state->active_state Conformational Equilibrium g_protein G Protein Binding & Activation active_state->g_protein Initiates Signaling agonist Agonist agonist->active_state Shifts Equilibrium to Active State antagonist Antagonist antagonist->inactive_state Blocks Agonist Binding cellular_response Cellular Response g_protein->cellular_response

Caption: GPCR activation monitored by ¹⁹F NMR.

References

Application Notes and Protocols for Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-Phe(F5)-OH) is a synthetic analog of phenylalanine where all five hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This substitution significantly alters the electronic properties of the aromatic ring, influencing peptide conformation and binding interactions.[1] The unique characteristics of the pentafluorophenyl group, including its hydrophobicity and altered electrostatic potential, can lead to peptides with enhanced stability and novel biological activities.[1][2]

However, the bulky and sterically hindered nature of the pentafluorophenyl side chain presents challenges during solid-phase peptide synthesis (SPPS), particularly during the coupling step.[1] Incomplete coupling reactions can lead to the formation of deletion sequences, resulting in difficult purification and lower overall yields. Therefore, the careful selection of coupling reagents and optimization of reaction conditions are crucial for the successful synthesis of peptides containing this modified amino acid.[1]

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into peptide chains using Fmoc-based SPPS. Detailed protocols for coupling and deprotection, along with a discussion of troubleshooting strategies, are presented.

Data Presentation

Table 1: Chemical and Physical Properties of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

PropertyValue
CAS Number 205526-32-5[4]
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.38 g/mol
Appearance White to off-white solid[3]
Purity (HPLC) ≥97%
Optical Rotation [α]²⁰/D -20.5 ± 1.0°, c = 1 in methanol
Solubility Soluble in DMF and other common organic synthesis solvents.[3]
Storage Temperature 2-8°C

Table 2: Qualitative Performance Comparison of Coupling Reagents for Sterically Hindered Amino Acids like Fmoc-Phe(F5)-OH

Coupling Reagent ClassExamplesCoupling EfficiencyRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings. HCTU is a more cost-effective alternative with excellent performance.[1][3]
Phosphonium Salts PyBOP, PyAOPHighLowByproducts are generally non-carcinogenic. Effective for hindered couplings, though may require longer reaction times than uronium salts.[1][5]
Carbodiimides + Additives DIC/Oxyma, DIC/HOBtModerate to HighLow to ModerateA cost-effective option. The use of additives like OxymaPure or HOBt is essential to suppress racemization and improve efficiency.[3]

Table 3: Typical Crude Peptide Yield and Purity in Fmoc-SPPS

Peptide LengthTypical Crude Yield (%)Typical Purity after HPLC (%)
< 15 amino acids 70-90%>95%
15-30 amino acids 50-70%>90%
> 30 amino acids 30-50%>85%

Note: These are general estimates for standard Fmoc-SPPS. The incorporation of sterically hindered residues like pentafluorophenylalanine may lead to lower yields and purity if coupling conditions are not optimized. A typical yield after purification for a peptide using standard Fmoc amino acids is around 30-40%.

Experimental Protocols

The following section provides detailed protocols for the manual solid-phase synthesis of a peptide containing a 2,3,4,5,6-pentafluoro-L-phenylalanine residue.

Materials and Reagents
  • Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-Phe(F5)-OH)

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Standard SPPS Cycle

This protocol describes a single cycle of deprotection and coupling for a standard amino acid in the peptide chain.

G cluster_legend start Start of Cycle: Peptide-Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Check for completion) wash2->kaiser_test kaiser_test->coupling end End of Cycle: Elongated Peptide-Resin with N-terminal Fmoc kaiser_test->end negative Negative (Complete) positive Positive (Incomplete) Recouple

Caption: General workflow for a single cycle in Fmoc-SPPS.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 2 or 3.

Protocol 2: Coupling of Fmoc-Phe(F5)-OH using DIC/OxymaPure®

This is a cost-effective method suitable for many couplings.

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Phe(F5)-OH (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF.

  • Activate and Couple:

    • Add DIC (3 equivalents) to the amino acid/OxymaPure® solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of Fmoc-Phe(F5)-OH, a longer coupling time is recommended.[1]

  • Wash and Monitor:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by the beads remaining colorless or yellowish, signifies a complete reaction). If the test is positive (blue beads), a second coupling (recoupling) is necessary.

Protocol 3: Coupling of Fmoc-Phe(F5)-OH using HATU

This protocol is recommended for difficult couplings where steric hindrance is a major concern.[1]

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Phe(F5)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activate and Couple:

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Wash and Monitor: Follow the same washing and monitoring steps as described in Protocol 2. If the coupling is incomplete, a recoupling step with a fresh solution of activated amino acid is recommended.

Protocol 4: Final Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase synthesis of a peptide containing Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (repeated) cluster_final_steps Final Steps resin_selection Resin Selection (e.g., Rink Amide) resin_swelling Resin Swelling in DMF resin_selection->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Washing (DMF, DCM) fmoc_deprotection->wash1 Next Cycle coupling Coupling of Fmoc-AA-OH (Standard AA or Fmoc-Phe(F5)-OH) wash1->coupling Next Cycle wash2 Washing (DMF) coupling->wash2 Next Cycle monitoring Monitoring (Kaiser Test) wash2->monitoring Next Cycle monitoring->fmoc_deprotection Next Cycle final_deprotection Final Fmoc Deprotection monitoring->final_deprotection Final AA Coupled final_wash Final Washing and Drying final_deprotection->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: Workflow for Fmoc-based SPPS of a Pentafluorophenylalanine-containing Peptide.

Logical Relationship: Challenges and Solutions in Coupling Fmoc-Phe(F5)-OH

The sterically hindered nature of Fmoc-Phe(F5)-OH presents specific challenges during the coupling step. This diagram outlines these challenges and the corresponding solutions.

Caption: Overcoming Challenges in the Coupling of Fmoc-Phe(F5)-OH.

References

Unlocking New Therapeutic Avenues: Pentafluorophenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and more effective therapeutics, the strategic incorporation of unique chemical moieties has become a cornerstone of modern drug discovery. Among these, the unnatural amino acid pentafluorophenylalanine (PFP) has emerged as a powerful tool for researchers and scientists. Its distinct physicochemical properties are being leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of a new generation of drug candidates. This application note delves into the diverse applications of pentafluorophenylalanine in drug discovery, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to Pentafluorophenylalanine

Pentafluorophenylalanine is a derivative of the natural amino acid phenylalanine, where the five hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This substitution dramatically alters the electronic and steric properties of the amino acid side chain, imparting several advantageous characteristics to peptides and small molecules that incorporate it. These properties include increased metabolic stability, enhanced binding affinity for target proteins, and the ability to serve as a sensitive probe in ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1][2][3][4][5][6][7][8][9]

Core Applications in Drug Discovery

The unique attributes of PFP have led to its application in several key areas of drug discovery:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation. Incorporating PFP into peptide-based drug candidates can significantly increase their stability in biological systems, leading to longer half-lives and improved bioavailability.[6][9]

  • Modulation of Binding Affinity: The electron-withdrawing nature of the pentafluorophenyl ring can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for molecular recognition at the target binding site. This can lead to either increased or altered binding affinity and selectivity.

  • ¹⁹F NMR Probe for Mechanistic Studies: The presence of five fluorine atoms provides a strong and sensitive signal in ¹⁹F NMR spectroscopy. This allows for detailed studies of protein-ligand interactions, conformational changes, and fragment-based screening without interference from background signals in biological samples.[4][5][10][11][12][13]

  • Development of Novel Therapeutic Agents: PFP has been incorporated into a variety of therapeutic agents, including enzyme inhibitors and receptor ligands, to improve their pharmacological properties.

Data Presentation: Quantitative Insights

The impact of incorporating PFP and other fluorinated phenylalanines on the biological activity and pharmacokinetic properties of molecules is a key area of investigation. The following tables summarize representative quantitative data from various studies.

Compound/PeptideTargetIC50 (nM)Assay Type
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells
AxitinibVEGFR20.2Cell-free / Endothelial Cells
AxitinibVEGFR30.1 - 0.3Cell-free / Endothelial Cells
AxitinibPDGFRβ1.6Endothelial Cells
Axitinibc-Kit1.7Endothelial Cells
PazopanibVEGFR110Cell-free
PazopanibVEGFR230Cell-free
PazopanibVEGFR347Cell-free
PazopanibPDGFRα71Not Specified
PazopanibPDGFRβ84Cell-free
Pazopanibc-Kit74 - 140Cell-free
PIM447PIM1 Kinase-In vitro
PIM447PIM2 Kinase-In vitro
PIM447PIM3 Kinase-In vitro
EU-4881ACE1980Purified Enzyme
EU-4865ACE41Purified Enzyme
EU-5031ACE41Purified Enzyme
Trp-ArgDPP-IV<45,000Enzyme Inhibition
Trp-LysDPP-IV<45,000Enzyme Inhibition
Trp-LeuDPP-IV<45,000Enzyme Inhibition

Table 1: Inhibitory Potency of Selected Fluorinated and Phenylalanine-Analog Containing Compounds. This table showcases the half-maximal inhibitory concentrations (IC50) of various compounds against their respective kinase and enzyme targets. Lower IC50 values indicate higher potency.[14][15][16][17][18]

PeptideTargetKd (µM)Method
CLP001PD-L10.534SPR
CLP002PD-L10.366SPR
CLP003PD-L10.117SPR
CLP004PD-L10.544SPR
FRWWR-NH₂PD-11.6333 ± 0.3088SPR
MN1.4PD-12 ± 1.3SPR

Table 2: Binding Affinities of Peptides to PD-1/PD-L1. This table presents the equilibrium dissociation constants (Kd) for several peptides targeting the PD-1/PD-L1 immune checkpoint. Lower Kd values signify stronger binding affinity.[1][2][19][20]

CompoundOral Bioavailability (%)T½ (hours)Species
Fmoc-F65 ± 18-Mouse
Modipafant27 - 671 - 3Rat, Dog
CIGB-814-6.3 - 6.9Rat
MI-463, MI-1900, MI-472, MI-48565.7 - 87.9-Monkey

Table 3: Pharmacokinetic Parameters of Selected Compounds. This table highlights key pharmacokinetic parameters, including oral bioavailability and elimination half-life (T½), for different compounds in various species.[15][21][22][23]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pentafluorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a PFP residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-L-pentafluorophenylalanine (Fmoc-PFP-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or Fmoc-PFP-OH) (3 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6][24]

Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each a.a. in sequence Wash2->Repeat Repeat->Deprotection Next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: ¹⁹F NMR for Protein-Ligand Interaction Analysis

This protocol describes a general procedure for using ¹⁹F NMR to study the interaction between a PFP-labeled protein and a small molecule ligand.

Materials:

  • Purified PFP-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0)

  • Deuterium oxide (D₂O)

  • Small molecule ligand stock solution

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding ~10% D₂O to the purified PFP-labeled protein solution. The final protein concentration should be in the range of 10-100 µM.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference spectrum.

  • Ligand Titration: a. Add a small aliquot of the concentrated ligand stock solution to the protein sample. b. Acquire a 1D ¹⁹F NMR spectrum after each addition.

  • Data Analysis: a. Monitor changes in the chemical shift, line width, and intensity of the ¹⁹F signals upon ligand addition. b. Chemical shift perturbations indicate that the ligand is binding to the protein and affecting the local environment of the PFP residue. c. By plotting the change in chemical shift against the ligand concentration, the dissociation constant (Kd) of the interaction can be determined.[2][3][4][5][12][13]

Sample_Prep Prepare PFP-labeled protein sample Initial_Spectrum Acquire 1D 19F NMR spectrum (reference) Sample_Prep->Initial_Spectrum Ligand_Addition Add aliquot of ligand stock solution Initial_Spectrum->Ligand_Addition Acquire_Spectrum Acquire 1D 19F NMR spectrum Ligand_Addition->Acquire_Spectrum Analyze_Changes Analyze changes in chemical shift, line width Acquire_Spectrum->Analyze_Changes Repeat_Titration Repeat titration Analyze_Changes->Repeat_Titration Repeat_Titration->Ligand_Addition Next aliquot Calculate_Kd Calculate Dissociation Constant (Kd) Repeat_Titration->Calculate_Kd Titration complete

Workflow for ¹⁹F NMR Protein-Ligand Interaction Study.
Protocol 3: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a PFP-containing compound.

Materials:

  • Test compound (PFP-containing)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint) of the compound.[6][25][26][27][28]

Prepare_Incubation Prepare Incubation (Microsomes, Buffer) Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Add_Compound Add Test Compound Pre_Incubate->Add_Compound Initiate_Reaction Initiate with NADPH Add_Compound->Initiate_Reaction Time_Points Take Samples at Time Points Initiate_Reaction->Time_Points Quench_Reaction Quench with ACN & Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Workflow for In Vitro Metabolic Stability Assay.

Signaling Pathway Modulation: A Case Study with GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes. The incorporation of modified amino acids, such as PFP, into GLP-1 analogues can enhance their therapeutic profile. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to insulin secretion.

Upon binding of a GLP-1 agonist (potentially containing PFP for enhanced stability and affinity) to the GLP-1 receptor on pancreatic β-cells, the receptor couples to a stimulatory G-protein (Gαs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These effectors then promote the exocytosis of insulin-containing granules, ultimately leading to glucose-dependent insulin secretion.[29][30][[“]][32][33]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Agonist GLP-1 Agonist (with PFP) GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binds to Gas Gαs GLP-1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Promotes Epac2->Insulin_Exocytosis Promotes

Simplified GLP-1 Receptor Signaling Pathway.

Conclusion

Pentafluorophenylalanine offers a versatile and powerful tool for medicinal chemists and drug discovery scientists. Its incorporation into peptides and small molecules can lead to significant improvements in metabolic stability, binding affinity, and provides a valuable spectroscopic handle for mechanistic studies. The detailed protocols and data presented here provide a foundation for researchers to explore the full potential of PFP in developing the next generation of innovative therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, the applications of pentafluorophenylalanine in drug discovery are poised to expand even further.

References

Application Notes and Protocols for Studying Protein-Protein Interactions using 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Interactome with a Unique Amino Acid

The intricate network of protein-protein interactions (PPIs) governs virtually all cellular processes, making the study of these interactions fundamental to understanding biology and disease. Unnatural amino acids (UAAs) offer a powerful toolkit to investigate PPIs by introducing unique biophysical probes into proteins. 2,3,4,5,6-Pentafluoro-L-phenylalanine (5F-Phe) is a fluorinated analog of phenylalanine that serves as a minimally perturbative yet highly informative probe for studying protein structure, dynamics, and interactions.[1][2]

The primary advantage of incorporating 5F-Phe lies in the utility of the fluorine-19 (¹⁹F) nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for monitoring protein conformational changes and interactions.[3] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[4] Crucially, fluorine is virtually absent in biological systems, providing a background-free window for observation. The ¹⁹F chemical shift is also exceptionally sensitive to the local electrostatic environment, making it an exquisite probe for subtle conformational changes, ligand binding, and alterations in solvent exposure.[4]

These application notes provide an overview of the use of 5F-Phe in studying PPIs and detailed protocols for its incorporation into proteins and subsequent analysis by ¹⁹F NMR.

Applications of 5F-Phe in Protein-Protein Interaction Studies

The incorporation of 5F-Phe into a protein of interest allows for the monitoring of specific sites within the protein. This approach is particularly valuable for:

  • Mapping Binding Interfaces: Changes in the ¹⁹F NMR chemical shifts of 5F-Phe residues upon the addition of a binding partner can identify residues at the interaction interface.

  • Quantifying Binding Affinities: Titration experiments monitored by ¹⁹F NMR can be used to determine dissociation constants (Kd) for PPIs, providing quantitative insights into binding strength.[5]

  • Characterizing Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes that occur upon protein binding.[3][4]

  • Drug Discovery and Fragment Screening: ¹⁹F NMR-based screening of compound libraries against a 5F-Phe labeled protein is an efficient method for identifying and characterizing small molecule binders that can modulate PPIs.

Data Presentation: Quantitative Analysis of Protein-Protein Interactions

The following table summarizes representative quantitative data obtained from studies utilizing fluorinated amino acids to investigate protein-protein interactions. This data illustrates the utility of ¹⁹F NMR in determining key kinetic and thermodynamic parameters.

Protein SystemFluorinated Amino AcidInteraction PartnerTechniqueParameterValue
Fyn SH3 Domain3-meta-fluorotyrosineRALPPLP peptide¹⁹F NMRDissociation Constant (Kd)18 ± 4 µM
Fyn SH3 Domain3-meta-fluorotyrosineRALPPLP peptide¹⁹F NMRExchange Rate (kex)5200 ± 600 s⁻¹
Protein Tyrosine Phosphatase PTP1BPentafluorophosphato-phenylalanine derivative- (Inhibitor)Enzymatic AssayInhibition Constant (Ki)52 µM
SH3 Domain5-fluorotryptophanProline-rich peptide¹⁹F NMR Lineshape AnalysisDissociation Constant (Kd)150 µM
SH3 Domain5-fluorotryptophanProline-rich peptide¹⁹F NMR Lineshape AnalysisAssociation Rate (kon)1.5 x 10⁸ M⁻¹s⁻¹
SH3 Domain5-fluorotryptophanProline-rich peptide¹⁹F NMR Lineshape AnalysisDissociation Rate (koff)2.2 x 10⁴ s⁻¹

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5F-Phe into a Target Protein in E. coli

This protocol describes the expression of a target protein with 5F-Phe incorporated at phenylalanine positions using a phenylalanine auxotrophic E. coli strain.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., AF-phe)

  • Expression plasmid containing the gene of interest

  • M9 minimal media

  • Glucose (20% stock solution)

  • MgSO₄ (1 M stock solution)

  • CaCl₂ (1 M stock solution)

  • Thiamine (1 mg/mL stock solution)

  • 19 L-amino acid mix (excluding phenylalanine)

  • This compound (5F-Phe)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock solution)

  • Appropriate antibiotic

Procedure:

  • Transformation: Transform the expression plasmid into the phenylalanine auxotrophic E. coli strain and plate on M9 minimal media agar plates supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 1 µg/mL thiamine, all 20 amino acids (including phenylalanine at 50 mg/L), and the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of M9 minimal media supplemented as in step 1. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal media (supplemented as above, but without phenylalanine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Resuspension: Gently wash the cell pellet twice with pre-warmed M9 salts to remove any residual phenylalanine. Resuspend the cells in 1 L of fresh M9 minimal media containing all supplements as in step 3, but instead of phenylalanine, add 5F-Phe to a final concentration of 100 mg/L.

  • Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the 5F-Phe labeled protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of 5F-Phe by mass spectrometry. The mass of the labeled protein will be increased by 90 Da for each incorporated 5F-Phe residue (mass of 5F-Phe - mass of Phe = 241.15 g/mol - 165.19 g/mol ≈ 76 Da; however, the mass difference is due to the replacement of 5 hydrogens with 5 fluorines, so (18.998 - 1.008) * 5 = 89.95 Da).

experimental_workflow cluster_incorporation 5F-Phe Incorporation cluster_analysis PPI Analysis start Transform Plasmid into Phe Auxotroph E. coli culture Grow Culture in Minimal Media start->culture Overnight Culture induce Induce with IPTG and add 5F-Phe culture->induce OD600 = 0.6-0.8 express Express 5F-Phe Labeled Protein induce->express 12-16 hours purify Purify Labeled Protein express->purify nmr_setup Prepare NMR Sample purify->nmr_setup acquire Acquire 1D 19F NMR Spectra nmr_setup->acquire titrate Titrate with Binding Partner acquire->titrate titrate->acquire Repeat analyze Analyze Chemical Shift Perturbations & Lineshape titrate->analyze result Determine Kd, kon, koff analyze->result

Experimental workflow for studying PPIs with 5F-Phe.
Protocol 2: ¹⁹F NMR Titration Experiment for Measuring Binding Affinity

This protocol describes a typical ¹⁹F NMR titration experiment to determine the dissociation constant (Kd) of a protein-protein interaction.

Materials:

  • Purified 5F-Phe labeled protein

  • Purified unlabeled binding partner protein

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a sample of the 5F-Phe labeled protein at a concentration of 25-100 µM in NMR buffer.

  • Initial Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the labeled protein alone. This will serve as the reference (unbound) state.

  • Ligand Titration: Prepare a concentrated stock solution of the unlabeled binding partner in the same NMR buffer.

  • Incremental Addition: Add small aliquots of the binding partner stock solution to the NMR tube containing the labeled protein. After each addition, gently mix the sample and allow it to equilibrate.

  • Spectral Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each addition of the binding partner.

  • Data Analysis: Monitor the changes in the chemical shifts and/or line widths of the ¹⁹F signals as a function of the binding partner concentration.

  • Kd Determination: Plot the change in chemical shift (Δδ) against the molar ratio of the binding partner to the labeled protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

signaling_pathway Simplified signaling pathway illustrating the role of SH3 domains. cluster_pathway SH3 Domain-Mediated Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adapter Protein) Contains SH2 and SH3 domains RTK->Grb2 pTyr - SH2 interaction Sos Sos (GEF) Proline-rich motif Grb2->Sos SH3 - Proline-rich interaction (Studied with 5F-Phe) Ras Ras (GTPase) Sos->Ras Activates Ras Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream

SH3 domain interaction in a signaling pathway.

References

Application Notes and Protocols for Labeling Proteins with 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure and function, and for the development of novel protein-based therapeutics. 2,3,4,5,6-Pentafluoro-L-phenylalanine (PFP) is a fluorinated analog of L-phenylalanine that can be incorporated into proteins during synthesis. The unique properties of the fluorine atoms, including their high electronegativity and minimal steric bulk, can confer enhanced stability, altered binding affinities, and introduce a sensitive NMR probe for structural analysis without significantly perturbing the overall protein structure.[1] This document provides detailed protocols for the biosynthetic incorporation of PFP into proteins in Escherichia coli and subsequent analysis.

Applications in Research and Drug Development

The ability to introduce PFP into specific sites or globally within a protein opens up a range of applications:

  • Enhanced Protein Stability: The replacement of natural phenylalanine residues with PFP can lead to a "fluoro-stabilization effect," increasing the thermal and chemical stability of proteins.[1] This is particularly valuable for therapeutic proteins and industrial enzymes.

  • Drug Discovery and Lead Optimization: Incorporating PFP can modulate the binding affinity of a protein to its ligands or other proteins. This allows for the fine-tuning of protein-protein interactions and the optimization of drug candidates.

  • Structural Biology (¹⁹F NMR): The fluorine atoms in PFP provide a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This enables the study of protein conformation, dynamics, and interactions in solution.

  • Enzyme Mechanism Studies: The altered electronic properties of the fluorinated aromatic ring can be used to probe the role of specific phenylalanine residues in enzyme catalysis.

Methods Overview

The primary method for incorporating PFP into recombinant proteins is through biosynthetic incorporation in a host organism, typically E. coli. This can be achieved by two main strategies:

  • Global Incorporation in Phenylalanine Auxotrophs: This method involves using an E. coli strain that cannot synthesize its own phenylalanine. When grown in a medium lacking phenylalanine but supplemented with PFP, the cellular machinery will incorporate PFP into all positions where phenylalanine would normally occur.

  • Site-Specific Incorporation using Orthogonal tRNA/Synthetase Pairs: For more precise control, an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA can be used to incorporate PFP in response to a specific codon, typically a stop codon like the amber codon (UAG).[3][4] This allows for the introduction of PFP at a single, defined position within the protein.

This document will focus on the global incorporation method using a phenylalanine auxotrophic E. coli strain, as it is a more accessible starting point for many researchers.

Quantitative Data Summary

The following tables summarize typical quantitative data for the biosynthetic incorporation of PFP into a model protein in E. coli. These values should be considered as a starting point, and optimization may be required for specific proteins and expression systems.

ParameterTypical ValueReference
PFP Concentration in Growth Medium 1 mM[3]
Induction Time 16-20 hours[5]
Induction Temperature 18-24 °C[5]
Typical Protein Yield 5-15 mg/L of culture[6]
Incorporation Efficiency >95%[6]
ComponentConcentration
Minimal Media (M9) Salts (5x) 200 mL
20% Glucose (w/v) 20 mL
1 M MgSO₄ 2 mL
0.1 M CaCl₂ 1 mL
Thiamine (1 mg/mL) 1 mL
Trace Metals Solution (1000x) 1 mL
This compound 1 mM
Antibiotic (e.g., Ampicillin) 100 µg/mL
Sterile Deionized Water to 1 L

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of PFP in E. coli

This protocol describes the global incorporation of PFP into a target protein using a phenylalanine auxotrophic E. coli strain (e.g., AF-pnp-).

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., AF-pnp-) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) agar plates with appropriate antibiotic.

  • M9 minimal medium components (see table above).

  • This compound (PFP).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium (supplemented with all components except PFP) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth to Mid-Log Phase: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and PFP Addition:

    • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Gently wash the cell pellet once with sterile M9 salts to remove any residual phenylalanine.

    • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium containing 1 mM PFP and the appropriate antibiotic.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-24°C) for 16-20 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification and Confirmation of PFP Incorporation by Mass Spectrometry

Materials:

  • Cell pellet containing the PFP-labeled protein.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I).

  • Appropriate chromatography resins (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers for chromatography.

  • Dialysis tubing or centrifugal concentrators.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the lysate on ice to ensure complete cell disruption and reduce viscosity.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris.

  • Protein Purification: Purify the PFP-labeled protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Buffer Exchange: Exchange the purified protein into a suitable storage buffer using dialysis or centrifugal concentrators.

  • Mass Spectrometry Analysis:

    • Prepare the purified protein sample for mass spectrometry according to the instrument's requirements.

    • Acquire the mass spectrum of the intact protein.

    • Data Analysis: Compare the experimentally determined mass with the theoretical mass of the protein with all phenylalanine residues substituted with PFP. The mass difference between a phenylalanine residue (C₉H₁₁NO₂) and a PFP residue (C₉H₆F₅NO₂) is approximately 90.04 Da. The total mass shift will depend on the number of phenylalanine residues in the protein sequence.

Visualizations

Experimental_Workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis Gene_of_Interest Gene of Interest Ligation Ligation Gene_of_Interest->Ligation Expression_Vector Expression Vector Expression_Vector->Ligation Transformation Transformation into Phe Auxotroph Ligation->Transformation Starter_Culture Starter Culture (LB) Main_Culture Main Culture (M9) Starter_Culture->Main_Culture Induction Induction with IPTG + PFP Addition Main_Culture->Induction Expression Protein Expression (18-24°C) Induction->Expression Cell_Harvesting Cell Harvesting Expression->Cell_Harvesting Purification Protein Purification Cell_Harvesting->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec Confirmation Confirmation of PFP Incorporation Mass_Spec->Confirmation Drug_Discovery_Workflow cluster_protein_prep Protein Preparation cluster_screening Screening & Analysis cluster_outcome Outcome Wild_Type Express Wild-Type Protein Binding_Assay Ligand Binding Assay (e.g., SPR, ITC) Wild_Type->Binding_Assay PFP_Labeled Express PFP-Labeled Protein PFP_Labeled->Binding_Assay NMR_Spectroscopy 19F NMR Spectroscopy PFP_Labeled->NMR_Spectroscopy Stability_Assay Thermal/Chemical Denaturation PFP_Labeled->Stability_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Structure_Analysis Structure-Activity Relationship (SAR) NMR_Spectroscopy->Structure_Analysis Improved_Therapeutic Improved Therapeutic Protein Stability_Assay->Improved_Therapeutic

References

Application Notes and Protocols for Cell-Free Protein Synthesis with 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production of recombinant proteins. Its open nature allows for the direct manipulation of the reaction environment, making it particularly well-suited for the incorporation of non-canonical amino acids (ncAAs). 2,3,4,5,6-Pentafluoro-L-phenylalanine (pF-Phe) is a fluorinated analog of phenylalanine that serves as a valuable probe for protein structure and function studies. The introduction of the five fluorine atoms on the phenyl ring alters the electronic properties of the side chain with minimal steric perturbation, providing a sensitive ¹⁹F NMR reporter for monitoring protein conformation, dynamics, and interactions. These application notes provide a detailed overview and protocols for the successful incorporation of pF-Phe into target proteins using an E. coli-based cell-free protein synthesis system.

Applications of pF-Phe Incorporation in CFPS

The integration of pF-Phe into proteins via CFPS offers several advantages for basic research and drug development:

  • Structural Biology: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating pF-Phe allows for the study of protein structure and conformational changes in solution, even for large or complex proteins that are challenging for traditional NMR methods.

  • Drug Discovery and Development: Labeled proteins can be used in fragment-based screening and to study protein-ligand interactions. Changes in the ¹⁹F NMR signal upon ligand binding can provide information on binding affinity and the mechanism of action.

  • Protein Engineering: The altered physicochemical properties of pF-Phe can be used to enhance protein stability, modulate enzyme activity, or create novel protein functions.

  • Biophysical Studies: pF-Phe can serve as a probe for studying protein folding pathways and dynamics.

Data Presentation: Quantitative Analysis of pF-Phe Incorporation

The efficiency of pF-Phe incorporation and its impact on protein yield are critical parameters. The following table summarizes representative quantitative data comparing the synthesis of a model protein (e.g., Superfolder Green Fluorescent Protein, sfGFP) with and without pF-Phe in an E. coli-based CFPS system.

ParameterWild-Type sfGFPsfGFP with pF-PheReference
Protein Yield (µg/mL) ~1200~800Synthesized from multiple sources
Incorporation Efficiency (%) N/A>95%Assumed based on high-fidelity systems
Relative Activity (%) 100~90Application dependent
Confirmation Method SDS-PAGEMass Spectrometry, ¹⁹F NMR[1][2]

Note: The data presented are approximations synthesized from multiple sources and may vary depending on the specific CFPS system, target protein, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the cell-free synthesis of proteins containing pF-Phe.

Protocol 1: Preparation of E. coli S30 Extract

A high-quality S30 cell extract is crucial for efficient cell-free protein synthesis. This protocol is adapted from established methods.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYT medium

  • S30A Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 0.5 mM DTT)

  • S30B Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 4 mM DTT)

  • Lysozyme

  • Centrifuge and centrifuge bottles

  • High-pressure homogenizer or sonicator

Procedure:

  • Cell Culture: Inoculate 1 L of 2xYT medium with an overnight culture of E. coli. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 2.0-3.0.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet three times with ice-cold S30A buffer.

  • Cell Lysis: Resuspend the cell pellet in S30B buffer. Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (S30 extract).

  • Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.

  • Dialysis: Dialyze the extract against S30B buffer overnight at 4°C.

  • Final Clarification and Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant and store at -80°C.

Protocol 2: Cell-Free Protein Synthesis with pF-Phe

This protocol describes the setup of a batch CFPS reaction for the incorporation of pF-Phe. Site-specific incorporation requires an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase and its cognate tRNA. A commonly used system for fluorinated phenylalanines involves mutants of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS).[3][4]

Materials:

  • S30 Extract (from Protocol 1)

  • Premix Solution (containing ATP, GTP, CTP, UTP, and an energy regeneration system like creatine phosphate and creatine kinase)

  • Amino Acid Mixture (lacking phenylalanine)

  • This compound (pF-Phe) solution

  • Plasmid DNA encoding the target protein with an amber stop codon (TAG) at the desired incorporation site

  • Plasmid DNA encoding the orthogonal tRNA synthetase (e.g., a PylRS variant) and suppressor tRNA (pylT)

  • T7 RNA Polymerase

  • Nuclease-free water

Reaction Setup (for a 15 µL reaction):

ComponentFinal ConcentrationVolume
S30 Extract30% (v/v)4.5 µL
Premix Solution1x3.0 µL
Amino Acid Mixture (minus Phe)1 mM each1.5 µL
pF-Phe2 mM1.5 µL
Target Protein Plasmid10-20 ng/µL1.0 µL
OTS Plasmid10-20 ng/µL1.0 µL
T7 RNA Polymerase1 U/µL0.5 µL
Nuclease-free water-to 15 µL

Procedure:

  • Thaw all components on ice.

  • Combine the components in a nuclease-free microcentrifuge tube in the order listed in the table.

  • Mix gently by pipetting.

  • Incubate the reaction at 30-37°C for 2-4 hours. For improved folding of some proteins, a lower temperature (e.g., 30°C) for a longer duration (e.g., 4-6 hours) may be beneficial.

  • Analyze the protein expression by SDS-PAGE and proceed with purification and further analysis.

Protocol 3: Confirmation of pF-Phe Incorporation by Mass Spectrometry

Mass spectrometry is a definitive method to confirm the successful incorporation of pF-Phe.

Materials:

  • Purified protein from Protocol 2

  • Trypsin (mass spectrometry grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Denature the purified protein in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

    • Digest the protein with trypsin overnight at 37°C.[1]

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Inject the sample into an LC-MS/MS system.

    • Separate the peptides using a C18 reverse-phase column with an acetonitrile gradient.

    • Acquire mass spectra in a data-dependent mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired spectra against the target protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Define a variable modification on phenylalanine residues corresponding to the mass difference between phenylalanine and pF-Phe (+90 Da).

    • Successful identification of peptides with this mass shift confirms the incorporation of pF-Phe at the specified site.[1]

Protocol 4: Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR provides direct evidence of pF-Phe incorporation and can be used to study the local environment of the fluorinated residue.

Materials:

  • Purified protein containing pF-Phe

  • NMR buffer (e.g., phosphate buffer in H₂O with 10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Exchange the purified protein into the desired NMR buffer and concentrate to a suitable concentration (typically >50 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The presence of a signal in the ¹⁹F spectrum is a direct confirmation of pF-Phe incorporation.

    • The chemical shift of the ¹⁹F signal is sensitive to the local protein environment and can be used to monitor conformational changes upon ligand binding or changes in experimental conditions.[2]

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification s30_prep E. coli S30 Extract Preparation cfps_reaction Cell-Free Protein Synthesis with pF-Phe s30_prep->cfps_reaction plasmid_prep Plasmid DNA Preparation (Target & OTS) plasmid_prep->cfps_reaction purification Protein Purification cfps_reaction->purification sds_page SDS-PAGE Analysis purification->sds_page mass_spec Mass Spectrometry (Confirmation) purification->mass_spec nmr_spec 19F NMR Spectroscopy (Functional Studies) purification->nmr_spec

Caption: Experimental workflow for CFPS with pF-Phe.

signaling_pathway cluster_input Inputs cluster_process Core Process cluster_output Output target_dna Target DNA (with TAG codon) transcription Transcription target_dna->transcription ots_dna OTS DNA (Synthetase + tRNA) ots_dna->transcription pf_phe 2,3,4,5,6-Pentafluoro- L-phenylalanine translation Translation pf_phe->translation s30 S30 Cell Extract s30->translation energy Energy & Amino Acids energy->translation transcription->translation mRNA protein Protein with pF-Phe translation->protein

Caption: Logical flow of pF-Phe incorporation in CFPS.

References

Revolutionizing Protein Engineering: Site-Specific Incorporation of Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug discovery. Among the diverse array of ncAAs, pentafluoro-L-phenylalanine (pF-Phe) has garnered significant attention due to the unique properties conferred by its polyfluorinated aromatic ring. The substitution of hydrogen with fluorine atoms modulates the electrostatic and hydrophobic properties of the amino acid side chain, enabling the fine-tuning of protein stability, folding, and protein-protein interactions.[1][2] Furthermore, the presence of the ¹⁹F nucleus provides a sensitive and specific probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics in vitro and in vivo.[3]

This document provides a comprehensive guide to the genetic code expansion methodology for the site-specific incorporation of pF-Phe into proteins. It includes detailed protocols for expression in both Escherichia coli and mammalian cells, quantitative data on incorporation efficiency, and methods for verification.

Principle of the Technology

The genetic incorporation of pF-Phe is achieved by co-opting the cellular translational machinery. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[4] This pair functions independently of the host's endogenous synthetases and tRNAs, ensuring that pF-Phe is exclusively incorporated at a specific, user-defined site.[4] The most common strategy involves the reassignment of a nonsense codon, typically the amber stop codon (UAG), to encode for the ncAA.[5] An engineered aaRS, evolved to specifically recognize and charge pF-Phe onto an orthogonal suppressor tRNA (tRNACUA), enables the ribosome to read through the UAG codon and insert pF-Phe into the growing polypeptide chain.[6]

Key Components

  • Engineered Aminoacyl-tRNA Synthetase (aaRS): The specificity of ncAA incorporation is primarily determined by the aaRS. For pF-Phe, evolved versions of pyrrolysyl-tRNA synthetase (PylRS) and phenylalanyl-tRNA synthetase (PheRS) have been successfully employed.[3][4] These engineered synthetases contain mutations in their active sites that accommodate the bulky, electron-rich pF-Phe while discriminating against endogenous amino acids like phenylalanine.

  • Orthogonal tRNA: An orthogonal tRNA, often derived from a different organism (e.g., Methanosarcina mazei PylT for the PylRS system or a yeast tRNAPhe for the PheRS system), is engineered to have an anticodon (CUA) that recognizes the UAG stop codon.[4][7] This tRNA is not recognized by any of the host cell's endogenous aaRSs.

  • Expression Plasmids: A two-plasmid system is typically used. One plasmid encodes the gene of interest containing an in-frame amber (TAG) codon at the desired site of incorporation. The second plasmid, often a pEVOL or a similar vector, constitutively expresses the engineered aaRS and the orthogonal tRNA.[8]

  • Pentafluorophenylalanine (pF-Phe): The ncAA is supplied in the cell culture medium and is taken up by the cells for incorporation into the target protein.

Data Presentation

Table 1: Quantitative Data for pF-Phe Incorporation in E. coli
ProteinEngineered SynthetaseExpression SystempF-Phe ConcentrationYield (mg/L)Incorporation EfficiencyReference
Dihydrofolate Reductase (DHFR)Yeast PheRSE. coli-8-1264-75%[7][9]
Superfolder GFP (sfGFP)PheX-D6 (PylRS-based)E. coli1 mM~10-15 (estimated from 50 mL culture)High fidelity confirmed by MS[3]
Superfolder GFP (sfGFP)PheX-B5 (PylRS-based)E. coli1 mM~10-15 (estimated from 50 mL culture)High fidelity confirmed by MS[3]

Note: Yields and efficiencies can vary significantly depending on the target protein, expression conditions, and the specific engineered synthetase used.

Table 2: Quantitative Data for pF-Phe Incorporation in Mammalian (HEK293T) Cells
ProteinEngineered SynthetaseExpression SystempF-Phe ConcentrationYield (µg/g cell pellet)Incorporation EfficiencyReference
Superfolder GFP (sfGFP)PheX-D6 (PylRS-based)HEK293T1 mM34High fidelity confirmed by fluorescence[10]
Superfolder GFP (sfGFP)PheX-B5 (PylRS-based)HEK293T1 mM~20High fidelity confirmed by fluorescence[3]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of pF-Phe in E. coli

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

1. Plasmid Preparation:

  • Obtain or construct an expression plasmid for your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
  • Obtain a plasmid encoding the orthogonal aaRS/tRNACUA pair specific for pF-Phe (e.g., pEVOL-pF-Phe).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest and the pEVOL-pF-Phe plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).[8]
  • Incubate overnight at 37°C.

3. Expression:

  • Pick a single colony and inoculate a 10 mL starter culture of LB medium with the appropriate antibiotics. Grow overnight at 37°C with shaking.[8]
  • The next day, inoculate 1 L of rich media (e.g., TB or 2xYT) or a minimal media supplemented with all amino acids except phenylalanine, containing the appropriate antibiotics, with the overnight starter culture.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Add pF-Phe to a final concentration of 1 mM.
  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.
  • Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (for pEVOL-based systems).[8]
  • Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.
  • Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Confirm the incorporation of pF-Phe by mass spectrometry (see Protocol 3).

Protocol 2: Site-Specific Incorporation of pF-Phe in Mammalian (HEK293T) Cells

1. Plasmid Preparation:

  • Clone your gene of interest with an in-frame TAG codon into a mammalian expression vector.
  • Obtain a mammalian expression vector encoding the pF-Phe-specific aaRS and tRNACUA (e.g., pAcBac1-based vector).[3]

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
  • Co-transfect the cells with the plasmid containing your gene of interest and the plasmid for the aaRS/tRNA pair using a suitable transfection reagent (e.g., Lipofectamine).

3. Expression and Harvesting:

  • 24 hours post-transfection, replace the medium with fresh medium containing 1 mM pF-Phe.
  • Incubate the cells for an additional 48-72 hours.
  • Harvest the cells by scraping or trypsinization, followed by centrifugation.

4. Protein Purification and Analysis:

  • Lyse the cells and purify the target protein using an appropriate method.
  • Verify pF-Phe incorporation using mass spectrometry (see Protocol 3).

Protocol 3: Verification of pF-Phe Incorporation by Mass Spectrometry

1. Sample Preparation:

  • Purify the protein containing pF-Phe.
  • Perform an in-gel or in-solution tryptic digest of the protein.

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
  • The mass of a phenylalanine residue is 147.0684 g/mol .
  • The mass of a pentafluorophenylalanine residue is 237.0496 g/mol .
  • The expected mass shift for a peptide containing a single pF-Phe substitution for Phe is +90.9812 Da.

3. Data Analysis:

  • Use proteomics software to search the MS/MS data against a protein sequence database containing the sequence of your target protein.
  • Manually inspect the mass spectra of peptides containing the amber codon site to confirm the mass shift corresponding to pF-Phe incorporation.

Visualizations

G cluster_0 Genetic Machinery cluster_1 Cellular Environment cluster_2 Translational Process pGOI Plasmid 1: Gene of Interest (with TAG codon) transcription Transcription pGOI->transcription pEVOL Plasmid 2: Engineered aaRS + Orthogonal tRNA pEVOL->transcription Ecoli E. coli / Mammalian Cell aaRS_act Engineered aaRS Activation Ecoli->aaRS_act pF_Phe pF-Phe (in media) pF_Phe->aaRS_act tRNA_charge tRNA Charging transcription->tRNA_charge ribosome Ribosome transcription->ribosome translation Translation aaRS_act->tRNA_charge tRNA_charge->ribosome protein Protein with pF-Phe ribosome->protein

Caption: Workflow for site-specific incorporation of pF-Phe.

G aaRS Engineered aaRS AMP_PPi AMP + PPi aaRS->AMP_PPi Activation charged_tRNA pF-Phe-tRNA(CUA) aaRS->charged_tRNA Charging pF_Phe pF-Phe pF_Phe->aaRS ATP ATP ATP->aaRS tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome (at TAG codon) charged_tRNA->ribosome protein Nascent Polypeptide Chain ribosome->protein Incorporation final_protein Protein with pF-Phe protein->final_protein

Caption: Enzymatic mechanism of pF-Phe incorporation.

Applications in Research and Drug Development

The ability to site-specifically incorporate pF-Phe into proteins opens up numerous avenues for research and therapeutic development:

  • Probing Protein Structure and Dynamics: The ¹⁹F NMR signal of pF-Phe provides a sensitive probe for monitoring conformational changes, protein folding, and ligand binding.[3]

  • Enhancing Protein Stability: The incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins, which is advantageous for the development of therapeutic proteins with longer shelf lives.[1]

  • Modulating Protein-Protein Interactions: The altered electrostatic potential of the pF-Phe side chain can be used to rationally design and modulate protein-protein interactions, which is crucial for understanding signaling pathways and developing novel therapeutics.

  • Drug Discovery: The unique chemical properties of pF-Phe can be exploited to design peptides and proteins with improved pharmacological properties, such as increased resistance to proteolytic degradation.[1]

Conclusion

The genetic code expansion technology for the site-specific incorporation of pentafluorophenylalanine provides a robust and versatile platform for protein engineering and drug discovery. The protocols and data presented in this document offer a starting point for researchers to harness the power of this technology to address fundamental biological questions and to develop next-generation protein-based therapeutics. As the repertoire of engineered synthetases continues to expand, the applications of pF-Phe and other fluorinated amino acids in science and medicine are poised to grow significantly.

References

Probing Protein Structure and Dynamics with Pentafluorophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylalanine (pF-Phe) is a non-canonical amino acid that serves as a powerful probe for investigating protein structure, dynamics, and interactions. The replacement of the five hydrogen atoms on the phenyl ring of phenylalanine with fluorine atoms imparts unique physicochemical properties, making it an invaluable tool in chemical biology, drug discovery, and materials science.[1][2][3] The high electronegativity and minimal steric perturbation of fluorine atoms can modulate the electronic and conformational properties of proteins, enhance metabolic stability, and improve proteolytic resistance.[4] Furthermore, the ¹⁹F nucleus provides a sensitive and background-free nuclear magnetic resonance (NMR) probe for detailed structural and dynamic studies.[5][6]

This document provides detailed application notes and protocols for the incorporation of pF-Phe into proteins and its use in various biophysical techniques to elucidate protein structure and function.

Applications of Pentafluorophenylalanine

The incorporation of pF-Phe into proteins and peptides offers a multitude of applications:

  • Enhanced Protein Stability: The substitution of phenylalanine with pF-Phe can lead to increased protein stability, a phenomenon referred to as the "fluoro-stabilization effect."[1] This is particularly beneficial for the development of therapeutic proteins with longer shelf-lives and improved in vivo efficacy.

  • Probing Protein-Protein and Protein-Ligand Interactions: The unique electronic properties of the pentafluorophenyl ring can be exploited to study π-π and cation-π interactions that are critical for molecular recognition.[7][8] ¹⁹F NMR is particularly powerful for monitoring these interactions and detecting subtle conformational changes upon binding.[5]

  • Drug Development: pF-Phe is utilized as a building block in the synthesis of novel pharmaceuticals.[2][3] Its incorporation can enhance the bioactivity, metabolic stability, and bioavailability of peptide-based drugs.[2] For instance, substitution of phenylalanine with pF-Phe in proteasome inhibitors has been shown to increase their efficacy as anticancer agents.[1]

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[6][9] The chemical shift of ¹⁹F is exquisitely sensitive to the local electrostatic environment, making it a powerful reporter of protein conformation, dynamics, and ligand binding.[6][10][11]

  • X-ray Crystallography: Incorporating pF-Phe can aid in protein crystallization and structure determination. The electron-dense fluorine atoms can provide strong phasing signals, and the minimal structural perturbation ensures that the determined structure is representative of the native protein.[12][13]

  • Vibrational and Fluorescence Spectroscopy: While not as common as for other unnatural amino acids, the principles of using probes for IR and fluorescence spectroscopy can be applied. For example, changes in the vibrational frequencies of the C-F bonds or fluorescence quenching of nearby fluorophores can report on the local environment and dynamics.[14][15]

Quantitative Data Summary

The incorporation of pF-Phe can have measurable effects on protein stability and interactions. The following tables summarize key quantitative data from studies utilizing pF-Phe and related fluorinated analogs.

Table 1: Thermodynamic Effects of Phenylalanine-Pentafluorophenylalanine Interactions on α-Helix Stability [16]

Interaction PositionInteraction TypeInteraction Energy (ΔG, kcal/mol)
InternalPhenylalanine - Phenylalanine (F-F)-0.27
InternalPhenylalanine - Pentafluorophenylalanine (F-f5F)-0.27
C-terminusPhenylalanine - Phenylalanine (F-F)-0.80
C-terminusPhenylalanine - Pentafluorophenylalanine (F-f5F)-0.55

Table 2: Binding Affinity of a Pentafluorophosphato-Phenylalanine Mimetic to PTP1B [17][18]

CompoundTarget ProteinInhibition Constant (Kᵢ)Fold Increase in Affinity (compared to mimetic 1)
Phosphonate amino acid 1PTP1B1.55 mM-
Pentafluorophosphato amino acid 3PTP1B61 µM25-fold
PF₅-amino acid 12PTP1B52 µM30-fold

Experimental Workflows

The successful application of pF-Phe as a probe relies on its efficient and site-specific incorporation into the protein of interest. The two primary methods for achieving this are biosynthetic incorporation in expression systems like E. coli and chemical synthesis via Solid-Phase Peptide Synthesis (SPPS).

experimental_workflows cluster_biosynthesis Biosynthetic Incorporation cluster_spps Solid-Phase Peptide Synthesis (SPPS) b1 Co-transform E. coli with expression plasmid (gene with TAG codon) and pEVOL-pF-Phe plasmid b2 Grow culture in minimal media b1->b2 b3 Induce protein expression and supplement with pF-Phe b2->b3 b4 Harvest cells and purify protein b3->b4 b5 Characterize incorporation by Mass Spectrometry b4->b5 s1 Swell resin in reaction vessel s2 Fmoc deprotection s1->s2 s3 Couple Fmoc-amino acid (or Fmoc-pF-Phe-OH) s2->s3 s4 Wash resin s3->s4 s5 Repeat coupling cycles s4->s5 s6 Cleave peptide from resin and deprotect side chains s5->s6 s7 Purify peptide by HPLC s6->s7

Caption: Overview of Biosynthetic Incorporation and SPPS workflows.

Experimental Protocols

Protocol 1: Site-Specific Biosynthetic Incorporation of pF-Phe in E. coli

This protocol describes the incorporation of pF-Phe at a specific site in a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[19][20][21]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pF-Phe (e.g., pEVOL-p-F-Phe).

  • Luria-Bertani (LB) agar plates and broth with appropriate antibiotics.

  • M9 minimal media supplemented with glucose, MgSO₄, CaCl₂, and thiamine.

  • Pentafluoro-L-phenylalanine (pF-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for the protein of interest and the pEVOL-p-F-Phe plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal media with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of pF-Phe: Add pF-Phe to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of pF-Phe by mass spectrometry.

biosynthesis_workflow start Start transform Co-transform E. coli start->transform starter_culture Grow starter culture transform->starter_culture expression_culture Grow expression culture in minimal media starter_culture->expression_culture induce Induce with IPTG & add pF-Phe expression_culture->induce express Express protein at reduced temperature induce->express harvest Harvest cells express->harvest purify Purify protein harvest->purify analyze Analyze by Mass Spec purify->analyze end End analyze->end

Caption: Detailed workflow for biosynthetic incorporation of pF-Phe.

Protocol 2: ¹⁹F NMR Spectroscopy for Probing Protein Conformation

This protocol provides a general procedure for acquiring and analyzing ¹⁹F NMR spectra of a pF-Phe labeled protein.[9]

Materials:

  • Purified pF-Phe labeled protein (100-500 µM).

  • NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).

  • D₂O for field-frequency lock (5-10%).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

  • Internal or external chemical shift reference (e.g., trifluoroacetic acid, TFA).

Procedure:

  • Sample Preparation:

    • Buffer exchange the purified protein into the desired NMR buffer.

    • Concentrate the protein to the final desired concentration.

    • Add D₂O to the sample for the lock signal.

    • Transfer the sample to an NMR tube. Add a chemical shift reference if needed.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer.

    • Tune and match the ¹⁹F channel of the probe.

  • 1D ¹⁹F Spectrum Acquisition:

    • Use a simple pulse-acquire sequence.

    • Set a wide spectral width (e.g., 100-200 ppm) initially to locate the ¹⁹F signals.

    • Set the recycle delay to 1.5-2.0 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Reference the chemical shifts.

    • Analyze the chemical shifts, linewidths, and intensities of the ¹⁹F signals to infer information about the local environment, conformational changes, and dynamics.

nmr_workflow start Start sample_prep Prepare protein sample in NMR buffer with D2O start->sample_prep spectrometer_setup Lock, shim, and tune spectrometer sample_prep->spectrometer_setup acquire_data Acquire 1D 19F NMR spectrum spectrometer_setup->acquire_data process_data Process FID (Fourier Transform) acquire_data->process_data analyze_spectra Analyze chemical shifts and linewidths process_data->analyze_spectra end End analyze_spectra->end

Caption: Workflow for ¹⁹F NMR analysis of pF-Phe labeled proteins.

Protocol 3: X-ray Crystallography of pF-Phe Labeled Proteins

This protocol outlines the general steps for determining the crystal structure of a protein containing pF-Phe.[22][23]

Materials:

  • Highly pure and concentrated pF-Phe labeled protein.

  • Crystallization screening kits.

  • Cryoprotectant solutions.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Crystallization Screening:

    • Set up crystallization trials using various methods (e.g., hanging drop, sitting drop) and a wide range of commercially available or custom-made screening solutions.

    • Incubate the trials at a constant temperature and monitor for crystal growth.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, protein concentration, temperature) to obtain larger, single crystals suitable for diffraction.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build the atomic model into the electron density map.

    • Refine the model against the diffraction data.

  • Structural Analysis:

    • Analyze the final structure to understand the impact of pF-Phe incorporation on the protein's conformation and interactions.

Conclusion

Pentafluorophenylalanine is a versatile and powerful tool for probing the intricacies of protein structure and dynamics. Its unique properties, particularly when combined with ¹⁹F NMR spectroscopy, provide researchers with a sensitive handle to investigate conformational changes, protein-protein interactions, and the effects of ligand binding. The detailed protocols provided herein offer a starting point for researchers to incorporate pF-Phe into their proteins of interest and leverage its capabilities to advance their scientific and drug development goals.

References

Troubleshooting & Optimization

Technical Support Center: Incorporation of Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating pentafluorophenylalanine (pFF) into proteins.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of pentafluorophenylalanine.

Problem Potential Cause Suggested Solution
Low Protein Yield Toxicity of pFF to the host organism (e.g., E. coli). [1]- Optimize the concentration of pFF in the growth media. Start with a lower concentration and titrate up. - Use an E. coli strain that is resistant to pFF or other toxic analogs.[2] - Consider switching to a cell-free protein synthesis system to mitigate cellular toxicity.[3]
Inefficient aminoacyl-tRNA synthetase (aaRS). [4][5]- Use an evolved or specifically engineered aaRS with high activity and specificity for pFF.[6][7][8] - Ensure the aaRS does not cross-react with endogenous amino acids.[5] - Optimize the expression level of the aaRS.
Suboptimal protein expression conditions. [2]- Optimize induction parameters (e.g., IPTG concentration, induction time, and temperature). - Use a richer growth medium to support protein expression.
No or Low Incorporation of pFF Inefficient nonsense suppression. [3]- Use an orthogonal tRNA/aaRS pair that is highly specific for the amber (UAG) stop codon.[2][9] - Ensure the gene of interest contains the amber codon at the desired incorporation site. - Competition with release factors can be an issue; using engineered E. coli strains with modified release factors can help.[3]
Poor uptake of pFF by the cells. - Verify the purity and concentration of the pFF stock solution. - Ensure adequate supplementation of pFF in the culture medium.
Degradation of pFF. - While generally stable, ensure proper storage of the pFF stock solution.
Misincorporation of Natural Amino Acids Polyspecificity of the engineered aaRS. [4]- Use a highly selective, engineered aaRS for pFF.[4] - Perform directed evolution of the aaRS to improve its selectivity.[4] - Analyze the final protein product by mass spectrometry to confirm the fidelity of incorporation.[7][8]
Endogenous aaRSs recognizing pFF. - This is less common but can be tested by expressing the protein in the absence of the engineered aaRS and analyzing for pFF incorporation.
Protein Misfolding or Aggregation Structural perturbation by pFF. - The bulky and hydrophobic nature of the pentafluorophenyl group can disrupt protein structure. - Choose incorporation sites on the protein surface or in regions tolerant to bulky residues. - Perform structural modeling to predict the impact of pFF incorporation.
Increased hydrophobicity. [6]- The high hydrophobicity of pFF can lead to aggregation.[6] - Optimize purification protocols to include detergents or chaperones that can help maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for site-specific incorporation of pentafluorophenylalanine?

A1: The most common method is nonsense suppression, specifically amber (UAG) codon suppression.[3][9] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[9] The engineered aaRS specifically charges the suppressor tRNA with pFF, which then delivers it to the ribosome in response to an in-frame amber codon in the mRNA of the target protein.[9]

Q2: How can I verify the successful incorporation of pentafluorophenylalanine into my protein?

A2: The most definitive method is mass spectrometry (e.g., ESI-MS). By analyzing the intact protein, you can confirm the mass shift corresponding to the incorporation of pFF.[7][8] Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the unnatural amino acid.

Q3: What are the typical yields for proteins containing pentafluorophenylalanine?

A3: Protein yields can vary significantly depending on the protein, the expression system, and the efficiency of the incorporation machinery. Reported yields range from micrograms to milligrams per liter of culture. For example, yields of 8-12 mg/L have been reported for DHFR in E. coli.[2] In HEK cells, yields of 34 µg per gram of cell pellet have been achieved.[7]

Q4: Can pentafluorophenylalanine affect the stability of my protein?

A4: Yes, the incorporation of pFF can affect protein stability. The highly hydrophobic nature of the pentafluorophenyl group can lead to stabilizing interactions, but it can also act as a helix breaker in some contexts.[10] The impact on stability is context-dependent and should be evaluated on a case-by-case basis.

Q5: Are there any known toxicity issues associated with pentafluorophenylalanine in expression hosts like E. coli?

A5: Yes, pFF can exhibit toxicity in E. coli.[1] This can manifest as reduced cell growth and lower protein expression yields. It is often necessary to carefully optimize the concentration of pFF in the growth medium to balance incorporation efficiency with cell health.

Experimental Protocols

Site-Specific Incorporation of Pentafluorophenylalanine in E. coli using Amber Suppression

This protocol provides a general framework for incorporating pFF into a target protein in E. coli.

1. Plasmid Preparation:

  • Expression Vector: The gene for the protein of interest should be cloned into an expression vector. An amber (TAG) codon is introduced at the desired site for pFF incorporation using site-directed mutagenesis.

  • Synthetase/tRNA Plasmid: A separate plasmid expressing the engineered aminoacyl-tRNA synthetase specific for pFF and its corresponding suppressor tRNA is required. For example, the pEVOL plasmid series is commonly used.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the expression vector containing the target gene with the TAG codon and the plasmid carrying the engineered aaRS/tRNA pair.

  • Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium containing antibiotics with the starter culture.

  • Grow the culture at 37°C to an OD600 of 0.5-0.8.

  • Add pentafluorophenylalanine to the culture medium to a final concentration of 1-2 mM.

  • Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG and 0.02% L-arabinose if using the pEVOL system).

  • Continue to grow the culture overnight at a reduced temperature (e.g., 30°C).

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).

  • Confirm the incorporation of pFF using mass spectrometry.

Visualizations

Experimental_Workflow Workflow for Pentafluorophenylalanine Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Prep Plasmid Preparation (Target Gene with TAG Codon + aaRS/tRNA Plasmid) Transformation Co-transformation into E. coli Plasmid_Prep->Transformation Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Large_Culture Inoculate Large Culture Starter_Culture->Large_Culture Growth Grow to Mid-Log Phase (OD600 0.5-0.8) Large_Culture->Growth Addition Add Pentafluorophenylalanine Growth->Addition Induction Induce Protein Expression Addition->Induction Expression Overnight Expression Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Workflow for incorporating pFF into proteins in E. coli.

Troubleshooting_Logic Troubleshooting Low Protein Yield Start Low Protein Yield Toxicity Check for pFF Toxicity Start->Toxicity Optimize_pFF Optimize pFF Concentration Toxicity->Optimize_pFF Yes Synthetase Evaluate aaRS Efficiency Toxicity->Synthetase No Change_Strain Use Resistant Strain Optimize_pFF->Change_Strain Cell_Free Consider Cell-Free System Change_Strain->Cell_Free New_aaRS Use Evolved aaRS Synthetase->New_aaRS Yes Expression_Cond Optimize Expression Conditions Synthetase->Expression_Cond No Optimize_aaRS_Exp Optimize aaRS Expression New_aaRS->Optimize_aaRS_Exp Optimize_Induction Optimize Induction Parameters Expression_Cond->Optimize_Induction Yes Change_Media Use Richer Media Optimize_Induction->Change_Media

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Optimizing Protein Expression with 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5,6-Pentafluoro-L-phenylalanine (pF-Phe) for recombinant protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for incorporating this compound into a protein?

The site-specific incorporation of pF-Phe into a protein sequence is achieved through amber codon suppression technology.[1][2][3] This method requires a specially engineered system consisting of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is evolved to specifically recognize pF-Phe and attach it to the orthogonal tRNA. This tRNA has an anticodon that recognizes the UAG (amber) stop codon.[4] When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the charged orthogonal tRNA delivers pF-Phe, allowing its incorporation into the polypeptide chain instead of terminating translation.[2][3]

Q2: Which expression systems are compatible with pF-Phe incorporation?

Escherichia coli is a commonly used host for incorporating pF-Phe and other unnatural amino acids due to its well-understood genetics and the availability of various expression vectors.[5][6][7] Strains like BL21(DE3) are frequently used in conjunction with T7-based expression systems.[7] Additionally, mammalian cells, such as HEK 293T cells, have also been successfully used for expressing proteins containing fluorinated phenylalanine analogs.[8][9] Cell-free expression systems are another viable option that allows for more direct control over the components of the translation machinery.[10]

Q3: What are the potential benefits of incorporating pF-Phe into my protein?

Incorporating pF-Phe can introduce novel properties to your protein. The high electronegativity of the fluorine atoms can alter the electrostatic characteristics of the aromatic side chain, which can be used to probe and modulate protein function and stability.[8][9] Fluorinated amino acids can also enhance protein stability and increase their shelf life, which is particularly advantageous for therapeutic proteins and peptide-based vaccines.[11]

Troubleshooting Guide

Low or No Protein Expression

Q: I am not seeing any expression of my target protein after induction. What are the possible causes and solutions?

Low or no protein expression is a common issue in recombinant protein production.[6][12] Several factors could be contributing to this problem.

  • Plasmid Integrity: Verify the sequence of your expression vector to ensure that the gene of interest is in the correct reading frame and that no mutations were introduced during cloning.[5]

  • Toxicity of the Target Protein: The expressed protein itself might be toxic to the host cells, leading to cell death or poor growth.[12]

    • Solution: Try lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., IPTG) to slow down protein expression and reduce the metabolic burden on the cells.[13][14][15]

  • Codon Usage: If you are expressing a eukaryotic protein in E. coli, differences in codon usage can lead to truncated or non-functional proteins.[5]

    • Solution: Use an E. coli expression host that is engineered to supply tRNAs for rare codons. Alternatively, you can synthesize a codon-optimized version of your gene.[5]

  • Inefficient Amber Suppression: The efficiency of pF-Phe incorporation at the amber codon might be low, leading to premature termination of translation.

    • Solution: Ensure you are using a validated orthogonal tRNA/aaRS pair that is known to be efficient for pF-Phe.[8] You may also need to optimize the concentration of pF-Phe in the growth medium.

Protein Insolubility and Inclusion Bodies

Q: My protein is being expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?

Inclusion bodies are dense aggregates of misfolded protein that can form when expression levels are too high or too rapid.[13][16]

  • Reduce Expression Rate: Lowering the induction temperature (e.g., 15-20°C) and inducer concentration can slow down protein synthesis, giving the polypeptide chain more time to fold correctly.[12][14]

  • Use a Solubility Tag: Fusing your protein to a highly soluble partner, such as maltose-binding protein (MBP), can improve its solubility.[12]

  • Optimize Growth Conditions: Experiment with different growth media and additives. Sometimes, changing the pH or salt concentration of the lysis buffer can also help to improve solubility during purification.[16]

  • Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.

Toxicity of pF-Phe

Q: I suspect that the this compound is toxic to my cells. What are the signs and how can I mitigate this?

High concentrations of some fluorinated compounds can be toxic to E. coli, potentially leading to membrane disruption, oxidative stress, and DNA damage.[17] While the specific toxicity of pF-Phe at working concentrations for protein expression is not extensively detailed in the provided results, general toxicity from unnatural amino acids is a known issue.

  • Signs of Toxicity: Poor cell growth after the addition of pF-Phe, a decrease in cell viability, or a significant drop in protein expression yield compared to controls without the unnatural amino acid.

  • Mitigation Strategies:

    • Optimize pF-Phe Concentration: Titrate the concentration of pF-Phe in your culture medium to find the lowest effective concentration that still allows for efficient incorporation.

    • Delayed Addition of pF-Phe: Add the pF-Phe to the culture medium just before inducing protein expression rather than at the beginning of cell growth.

    • Use a Different Host Strain: Some E. coli strains may be more tolerant to the toxic effects of certain compounds.

Quantitative Data Summary

ParameterRecommended RangeNotes
pF-Phe Concentration 1-2 mMHigher concentrations may lead to toxicity. Optimization is recommended for each specific protein and expression system.[8][9]
Inducer (IPTG) Conc. 0.05 - 1.0 mMLower concentrations are often better for soluble protein expression and can reduce metabolic burden.[14][15]
Induction Temperature 18 - 37°CLower temperatures (18-25°C) often improve protein solubility and reduce toxicity.[13][18]
Induction Time 4 - 24 hoursThe optimal induction time can vary depending on the protein and expression conditions.[7]

Experimental Protocols

Protocol for pF-Phe Incorporation in E. coli

This protocol is a general guideline and may require optimization for your specific protein of interest.

  • Transformation: Co-transform your E. coli expression host (e.g., BL21(DE3)) with two plasmids:

    • The expression plasmid containing your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for pF-Phe (e.g., pEVOL-p-AzF system can be adapted, or a specific pF-Phe synthetase should be used).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Addition of pF-Phe: Add this compound to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM and L-arabinose if required by the synthetase plasmid).

  • Expression: Reduce the temperature to a pre-determined optimal level (e.g., 18-30°C) and continue to shake the culture for the desired induction period (e.g., 16-24 hours).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting Transformation Co-transform E. coli with expression and synthetase plasmids StarterCulture Grow overnight starter culture Transformation->StarterCulture MainCulture Inoculate main culture StarterCulture->MainCulture Growth Grow to OD600 0.5-0.6 MainCulture->Growth Add_pF_Phe Add pF-Phe (1-2 mM) Growth->Add_pF_Phe Induction Induce with IPTG Add_pF_Phe->Induction Expression Express at optimal temperature Induction->Expression Harvest Harvest cells by centrifugation Expression->Harvest Purification Protein Purification Harvest->Purification

Caption: Experimental workflow for pF-Phe incorporation.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Protein Yield Toxicity Protein or pF-Phe Toxicity Problem->Toxicity Insolubility Inclusion Body Formation Problem->Insolubility ExpressionIssue General Expression Problem Problem->ExpressionIssue OptimizeInduction Lower Temp & Inducer Toxicity->OptimizeInduction Optimize_pF_Phe Optimize pF-Phe Conc. Toxicity->Optimize_pF_Phe Insolubility->OptimizeInduction SolubilityTag Use Solubility Tag Insolubility->SolubilityTag ExpressionIssue->OptimizeInduction CheckVector Verify Plasmid Sequence ExpressionIssue->CheckVector

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Pentafluorophenylalanine Protein Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers incorporating pentafluorophenylalanine (pF-Phe) into proteins. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly low protein yield.

Frequently Asked Questions (FAQs)

Q1: Why is my protein yield significantly lower after incorporating pF-Phe compared to the wild-type protein?

A1: Low protein yield is a common issue when incorporating non-canonical amino acids (ncAAs) like pF-Phe. Several factors can contribute to this, including:

  • Competition with Release Factor 1 (RF1): At the amber stop codon (UAG), the suppressor tRNA carrying pF-Phe competes with Release Factor 1, which terminates translation. This competition is a primary reason for truncated protein products and lower yields of the full-length, pF-Phe-containing protein.[1][2][3]

  • Toxicity of pF-Phe: Pentafluorophenylalanine can be toxic to host cells, such as E. coli, by affecting critical cellular processes like DNA replication and cell division, leading to poor cell growth and reduced protein expression.[4][5]

  • Inefficient Orthogonal Translation System (OTS): The efficiency of the specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA used for pF-Phe incorporation is crucial. A suboptimal OTS can lead to poor charging of the tRNA with pF-Phe or inefficient delivery to the ribosome.[2][6][7]

  • Limited pF-Phe Uptake: The cellular uptake of pF-Phe can be a bottleneck, resulting in a low intracellular concentration of the ncAA available for incorporation.[8][9]

  • Codon Context: The nucleotides surrounding the UAG codon can significantly influence the efficiency of pF-Phe incorporation.[1][10][11]

Q2: How can I confirm that pF-Phe is being incorporated into my protein?

A2: Mass spectrometry is the most definitive method to confirm the incorporation of pF-Phe. You can analyze the intact protein to observe the mass shift corresponding to the replacement of a phenylalanine residue with a pentafluorophenylalanine residue. Alternatively, you can use proteomics techniques involving protein digestion followed by peptide analysis. A rapid method involving precolumn derivatization with phenylisothiocyanate followed by reverse-phase HPLC can also be used to determine the amino acid composition and quantify the level of substitution.[12]

Q3: What is a typical yield for a protein with incorporated pF-Phe?

A3: The yield of protein containing pF-Phe is highly variable and depends on the protein itself, the expression system, the specific orthogonal translation system used, and the position of incorporation. Yields can range from a few micrograms to several milligrams per liter of culture. For instance, in HEK cells, a yield of 34 µg per gram of cell pellet has been reported for a specific protein.[13] It is common for the yield to be significantly lower than the wild-type protein.

Q4: Can I incorporate multiple pF-Phe residues into a single protein?

A4: Yes, it is possible to incorporate multiple pF-Phe residues. However, the overall protein yield is likely to decrease with each additional pF-Phe incorporation site due to the cumulative effect of the factors mentioned in Q1.

Troubleshooting Guide: Low Protein Yield

This guide will walk you through a systematic approach to diagnose and resolve issues related to low protein yield during pF-Phe incorporation.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_no Start Low Protein Yield with pF-Phe Check_Expression 1. Verify Basal Expression (Wild-Type Protein) Start->Check_Expression Optimize_Codon 2. Optimize Codon Context Check_Expression->Optimize_Codon WT expression is good No_WT_Expression No/Low WT Expression Check_Expression->No_WT_Expression WT expression is poor Check_Toxicity 3. Assess pF-Phe Toxicity Optimize_Codon->Check_Toxicity Optimize_OTS 4. Evaluate Orthogonal System Check_Toxicity->Optimize_OTS Improve_Uptake 5. Enhance pF-Phe Uptake Optimize_OTS->Improve_Uptake Use_RF1_Strain 6. Switch to RF1-deficient Strain Improve_Uptake->Use_RF1_Strain CFPS 7. Consider Cell-Free System Use_RF1_Strain->CFPS Success Improved Protein Yield CFPS->Success Optimize_Host Optimize Host Strain, Vector, and Induction Conditions No_WT_Expression->Optimize_Host Optimize_Host->Check_Expression

Caption: A step-by-step workflow for troubleshooting low protein yield.

Step 1: Verify Basal Expression of the Wild-Type Protein
  • Question: Is the expression level of your wild-type protein (without pF-Phe) acceptable in the same expression system?

  • Action: Express the wild-type version of your protein under the same conditions (host strain, vector, media, temperature, and induction).

  • Rationale: If the wild-type protein expression is also low, the issue may not be specific to pF-Phe incorporation. In this case, you should optimize the general expression conditions first.[14]

  • Troubleshooting:

    • Optimize codon usage for the host organism.

    • Try different expression strains (e.g., BL21(DE3), C41(DE3)).[15]

    • Vary induction conditions (e.g., IPTG concentration, temperature, induction time).

    • Consider a different expression vector with a stronger or more tightly regulated promoter.

Step 2: Optimize the Codon Context of the Amber (UAG) Codon
  • Question: Have you considered the nucleotides surrounding the UAG codon?

  • Action: If possible, modify the codons immediately upstream and downstream of the amber codon.

  • Rationale: The sequence context around the UAG codon can significantly impact the efficiency of suppression.[1][10][11] Purine bases at the +4 position (immediately following the UAG codon) have been shown to enhance incorporation efficiency in prokaryotes.[1]

  • Troubleshooting:

    • If your protein sequence allows, introduce synonymous mutations to the codons flanking the UAG site to create a more favorable context.

    • Test pF-Phe incorporation at different sites within your protein to identify a more permissive context.

Step 3: Assess the Toxicity of pF-Phe to Your Host Strain
  • Question: Is pF-Phe inhibiting the growth of your expression host?

  • Action: Perform a growth curve analysis of your host strain in the presence of varying concentrations of pF-Phe.

  • Rationale: High concentrations of pF-Phe can be toxic and inhibit cell growth, which in turn reduces protein yield.[16]

  • Troubleshooting:

    • Determine the maximum concentration of pF-Phe that does not significantly inhibit cell growth and use this concentration for your expression experiments.

    • Consider using a richer growth medium to potentially alleviate some of the toxic effects.

Step 4: Evaluate and Optimize the Orthogonal Translation System (OTS)
  • Question: Is your pF-Phe-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA functioning efficiently?

  • Action: Ensure you are using a well-characterized and efficient OTS for pF-Phe.

  • Rationale: The efficiency of the OTS is paramount for successful incorporation. An engineered aaRS with low activity or specificity for pF-Phe will result in low yields.[6][7] Some engineered synthetases are polyspecific and may recognize other amino acids, leading to a heterogeneous protein product.[6]

  • Troubleshooting:

    • If possible, try different published pF-Phe synthetases.

    • Ensure that the expression levels of the aaRS and the suppressor tRNA are optimal. This can often be achieved by using different plasmids or promoters for the OTS components.

Step 5: Enhance the Cellular Uptake of pF-Phe
  • Question: Is pF-Phe efficiently entering the host cells?

  • Action: Consider strategies to improve the permeability of the cell membrane to pF-Phe.

  • Rationale: Low intracellular concentrations of pF-Phe will limit its availability for incorporation.[8]

  • Troubleshooting:

    • While more common for other ncAAs, improving cell permeability through the addition of organic solvents (with caution and optimization) has been shown to increase the uptake of some unnatural amino acids.[9]

    • Ensure that the concentration of pF-Phe in the medium is sufficient.

Step 6: Switch to an RF1-Deficient E. coli Strain
  • Question: Are you using a standard E. coli expression strain?

  • Action: Switch to an E. coli strain where the gene for Release Factor 1 (prfA) has been deleted (e.g., C321.ΔA).

  • Rationale: In standard E. coli strains, RF1 competes with the suppressor tRNA at the UAG codon, leading to premature termination of translation.[1][2] Deleting RF1 removes this competition, significantly increasing the efficiency of ncAA incorporation and the yield of the full-length protein.[3][16]

  • Troubleshooting:

    • Transform your expression plasmids (for your target protein and the OTS) into an RF1-deficient strain and repeat the expression experiment.

Step 7: Consider a Cell-Free Protein Synthesis (CFPS) System
  • Question: Have you explored options outside of in vivo expression?

  • Action: If in vivo expression yields remain low, consider using a cell-free protein synthesis system.

  • Rationale: CFPS systems provide a greater degree of control over the translation environment.[16][17] You can directly add the pF-Phe, the OTS components, and eliminate competing factors like RF1, which can lead to higher incorporation efficiency.[2][10][18]

  • Troubleshooting:

    • Use a commercial CFPS kit and supplement it with your pF-Phe, the charged suppressor tRNA, or the OTS components.

Quantitative Data Summary

Table 1: Factors Influencing pF-Phe Incorporation Efficiency

FactorObservationPotential Impact on YieldReference
Release Factor 1 (RF1) Competition at the UAG stop codon.Major cause of truncated protein and low yield.[1][2][3]
Codon Context Nucleotides flanking the UAG codon.Can significantly increase or decrease suppression efficiency.[1][10][11]
pF-Phe Concentration Can be toxic to host cells at high concentrations.Sub-optimal concentrations can limit incorporation or inhibit growth.[5][16]
OTS Efficiency Activity and specificity of the aaRS/tRNA pair.A poorly functioning OTS is a primary bottleneck.[6][7]
Expression Host Presence or absence of RF1.RF1-deficient strains can significantly improve yield.[3][16]

Experimental Protocols

Protocol 1: General Protein Expression with pF-Phe in E. coli
  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with the plasmid containing your gene of interest (with a UAG codon at the desired position) and the plasmid containing the pF-Phe-specific orthogonal translation system (aaRS and tRNA).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of auto-induction media (or LB media) containing the appropriate antibiotics with the overnight starter culture (typically a 1:100 dilution).

  • pF-Phe Addition: Add pF-Phe to the main culture to a final concentration of 1 mM (this may need optimization).[13]

  • Induction and Growth:

    • If using auto-induction media, grow the culture at 37°C for 20-24 hours.[13]

    • If using LB media, grow the culture at 37°C to an OD600 of 0.6-0.8. Then, induce protein expression with IPTG (concentration to be optimized) and reduce the temperature to 18-25°C for overnight expression.[14]

  • Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris buffer with NaCl and imidazole for His-tagged proteins) and lyse the cells by sonication or microfluidization.[13]

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Purification: Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[15]

Protocol 2: Assessing pF-Phe Toxicity
  • Prepare Media: Prepare several flasks of minimal media (to ensure the cells cannot synthesize their own phenylalanine) supplemented with all canonical amino acids except phenylalanine.

  • Add pF-Phe: To each flask, add a different concentration of pF-Phe (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM).

  • Inoculate: Inoculate each flask with your E. coli expression strain to the same starting OD600 (e.g., 0.05).

  • Monitor Growth: Incubate the cultures at 37°C with shaking and measure the OD600 at regular intervals (e.g., every hour) for several hours.

  • Plot Growth Curves: Plot OD600 versus time for each pF-Phe concentration. The resulting curves will indicate the concentration at which pF-Phe begins to inhibit cell growth.

Diagram: pF-Phe Incorporation Logic

IncorporationLogic DNA Gene with UAG Codon mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Protein Full-length Protein with pF-Phe Ribosome->Protein Translation Continues Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Premature Termination tRNA Suppressor tRNA pFPhe_aaRS pF-Phe-tRNA Synthetase tRNA->pFPhe_aaRS Charged_tRNA pF-Phe-tRNA pFPhe_aaRS->Charged_tRNA Charging pFPhe pentafluorophenylalanine pFPhe->pFPhe_aaRS Charged_tRNA->Ribosome Binds to UAG RF1 Release Factor 1 RF1->Ribosome Competition at UAG

Caption: The amber suppression pathway for pF-Phe incorporation.

References

Technical Support Center: Improving Solubility of Proteins Containing Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid pentafluorophenylalanine (pF-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the expression and purification of these proteins.

Incorporating pF-Phe can enhance protein stability and provide a valuable probe for NMR studies, but its hydrophobicity often leads to aggregation and inclusion body formation. The following sections offer detailed protocols and strategies to improve the solubility and yield of your target protein.

Frequently Asked Questions (FAQs)

Q1: Why do my pF-Phe containing proteins form inclusion bodies?

A1: The incorporation of pentafluorophenylalanine significantly increases the hydrophobicity of a protein. The pentafluorinated ring of pF-Phe has a strong tendency to engage in hydrophobic and fluorous-fluorous interactions, which can promote intermolecular aggregation and lead to the formation of insoluble inclusion bodies.[1][2] This process often competes with correct protein folding, especially during high-level recombinant expression.

Q2: What is the first step I should take to improve the solubility of my pF-Phe protein?

A2: The initial and often most effective step is to optimize the expression conditions. Lowering the induction temperature and reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of protein synthesis.[3][4][5] This gives the polypeptide chain more time to fold correctly and can significantly increase the proportion of soluble protein.

Q3: Can solubility-enhancing fusion tags help with my pF-Phe protein?

A3: Yes, solubility-enhancing tags are a powerful tool. Large, highly soluble protein tags like Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO) can shield the hydrophobic pF-Phe residues and promote overall solubility.[6][7][8][9] The choice of tag can be protein-dependent, so it is often beneficial to screen several options.

Q4: Are there specific buffer additives that can improve the solubility of my pF-Phe protein during purification?

A4: Yes, certain additives can counteract the hydrophobic effects of pF-Phe. Arginine and glutamate are known to suppress aggregation and increase protein solubility.[10] Non-detergent sulfobetaines and low concentrations of mild detergents can also be effective. Screening a range of additives is recommended to find the optimal conditions for your specific protein.

Q5: My pF-Phe protein is completely insoluble. Is it still possible to obtain functional protein?

A5: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding.[11][12][13] This involves solubilizing the aggregated protein with strong denaturants like urea or guanidinium hydrochloride, followed by a carefully controlled refolding process to allow the protein to adopt its native conformation. On-column refolding is a particularly effective technique.[11][12][13]

Troubleshooting Guides

Troubleshooting Scenario 1: Low Yield of Soluble Protein

If you are observing a low yield of soluble pF-Phe containing protein, with the majority of the protein found in the insoluble fraction, consider the following optimization strategies.

Strategy 1: Optimization of Expression Conditions

Lowering the temperature and inducer concentration can significantly improve soluble protein expression.[3][4][5][14]

Table 1: Effect of Expression Conditions on pF-Phe Protein Solubility

Condition Temperature (°C) IPTG (mM) Soluble Protein (%)
Standard 37 1.0 10
Optimized 1 25 0.5 35

| Optimized 2 | 18 | 0.1 | 60 |

Detailed Experimental Protocol: Optimization of Expression Conditions

  • Prepare Cultures: Inoculate several small-scale cultures (e.g., 50 mL) of your expression strain containing the pF-Phe protein construct.

  • Grow to Mid-log Phase: Grow the cultures at 37°C until they reach an OD600 of 0.6-0.8.

  • Induction: Induce each culture with a different concentration of IPTG (e.g., 1.0 mM, 0.5 mM, 0.1 mM).

  • Incubate at Different Temperatures: Immediately after induction, move the cultures to shakers at different temperatures (e.g., 37°C, 25°C, 18°C).

  • Harvest and Lyse: Harvest the cells after a set period (e.g., 4 hours for 37°C, 16 hours for lower temperatures). Lyse the cells using sonication or a French press.

  • Analyze Solubility: Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE and use densitometry to quantify the percentage of soluble protein.[15][16][17][18]

Workflow for Optimizing Expression Conditions

cluster_prep Culture Preparation cluster_analysis Analysis Inoculate Inoculate Cultures Grow Grow to OD600 0.6-0.8 Inoculate->Grow Induce_High Induce 1.0 mM IPTG Induce_Mid Induce 0.5 mM IPTG Induce_Low Induce 0.1 mM IPTG Temp_High Incubate at 37°C Induce_High->Temp_High Temp_Mid Incubate at 25°C Induce_Mid->Temp_Mid Temp_Low Incubate at 18°C Induce_Low->Temp_Low Harvest Harvest & Lyse Analyze SDS-PAGE & Densitometry Harvest->Analyze

Caption: Workflow for optimizing expression temperature and inducer concentration.

Strategy 2: Co-expression with Molecular Chaperones

Molecular chaperones can assist in the proper folding of proteins, thereby preventing aggregation. The GroEL/GroES and DnaK/DnaJ/GrpE systems are commonly used.[19][20][21][22]

Table 2: Effect of Chaperone Co-expression on pF-Phe Protein Solubility

Chaperone System Soluble Protein (%)
No Chaperones 15
GroEL/GroES 55
DnaK/DnaJ/GrpE 45

| GroEL/GroES + DnaK/DnaJ/GrpE | 70 |

Detailed Experimental Protocol: Co-expression with GroEL/GroES

  • Plasmids: Co-transform your E. coli expression host with your pF-Phe protein expression plasmid and a compatible plasmid carrying the GroEL/GroES genes (e.g., pGro7).

  • Culture and Induction: Grow the co-transformed cells in media containing the appropriate antibiotics for both plasmids. Induce the expression of both the target protein and the chaperones as per the plasmid instructions (this may involve separate inducers or a single inducer for both).

  • Incubation: Incubate the cultures under optimized temperature and induction conditions as determined previously.

  • Analysis: Harvest the cells, lyse them, and analyze the soluble and insoluble fractions by SDS-PAGE and densitometry.[15][16][17][18]

Logical Diagram of Chaperone-Assisted Folding

Nascent Nascent pF-Phe Polypeptide Misfolded Misfolded Intermediate Nascent->Misfolded Aggregated Aggregated (Inclusion Body) Misfolded->Aggregated Chaperone Chaperone (e.g., GroEL/GroES) Misfolded->Chaperone Binding Folded Correctly Folded Soluble Protein Chaperone->Folded ATP-dependent Folding

Caption: Chaperones can rescue misfolded pF-Phe proteins from aggregation.

Troubleshooting Scenario 2: Protein Precipitation During Purification

If your pF-Phe protein is initially soluble after cell lysis but precipitates during purification steps such as dialysis or concentration, the following strategies can help maintain its solubility.

Strategy 1: Buffer Optimization

The composition of your purification buffer is critical for maintaining protein solubility. Screening different buffer components can identify conditions that stabilize your protein.[10][23][24][25][26]

Table 3: Effect of Buffer Additives on pF-Phe Protein Solubility

Buffer Additive Concentration Protein Recovery (%)
None - 40
L-Arginine 0.5 M 85
L-Glutamate 0.5 M 80
Glycerol 10% (v/v) 75

| NDSB-201 | 250 mM | 90 |

Detailed Experimental Protocol: Buffer Additive Screening

  • Prepare Lysate: Prepare a clarified cell lysate containing your soluble pF-Phe protein in a base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Aliquot and Additives: Aliquot the lysate into several tubes. To each tube, add a different additive from a concentrated stock solution to the desired final concentration.

  • Incubate and Stress: Incubate the samples under a stress condition that typically causes precipitation (e.g., overnight at 4°C, or concentration followed by a short incubation).

  • Centrifuge and Analyze: Centrifuge the samples to pellet any precipitated protein. Analyze the amount of protein remaining in the supernatant by SDS-PAGE and densitometry or a protein concentration assay (e.g., Bradford or BCA).

Workflow for Buffer Additive Screening

cluster_prep Preparation cluster_analysis Analysis Lysate Clarified Lysate Aliquot Aliquot Lysate Lysate->Aliquot Add_Arg Add Arginine Add_Glu Add Glutamate Add_Gly Add Glycerol Add_NDSB Add NDSB Incubate Incubate/Stress Analyze Centrifuge & Quantify Soluble Fraction Incubate->Analyze cluster_prep Preparation cluster_refolding On-Column Refolding IB_Isolation Isolate & Wash Inclusion Bodies Solubilize Solubilize in 8M Urea IB_Isolation->Solubilize Bind Bind to IMAC Column Solubilize->Bind Gradient Urea Gradient (8M -> 0M) Bind->Gradient Elute Elute with Imidazole Gradient->Elute Analysis Analysis Elute->Analysis Analyze Purity & Activity

References

Technical Support Center: Fmoc-Pentafluoro-L-phenylalanine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-pentafluoro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-pentafluoro-L-phenylalanine considered a "difficult" amino acid to couple in SPPS?

A1: The coupling of Fmoc-pentafluoro-L-phenylalanine can be challenging due to a combination of steric hindrance and electronic effects. The bulky pentafluorophenyl group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[1][2] Additionally, the strong electron-withdrawing nature of the five fluorine atoms can decrease the nucleophilicity of the carboxylate anion upon activation, further hindering the coupling reaction compared to non-fluorinated phenylalanine.[2]

Q2: How can I detect incomplete coupling of Fmoc-pentafluoro-L-phenylalanine?

A2: Several methods can be employed to detect incomplete coupling:

  • Kaiser Test: This is a qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (dark blue or purple) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests complete coupling.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): After cleaving a small amount of the peptide from the resin, analysis of the crude product by HPLC and MS can identify the presence of deletion sequences, which are peptides lacking the Fmoc-pentafluoro-L-phenylalanine residue.[3]

Q3: What are the potential side reactions associated with the coupling of Fmoc-pentafluoro-L-phenylalanine?

A3: The primary side reaction of concern is the formation of deletion sequences due to incomplete coupling. While racemization is a general concern in peptide synthesis, especially with hindered amino acids, the risk can be minimized by using appropriate coupling reagents and additives.[2] There is limited evidence to suggest unique side reactions involving the pentafluorophenyl ring itself under standard SPPS coupling conditions; the main challenge remains overcoming the steric and electronic hurdles to achieve complete coupling.

Q4: Can the purity of Fmoc-pentafluoro-L-phenylalanine affect coupling efficiency?

A4: Absolutely. The purity of the Fmoc-amino acid is critical for successful peptide synthesis.[3] Impurities can interfere with the activation and coupling steps, leading to lower yields and the formation of side products. It is crucial to use high-purity Fmoc-pentafluoro-L-phenylalanine and to ensure its integrity before use.

Troubleshooting Guides

Issue 1: Positive Kaiser Test after Coupling (Incomplete Coupling)

A positive Kaiser test (blue or purple beads) after the coupling of Fmoc-pentafluoro-L-phenylalanine indicates the presence of unreacted N-terminal amines on the resin.

Troubleshooting Workflow:

G start Positive Kaiser Test recouple Perform Double Coupling start->recouple First Step reagent Change Coupling Reagent recouple->reagent If still positive end Negative Kaiser Test (Proceed to Deprotection) recouple->end If negative time Increase Reaction Time reagent->time Consider also reagent->end If negative temp Increase Temperature time->temp If applicable time->end If negative solvent Change Solvent temp->solvent Advanced Strategy temp->end If negative solvent->end If negative

Caption: Troubleshooting workflow for a positive Kaiser test.

Recommended Actions:

  • Perform a "Double Coupling": This is the most immediate and often effective solution. After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated Fmoc-pentafluoro-L-phenylalanine.[4]

  • Switch to a More Potent Coupling Reagent: If double coupling is insufficient, consider using a more powerful onium-salt reagent such as HATU, HCTU, or COMU. These reagents are known to be more effective for sterically hindered amino acids.[5]

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the reaction to proceed to completion.[1] In some cases, a slight increase in temperature (e.g., to 30-40°C) may be beneficial, but this should be done with caution to avoid potential side reactions.

  • Change the Solvent: If peptide aggregation is suspected, which can be exacerbated by hydrophobic residues, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM might improve coupling efficiency.

Issue 2: Presence of Deletion Sequences in HPLC/MS of Crude Peptide

The identification of a significant peak corresponding to the peptide minus the pentafluoro-L-phenylalanine residue in the HPLC and mass spectrum of the crude product is a clear indication of failed coupling at that position.

Troubleshooting Workflow:

G start Deletion Sequence Detected (HPLC/MS) re_synthesize Re-synthesize Peptide start->re_synthesize optimize_coupling Optimize Coupling Protocol re_synthesize->optimize_coupling reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) optimize_coupling->reagent double_couple Implement Double Coupling optimize_coupling->double_couple extended_time Extend Coupling Time optimize_coupling->extended_time end Pure Target Peptide reagent->end double_couple->end extended_time->end

Caption: Workflow for addressing deletion sequences.

Recommended Actions:

  • Re-synthesize the Peptide with an Optimized Protocol:

    • Choice of Coupling Reagent: Employ a high-efficiency coupling reagent from the outset. HATU is often considered the gold standard for difficult couplings.[2]

    • Double Coupling: Proactively perform a double coupling for the Fmoc-pentafluoro-L-phenylalanine residue.

    • Extended Coupling Time: Program a longer coupling time for this specific amino acid.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Fmoc-pentafluoro-L-phenylalanine

Coupling ReagentReagent TypeRelative Coupling Efficiency for Hindered ResiduesRelative Racemization PotentialKey Considerations
HATU Uronium SaltVery HighLowOften the most effective choice for difficult couplings, but also more expensive.
HCTU Uronium SaltHighLowA cost-effective alternative to HATU with comparable efficiency.[6][7]
PyBOP Phosphonium SaltHighLow to ModerateGenerally effective, but may require longer reaction times for highly hindered residues.
DIC/OxymaPure Carbodiimide/AdditiveModerate to HighVery LowA good option when minimizing racemization is the top priority.
DIC/HOBt Carbodiimide/AdditiveModerateModerateLess effective for sterically hindered couplings compared to onium salts.

Note: The data in this table is a qualitative summary based on established principles of peptide chemistry and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-pentafluoro-L-phenylalanine using HATU

This protocol describes a standard method for coupling Fmoc-pentafluoro-L-phenylalanine to a resin-bound peptide using HATU as the coupling agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-pentafluoro-L-phenylalanine (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of Fmoc-pentafluoro-L-phenylalanine: In a separate vessel, dissolve Fmoc-pentafluoro-L-phenylalanine and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, proceed to Protocol 3 (Double Coupling).

Protocol 2: Kaiser Test for Detection of Free Primary Amines

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Dark blue or purple color.

    • Negative Result (Complete Coupling): Yellow or colorless.

Protocol 3: Double Coupling Procedure

This protocol is implemented when a single coupling reaction is incomplete.

Procedure:

  • Following the first coupling (Protocol 1, step 3) and washing (Protocol 1, step 4), do not proceed to Fmoc deprotection.

  • Repeat the activation of a fresh batch of Fmoc-pentafluoro-L-phenylalanine with HATU and DIPEA in DMF as described in Protocol 1, step 2.

  • Add the newly activated amino acid solution to the resin.

  • Agitate the reaction mixture for another 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 times).

  • Perform a Kaiser test to confirm completion.

Protocol 4: Analysis of Crude Peptide by HPLC

This protocol provides a general method for analyzing the purity of the crude peptide after cleavage from the resin.

Materials:

  • Crude peptide, lyophilized

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the dissolved peptide sample.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis: Identify the main peak corresponding to the target peptide and any impurity peaks, such as deletion sequences. The presence of a peak with the expected mass of the peptide lacking pentafluoro-L-phenylalanine confirms a coupling failure.

References

Technical Support Center: Minimizing 2,3,4,5,6-Pentafluoro-L-phenylalanine (PFP) Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of 2,3,4,5,6-Pentafluoro-L-phenylalanine (PFP) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFP) and why is it used in cell culture?

A1: this compound (PFP) is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids typically found in proteins. It is an analog of the amino acid L-phenylalanine where the five hydrogen atoms on the phenyl ring are replaced by fluorine atoms. In cell culture, PFP is primarily used for:

  • Protein engineering and labeling: Its unique properties allow for the site-specific incorporation into proteins, enabling studies of protein structure and function.

  • Selection marker: It can be toxic to cells, and this property can be exploited to select for cells that have been genetically engineered to not incorporate it.

Q2: What are the common signs of PFP-induced toxicity in cell culture?

A2: PFP toxicity can manifest in several ways, including:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Induction of apoptosis (programmed cell death).

  • Formation of protein aggregates.

  • Activation of cellular stress responses.

Q3: What is the underlying mechanism of PFP toxicity?

A3: The primary mechanism of PFP toxicity is believed to be proteotoxic stress . When PFP is incorporated into proteins in place of phenylalanine, it can disrupt protein structure and function. This leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and other stress signaling pathways. Prolonged or severe proteotoxic stress can ultimately lead to apoptosis.

Q4: How can I determine the optimal, non-toxic concentration of PFP for my specific cell line?

A4: The optimal concentration of PFP is highly dependent on the cell line and experimental goals. It is crucial to perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability. A common method for this is the MTT assay (see Experimental Protocols section).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death after PFP treatment PFP concentration is too high.Perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth) and use a concentration well below this for your experiments. Start with a low concentration range (e.g., 0.1 - 1 mM) and titrate upwards.
Prolonged exposure to PFP.Reduce the incubation time with PFP. Conduct a time-course experiment to find the shortest effective exposure time.
Cell line is particularly sensitive to PFP.Consider using a more robust cell line if possible. If not, meticulous optimization of concentration and exposure time is critical.
Inconsistent results between experiments Variability in PFP stock solution.Prepare a large batch of PFP stock solution, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
"Edge effects" in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Low protein expression when using PFP PFP is inhibiting overall protein synthesis.Lower the PFP concentration to the minimum required for your application. Optimize the expression vector and host cell line for robust protein production.
Proteotoxic stress is leading to protein degradation.Co-express molecular chaperones to aid in proper protein folding. Consider supplementing the culture medium with protein synthesis-enhancing nutrients.

Quantitative Data

Table 1: Comparative Cytotoxicity of PFP in Different Cell Lines (Hypothetical Data)

Cell LineCell TypeIC50 (mM) after 24h exposure
HEK293Human Embryonic Kidney1.5
CHO-K1Chinese Hamster Ovary2.0
HeLaHuman Cervical Cancer1.2
SH-SY5YHuman Neuroblastoma0.8

Note: This table presents hypothetical data for illustrative purposes. Researchers must determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of PFP using MTT Assay

This protocol outlines a method to determine the concentration range of PFP that is non-toxic to a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PFP stock solution (e.g., 100 mM in sterile PBS or culture medium)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • PFP Treatment: Prepare serial dilutions of PFP in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM). The '0 mM' well will serve as the vehicle control.

  • Incubation: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of PFP. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the PFP concentration to determine the highest concentration that does not significantly reduce cell viability.

Signaling Pathways and Visualizations

Incorporation of PFP can lead to proteotoxic stress, which activates several cellular signaling pathways. A key response is the Unfolded Protein Response (UPR) . Misfolded proteins in the endoplasmic reticulum (ER) activate transmembrane sensors like PERK, IRE1α, and ATF6.

Another critical pathway activated by cellular stress, including that induced by related fluorinated compounds, is the c-Jun N-terminal kinase (JNK) signaling pathway .[4][5][6][7][8] This pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in regulating apoptosis.

Diagram 1: Simplified Unfolded Protein Response (UPR) Pathway

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activates IRE1a IRE1a Misfolded Proteins->IRE1a activates ATF6 ATF6 Misfolded Proteins->ATF6 activates eIF2a eIF2a PERK->eIF2a phosphorylates XBP1 mRNA XBP1 mRNA IRE1a->XBP1 mRNA splices ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates & cleaved in Golgi p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 upregulates translation Global Translation Global Translation p-eIF2a->Global Translation inhibits Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Apoptosis Apoptosis ATF4->Apoptosis XBP1s XBP1s XBP1s->Stress Response Genes ATF6 (cleaved)->Stress Response Genes Cell Survival Cell Survival Stress Response Genes->Cell Survival XBP1 mRNA->XBP1s JNK_Apoptosis_Pathway Cellular Stress (e.g., PFP) Cellular Stress (e.g., PFP) ROS Reactive Oxygen Species Cellular Stress (e.g., PFP)->ROS ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates Bim Bim JNK->Bim activates Pro-apoptotic genes Pro-apoptotic genes c_Jun->Pro-apoptotic genes Mitochondria Mitochondria Bim->Mitochondria promotes cytochrome c release Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Pro-apoptotic genes->Apoptosis Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Concentration Is PFP concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response (MTT Assay) Check_Concentration->Optimize_Concentration No Check_Time Is exposure time optimized? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Cells Is the cell line highly sensitive? Check_Time->Check_Cells Yes Optimize_Time->Check_Cells Consider_Alternatives Consider alternative cell line or lower PFP dependence Check_Cells->Consider_Alternatives Yes End Toxicity Minimized Check_Cells->End No Consider_Alternatives->End

References

Technical Support Center: Strategies to Improve Amber Codon Suppression for Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the incorporation of the non-canonical amino acid (ncAA), pentafluorophenylalanine (pFF), via amber codon suppression. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you optimize your experiments and achieve efficient and high-fidelity incorporation of pFF into your proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What are the key components of an orthogonal translation system for pFF incorporation?

A1: A successful orthogonal translation system (OTS) for incorporating pFF, or any ncAA, in response to an amber (UAG) stop codon requires two essential, mutually orthogonal components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize and charge pFF onto its partner tRNA. It must not recognize any of the 20 canonical amino acids.

  • An orthogonal tRNA: This tRNA, often a suppressor tRNA with a CUA anticodon, is not recognized by any of the endogenous aaRSs in the host organism but is specifically acylated by the orthogonal aaRS with pFF.[1]

The orthogonality of this pair is crucial to prevent cross-reactivity with the host's translational machinery, which would lead to the misincorporation of canonical amino acids at the amber codon or the misincorporation of pFF at sense codons.[1]

Q2: What are the main factors that limit the efficiency of pFF incorporation?

A2: Several factors can limit the efficiency of pFF incorporation. These include:

  • Competition with Release Factor 1 (RF1): In most organisms, RF1 recognizes the UAG stop codon and terminates translation. The orthogonal tRNA must effectively compete with RF1 to enable pFF incorporation.[2]

  • Suboptimal activity of the orthogonal aaRS: The engineered aaRS may have low catalytic efficiency (kcat/KM) for pFF, leading to insufficient levels of acylated orthogonal tRNA.

  • Low expression or stability of the orthogonal components: Inefficient transcription or translation, or rapid degradation of the orthogonal aaRS or tRNA, can limit their availability.

  • Poor interaction with the ribosome and elongation factors: The orthogonal tRNA, once charged with pFF, must be efficiently recognized and accommodated by the host's ribosome and elongation factors (like EF-Tu).[1]

  • The genetic context of the amber codon: The nucleotides surrounding the UAG codon can significantly influence the efficiency of suppression.[3]

Q3: How can I increase the intracellular concentration of pFF?

A3: Ensuring a sufficient intracellular concentration of pFF is critical for efficient incorporation. Strategies include:

  • Optimizing the concentration in the growth medium: The optimal concentration of pFF in the culture medium should be determined empirically, as too low a concentration will limit incorporation, while very high concentrations can be toxic to the cells.

  • Endogenous biosynthesis: For some ncAAs, engineering the host organism to produce the ncAA endogenously has been shown to achieve higher intracellular concentrations and greater incorporation efficiency compared to exogenous feeding.[4] While this is a more advanced strategy, it can overcome issues with ncAA transport and bioavailability.[4]

Troubleshooting Guide

Problem 1: Low yield of the full-length protein containing pFF.

  • Question: I am observing very low yields of my target protein after inducing expression in the presence of pFF. What are the likely causes and how can I troubleshoot this?

  • Answer: Low protein yield is a common issue and can stem from several factors. Here's a step-by-step troubleshooting approach:

    • Verify the activity of your orthogonal system:

      • Synthetase Activity: Confirm that your engineered aaRS is active and specific for pFF. You can perform in vitro aminoacylation assays to test this.

      • tRNA Expression: Ensure that your orthogonal tRNA is being expressed at sufficient levels. You can use Northern blotting to check tRNA expression.

    • Optimize Expression Conditions:

      • pFF Concentration: Titrate the concentration of pFF in your growth medium. A typical starting point is 1 mM, but the optimal concentration can vary.

      • Inducer Concentration: If using an inducible expression system, optimize the concentration of the inducer (e.g., IPTG, arabinose). High levels of induction can sometimes lead to protein misfolding and aggregation.

      • Temperature: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which can improve proper folding and increase the yield of soluble protein.

    • Enhance the Orthogonal System's Competitiveness:

      • Increase Plasmid Copy Number: Expressing the aaRS and/or tRNA from a higher copy number plasmid can increase their intracellular concentrations.

      • Use a Stronger Promoter: Driving the expression of the orthogonal components with a stronger promoter can also boost their levels.

      • Utilize an RF1-deficient strain: In E. coli, using a strain where the gene for Release Factor 1 (prfA) has been deleted can significantly improve ncAA incorporation efficiency by eliminating the primary competitor for the amber codon.[2]

    • Consider the Genetic Context:

      • The nucleotides flanking the amber codon can influence suppression efficiency. If possible, try synonymous mutations in the codons adjacent to the UAG site, as some sequences are more "permissive" for readthrough than others.[3]

Problem 2: High levels of truncated protein.

  • Question: I am seeing a strong band corresponding to the truncated protein and only a faint band for the full-length product. What does this indicate and what can I do?

  • Answer: A high proportion of truncated protein strongly suggests that translation termination by RF1 is outcompeting amber suppression by your orthogonal system. To address this:

    • Implement strategies to enhance the competitiveness of your orthogonal system as described in Problem 1, particularly the use of an RF1-deficient host strain if you are working with E. coli.

    • Increase the expression of your orthogonal aaRS and tRNA. This can be achieved by using higher copy number plasmids or stronger promoters for their expression cassettes.

    • Evolve a more efficient aaRS. A synthetase with a higher catalytic efficiency for pFF will produce more charged tRNA, shifting the balance away from termination.

Problem 3: Misincorporation of canonical amino acids at the amber codon.

  • Question: Mass spectrometry analysis of my purified protein shows that in addition to pFF, other canonical amino acids are being incorporated at the UAG site. How can I improve the fidelity of incorporation?

  • Answer: Misincorporation of canonical amino acids indicates a lack of orthogonality in your system. This can be due to two main reasons:

    • Your orthogonal aaRS is not specific enough: It may be recognizing and charging one or more canonical amino acids onto the orthogonal tRNA.

      • Solution: You will need to perform further directed evolution or rational design of your aaRS to improve its specificity for pFF. This often involves negative selection steps to eliminate variants that recognize canonical amino acids.

    • The orthogonal tRNA is being recognized by an endogenous aaRS: A host synthetase may be acylating your orthogonal tRNA with a canonical amino acid.

      • Solution: This is a more fundamental issue with the orthogonality of your tRNA. You may need to select a different tRNA scaffold or introduce mutations into your current tRNA to disrupt its recognition by endogenous synthetases.

Quantitative Data

The efficiency of pentafluorophenylalanine incorporation can vary significantly depending on the specific aminoacyl-tRNA synthetase used and the expression system. Below is a summary of quantitative data for pFF incorporation using two different engineered Methanosarcina barkeri PylRS variants in E. coli and HEK cells. The data is presented as relative fluorescence from a superfolder GFP (sfGFP) reporter with a UAG codon at position N150.

Aminoacyl-tRNA Synthetase VariantExpression SystemRelative sfGFP Fluorescence (%)Estimated Protein Yield in HEK cells (µg/g of cell pellet)
PheX-D6E. coli~8534
PheX-B5E. coli~65Not Reported
PheX-D6HEK cells~9034
PheX-B5HEK cells~75Not Reported

Data adapted from "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells". The relative sfGFP fluorescence is an indicator of the in-cell amber suppression efficiency.[5]

Detailed Experimental Protocols

Protocol 1: Directed Evolution of an Aminoacyl-tRNA Synthetase for pFF

This protocol outlines a general workflow for the directed evolution of an aaRS to be specific for pFF using a combination of positive and negative selection in E. coli.

Materials:

  • E. coli strain competent for transformation.

  • Plasmid encoding the aaRS library.

  • Plasmid containing a positive selection reporter (e.g., a gene conferring antibiotic resistance with an in-frame amber codon).

  • Plasmid containing a negative selection reporter (e.g., a toxic gene like barnase with an in-frame amber codon).

  • Pentafluorophenylalanine (pFF).

  • Appropriate antibiotics and growth media.

Methodology:

  • Library Generation:

    • Create a library of mutant aaRS genes. This can be done by error-prone PCR of the wild-type aaRS gene or by targeting specific residues in the amino acid binding pocket for randomization using techniques like NNK mutagenesis.

    • Clone the library of aaRS mutants into an expression vector.

  • Positive Selection:

    • Co-transform the aaRS library plasmid and the positive selection reporter plasmid into E. coli.

    • Plate the transformed cells on solid media containing the appropriate antibiotic for the positive selection reporter and a concentration of pFF (e.g., 1 mM).

    • Only cells expressing an aaRS variant that can efficiently incorporate pFF in response to the amber codon in the resistance gene will survive and form colonies.

    • Harvest the surviving colonies and isolate the plasmids containing the selected aaRS variants.

  • Negative Selection:

    • Co-transform the plasmids from the enriched library and the negative selection reporter plasmid into E. coli.

    • Plate the transformed cells on solid media containing all 20 canonical amino acids but lacking pFF.

    • Cells expressing aaRS variants that can incorporate a canonical amino acid will express the toxic gene and be eliminated.

    • Surviving colonies should contain aaRS variants that are specific for pFF.

  • Iterative Rounds and Characterization:

    • Repeat the cycles of positive and negative selection to further enrich for highly active and specific aaRS variants.

    • After several rounds, isolate individual clones and characterize the activity and specificity of the encoded aaRS variants using in vitro aminoacylation assays or by quantifying the incorporation of pFF into a reporter protein.

Protocol 2: Quantification of pFF Incorporation Efficiency using a GFP Reporter Assay

This protocol describes how to quantify the efficiency of amber codon suppression using a dual-fluorescence reporter or a single fluorescent protein with an amber codon.

Materials:

  • Expression host (e.g., E. coli or mammalian cells).

  • Expression plasmid for the orthogonal aaRS/tRNA pair.

  • Reporter plasmid encoding a fluorescent protein (e.g., GFP) with an amber codon at a permissive site. A control plasmid with the wild-type fluorescent protein is also needed.

  • Pentafluorophenylalanine.

  • Fluorometer or flow cytometer.

Methodology:

  • Transformation and Expression:

    • Co-transform the expression host with the orthogonal system plasmid and the GFP reporter plasmid (or the wild-type control).

    • Grow the cells in appropriate media and induce protein expression. For the experimental samples, supplement the media with an optimized concentration of pFF.

  • Sample Preparation:

    • After a suitable expression period, harvest the cells by centrifugation.

    • Resuspend the cell pellets in a lysis buffer and lyse the cells (e.g., by sonication for E. coli or using a lysis reagent for mammalian cells).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Fluorescence Measurement:

    • Measure the fluorescence of the soluble fraction of the lysate using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent protein.

    • Measure the total protein concentration of the lysate using a standard method like the Bradford assay.

  • Data Analysis:

    • Normalize the fluorescence reading to the total protein concentration for each sample.

    • The amber suppression efficiency can be calculated as the ratio of the normalized fluorescence of the sample with the amber codon in the presence of pFF to the normalized fluorescence of the wild-type reporter protein.

    Efficiency (%) = (FluorescenceUAG / Total ProteinUAG) / (FluorescenceWT / Total ProteinWT) * 100

Protocol 3: Confirmation of pFF Incorporation by Mass Spectrometry

This protocol provides a general workflow for confirming the site-specific incorporation of pFF into a target protein using mass spectrometry.

Materials:

  • Purified protein of interest.

  • Protease (e.g., trypsin).

  • Buffers for protein denaturation, reduction, and alkylation.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Methodology:

  • Protein Purification:

    • Express and purify the target protein containing pFF using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Intact Protein Analysis (Optional but Recommended):

    • Analyze the purified protein by ESI-MS to determine its molecular weight. The measured mass should correspond to the theoretical mass of the protein with pFF incorporated at the specified site.

  • Proteolytic Digestion:

    • Denature the purified protein (e.g., with urea or guanidinium chloride).

    • Reduce the disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate the free cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using a specific protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Search the resulting MS/MS data against a protein database that includes the sequence of your target protein with pFF at the amber codon position.

    • The identification of a peptide with a mass corresponding to the pFF-containing fragment confirms the successful incorporation of the ncAA. The fragmentation pattern in the MS/MS spectrum can further confirm the location of the modification.

Visualizations

experimental_workflow cluster_aaRS aaRS Engineering cluster_incorporation pFF Incorporation cluster_analysis Analysis aaRS_lib 1. aaRS Library Generation pos_sel 2. Positive Selection (+pFF) aaRS_lib->pos_sel neg_sel 3. Negative Selection (-pFF) pos_sel->neg_sel neg_sel->pos_sel Iterate transform 4. Host Transformation (aaRS + Reporter) neg_sel->transform expression 5. Protein Expression (+pFF) transform->expression gfp_assay 6a. GFP Reporter Assay expression->gfp_assay ms_analysis 6b. Mass Spectrometry Analysis expression->ms_analysis

Caption: A generalized workflow for engineering an orthogonal aminoacyl-tRNA synthetase and validating pentafluorophenylalanine incorporation.

troubleshooting_logic start Low Yield of pFF-containing Protein check_ots Verify Orthogonal System Activity? start->check_ots optimize_expr Optimize Expression Conditions? check_ots->optimize_expr No solution1 Re-engineer aaRS / Check tRNA expression check_ots->solution1 Yes enhance_comp Enhance Orthogonal System Competitiveness? optimize_expr->enhance_comp No solution2 Titrate pFF & inducer / Lower temperature optimize_expr->solution2 Yes check_context Check Genetic Context? enhance_comp->check_context No solution3 Increase plasmid copy number / Use RF1-deficient strain enhance_comp->solution3 Yes check_context->start No solution4 Synonymous mutations around UAG check_context->solution4 Yes

Caption: A troubleshooting flowchart for addressing low yields of protein containing pentafluorophenylalanine.

References

Technical Support Center: Overcoming Poor Incorporation Efficiency of Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of pentafluorophenylalanine (p-FPA) and other non-canonical amino acids (ncAAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the site-specific incorporation of p-FPA into proteins expressed in E. coli.

Issue 1: Low or No Yield of the Target Protein

Question: I am not observing any or very little expression of my target protein containing p-FPA. What are the possible causes and solutions?

Answer: Low or no protein yield is a common issue that can stem from several factors, ranging from the toxicity of the non-canonical amino acid to suboptimal expression conditions.

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Toxicity of p-FPA p-FPA can be toxic to E. coli, leading to growth inhibition.[1][2] Monitor cell growth (OD600) after adding p-FPA. If growth is significantly impaired, try reducing the p-FPA concentration in the media or using a lower induction temperature (e.g., 18-25°C) to slow down protein expression and reduce metabolic stress.[3]
Inefficient Aminoacyl-tRNA Synthetase (aaRS) The engineered aaRS may have low activity or specificity for p-FPA.[4] If possible, use a previously validated and published aaRS for p-FPA.[5][6] Consider re-transforming the plasmid encoding the aaRS and tRNA to ensure its integrity.
Suboptimal Induction Conditions The concentration of the inducer (e.g., IPTG, arabinose) and the post-induction temperature can significantly impact protein expression.[7] Perform a titration of the inducer concentration and test a range of induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C) to find the optimal conditions for your specific protein.[3]
Plasmid or Gene Construct Issues Errors in the plasmid sequence, such as frameshift mutations or a premature stop codon in the gene of interest, can prevent protein expression.[3] Verify the sequence of your expression construct. Ensure that the amber stop codon (TAG) is correctly placed within the gene.
Poor Uptake of p-FPA The E. coli cell membrane may have low permeability to p-FPA. Some studies have shown that using organic solvents can improve the uptake of certain ncAAs.[8] However, this should be approached with caution as it can also affect cell viability. A more common approach is to ensure the p-FPA concentration in the medium is sufficient (typically 1-2 mM).

Issue 2: High Levels of Truncated Protein

Question: I am seeing a significant amount of truncated protein, corresponding to termination at the amber codon. How can I improve the read-through of the amber codon?

Answer: The presence of truncated protein indicates that the amber stop codon is being recognized by Release Factor 1 (RF1) more efficiently than by the p-FPA-charged suppressor tRNA.

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Competition with Release Factor 1 (RF1) RF1 competes with the suppressor tRNA for binding to the amber codon, leading to translation termination.[9][10] Use an E. coli strain with a deleted or down-regulated RF1 gene (e.g., B-95.ΔA, C321.ΔA).[10] These strains show significantly higher incorporation efficiency for ncAAs.[9][11]
Low Concentration of Suppressor tRNA or aaRS Insufficient levels of the orthogonal tRNA and synthetase can limit the amount of acylated tRNA available for incorporation. Use a high-copy number plasmid for the expression of the aaRS and tRNA.[12] Some optimized vectors contain multiple copies of the tRNA gene.[10]
Suboptimal p-FPA Concentration If the intracellular concentration of p-FPA is too low, the aaRS cannot efficiently charge the suppressor tRNA. Ensure the concentration of p-FPA in the growth medium is optimized, typically around 1 mM.

Issue 3: Misincorporation of Canonical Amino Acids at the Amber Codon

Question: Mass spectrometry analysis of my protein shows that besides p-FPA, other natural amino acids (like glutamine or lysine) are also incorporated at the amber codon site. How can I improve the fidelity of incorporation?

Answer: Misincorporation of canonical amino acids is usually due to the polyspecificity of the engineered aaRS or the action of endogenous host systems.

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Polyspecificity of the aaRS The engineered aaRS may recognize and activate canonical amino acids in addition to p-FPA.[4] Use an aaRS that has been specifically evolved for high fidelity with p-FPA.[5][6] If you are engineering your own aaRS, perform negative selection steps during the directed evolution process to remove variants that are active with canonical amino acids.[4]
Endogenous aaRS Activity An endogenous E. coli synthetase might weakly recognize the orthogonal tRNA. This is less common with well-established orthogonal systems but can be a factor. Ensure you are using a truly orthogonal aaRS/tRNA pair, such as those derived from Methanocaldococcus jannaschii.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical incorporation efficiency I can expect for p-FPA?

A1: The incorporation efficiency can vary widely depending on the expression system, the specific protein, the site of incorporation, and the optimization of various factors. Reported site-directed incorporation efficiencies for fluorinated phenylalanine analogs can range from 64-75% under specific conditions.[13][14] Protein yields can be in the range of 8-12 mg/L of culture.[13][14] With optimized systems, such as those using RF1 knockout strains, even higher efficiencies and yields are achievable.

Q2: Which E. coli strain is best for p-FPA incorporation?

A2: While common expression strains like BL21(DE3) can be used, strains engineered for enhanced ncAA incorporation are highly recommended.[15] Strains with a knockout of Release Factor 1 (RF1), such as C321.ΔA, are particularly effective as they eliminate the competition for the amber stop codon, leading to higher yields of the full-length protein.[9][10]

Q3: At what point during cell growth should I add p-FPA and induce protein expression?

A3: Typically, p-FPA is added to the culture medium when the cells reach a mid-log phase of growth (OD600 of 0.6-0.8). Protein expression is then induced with the appropriate inducer (e.g., IPTG) either simultaneously or shortly after the addition of p-FPA. For toxic proteins, it might be beneficial to induce at a lower cell density.

Q4: How does the position of the amber codon within the gene affect incorporation efficiency?

A4: The local sequence context around the amber codon can influence the efficiency of suppression. Some studies suggest that the nucleotide following the TAG codon can impact read-through efficiency. It is generally advisable to avoid placing the amber codon at the very beginning or end of the coding sequence. If you are incorporating multiple ncAAs, the efficiency can decrease with each subsequent amber codon.

Experimental Protocols

Protocol 1: General Protocol for p-FPA Incorporation in E. coli

This protocol provides a starting point for expressing a target protein containing p-FPA using an amber suppressor plasmid system.

  • Transformation: Co-transform the expression plasmid for your target protein (containing a TAG codon at the desired position) and the plasmid encoding the p-FPA-specific aaRS and suppressor tRNA into a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 500 mL of LB medium in a 2L flask with the overnight culture to a starting OD600 of ~0.05. Grow at 37°C with shaking.

  • Addition of p-FPA and Induction: Monitor the OD600. When the culture reaches an OD600 of 0.6-0.8, add p-FPA to a final concentration of 1 mM. Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the temperature to 25°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the protein expression by SDS-PAGE and confirm p-FPA incorporation by mass spectrometry.

Data Presentation

Table 1: Reported p-FPA Incorporation Efficiencies and Yields

ProteinExpression Systemp-FPA Incorporation EfficiencyProtein YieldReference
Dihydrofolate reductase (DHFR)E. coli with yeast suppressor tRNA/aaRS pair64-75%8-12 mg/L[13][14]
sfGFPE. coli with evolved PylRS-based synthetaseHigh fidelity, sufficient for biochemical characterizationNot specified[6]
sfGFP in HEK cellsHEK 293T with PylRS-based synthetaseHigh fidelity34 µg per gram of cell pellet[6]

Visualizations

TroubleshootingWorkflow start Start: Poor p-FPA Incorporation check_expression Check for Target Protein Expression (SDS-PAGE / Western Blot) start->check_expression no_expression No or Very Low Expression check_expression->no_expression No truncated_protein Truncated Protein Observed check_expression->truncated_protein Yes, but truncated full_length_protein Full-Length Protein with Misincorporation (Mass Spec) check_expression->full_length_protein Yes, full-length check_toxicity Assess p-FPA Toxicity (Monitor Cell Growth) no_expression->check_toxicity use_rf1_strain Use RF1 Knockout Strain truncated_protein->use_rf1_strain use_specific_aars Use High-Fidelity aaRS full_length_protein->use_specific_aars optimize_induction Optimize Induction Conditions (Temperature, Inducer Conc.) check_toxicity->optimize_induction Toxicity Observed verify_plasmid Verify Plasmid Sequence check_toxicity->verify_plasmid No Toxicity optimize_plasmid Optimize aaRS/tRNA Plasmid (High Copy, Multiple tRNAs) use_rf1_strain->optimize_plasmid check_orthogonality Verify System Orthogonality use_specific_aars->check_orthogonality

Caption: Troubleshooting workflow for poor p-FPA incorporation.

ExperimentalWorkflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis transform 1. Transform Plasmids (Target + aaRS/tRNA) starter_culture 2. Grow Starter Culture transform->starter_culture main_culture 3. Inoculate Main Culture starter_culture->main_culture induce 4. Add p-FPA & Inducer (at OD600 0.6-0.8) main_culture->induce express 5. Express Protein (e.g., 16-20h at 25°C) induce->express harvest 6. Harvest Cells express->harvest analyze 7. Analyze Protein (SDS-PAGE, Mass Spec) harvest->analyze

Caption: General experimental workflow for p-FPA incorporation.

References

Technical Support Center: Purification of Proteins Containing 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins containing the unnatural amino acid 2,3,4,5,6-Pentafluoro-L-phenylalanine (pF-Phe).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying proteins containing this compound (pF-Phe)?

A1: The primary challenges stem from the unique properties of pF-Phe. Its high hydrophobicity can lead to increased protein aggregation and reduced solubility. Additionally, the incorporation of this bulky amino acid may alter protein folding and conformation, potentially masking affinity tags or changing the protein's surface charge, which can complicate standard purification protocols. Low expression yields are also a common issue, necessitating highly efficient purification strategies.

Q2: Which expression system is recommended for proteins with pF-Phe?

A2: Both E. coli and mammalian cell lines (like HEK293T) have been successfully used for expressing proteins containing pF-Phe.[1] E. coli offers rapid growth and cost-effectiveness, while mammalian systems are preferable for proteins requiring post-translational modifications. The choice of expression system will depend on the specific protein of interest and the downstream application.

Q3: How can I confirm the successful incorporation of pF-Phe into my target protein?

A3: Mass spectrometry (MS) is the most definitive method to confirm the incorporation of pF-Phe.[2] By comparing the molecular weight of the expressed protein with its theoretical mass (with and without pF-Phe), you can verify successful incorporation. Both electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) can be used for this purpose.

Q4: What affinity tag is recommended for the purification of pF-Phe-containing proteins?

A4: A C-terminal polyhistidine-tag (His-tag) is a commonly recommended option. Placing the tag at the C-terminus can minimize interference with protein folding and ensure its accessibility for binding to affinity resins.[3] However, the optimal tag and its placement may vary depending on the specific protein.

Troubleshooting Guides

Issue 1: Low Yield of Purified Protein

Question: I am getting a very low yield of my pF-Phe-containing protein after purification. What could be the cause and how can I improve it?

Answer:

Low protein yield is a frequent challenge. Here are several potential causes and solutions:

  • Inefficient Cell Lysis: The method of cell disruption may not be optimal for releasing the target protein.

    • Solution: Optimize your lysis protocol. For bacterial cells, a combination of enzymatic lysis (e.g., lysozyme) followed by mechanical disruption (e.g., sonication or microfluidization) can be effective.[4] For mammalian cells, chemical lysis with appropriate detergents is common.[5] Ensure that the lysis buffer contains protease inhibitors to prevent degradation of your target protein.[6]

  • Poor Binding to Affinity Resin: The pF-Phe incorporation might alter the protein's conformation, making the affinity tag inaccessible.

    • Solution: Consider purifying under denaturing conditions to expose the tag.[3] Alternatively, you could try a different affinity tag or move the tag to the other terminus of the protein.

  • Protein Loss During Wash Steps: The wash conditions might be too stringent, causing your protein to elute prematurely.

    • Solution: Decrease the stringency of your wash buffer. For His-tag purification, this could mean lowering the imidazole concentration in the wash buffer.

  • Protein Precipitation/Aggregation: The high hydrophobicity of pF-Phe can cause the protein to aggregate and precipitate during purification.

    • Solution: See the troubleshooting guide for protein aggregation below.

Issue 2: Protein Aggregation During Purification

Question: My pF-Phe-containing protein is aggregating during purification. How can I prevent this?

Answer:

Protein aggregation is a significant hurdle when working with hydrophobic unnatural amino acids like pF-Phe.[7][8] Here are some strategies to mitigate aggregation:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules.[7]

    • Salt Concentration: Adjusting the ionic strength of the buffer can help. For hydrophobic interactions, lowering the salt concentration may be beneficial.[9]

    • Additives: Including certain additives in your buffers can enhance protein solubility.[7][10]

      • Glycerol (5-20%): Acts as a stabilizing agent.[10]

      • Non-denaturing detergents (e.g., Tween-20, CHAPS): Can help solubilize proteins.[7]

      • Arginine and Glutamate (e.g., 50 mM each): This combination has been shown to suppress protein aggregation.[9]

      • Reducing Agents (e.g., DTT, TCEP): If aggregation is due to non-native disulfide bond formation, include a reducing agent in your buffers.[7]

  • Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[7] If possible, work with more dilute protein solutions during purification and concentration steps.

  • Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. However, be aware that some proteins are less stable at lower temperatures.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Expression Yield (E. coli) 1-10 mg/L of cultureHighly dependent on the specific protein and expression conditions.
Expression Yield (Mammalian) 0.1-5 mg/L of cultureGenerally lower than E. coli but necessary for proteins requiring specific post-translational modifications.
Purification Yield (Affinity) 50-80%Can be lower if protein aggregation is a significant issue.
Final Purity >95%Often requires a multi-step purification strategy (e.g., affinity followed by size exclusion chromatography).
Imidazole (His-tag Wash) 20-50 mMOptimization is crucial to remove contaminants without eluting the target protein.
Imidazole (His-tag Elution) 250-500 mMA step or gradient elution can be used.
Salt Concentration (IEX) 50 mM - 1 M NaCl gradientThe optimal salt concentration for binding and elution depends on the protein's pI and the buffer pH.[11]

Experimental Protocols

Protocol 1: His-Tag Affinity Purification of a pF-Phe-Containing Protein

This protocol provides a general framework for purifying a His-tagged protein containing pF-Phe under native conditions.

1. Cell Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. b. For E. coli, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to further disrupt the cells and shear DNA. d. Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. e. Collect the clarified supernatant.

2. Affinity Chromatography: a. Equilibrate a Ni-NTA resin column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the target protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). e. Collect the eluted fractions.

3. Analysis: a. Analyze the collected fractions by SDS-PAGE to assess purity. b. Confirm the presence and incorporation of pF-Phe using mass spectrometry.

Protocol 2: Ion Exchange Chromatography (IEX) for Further Purification

IEX can be used as a polishing step after affinity chromatography to remove remaining impurities. The choice between anion and cation exchange depends on the protein's pI and the desired buffer pH.

1. Buffer Exchange: a. Exchange the buffer of the eluted protein from the affinity step into the IEX binding buffer (low salt concentration) using dialysis or a desalting column.

2. IEX Chromatography: a. Equilibrate the IEX column with binding buffer. b. Load the protein sample onto the column. c. Wash the column with binding buffer to remove any unbound proteins. d. Elute the bound protein using a linear salt gradient (e.g., 50 mM to 1 M NaCl).[11] e. Collect fractions and analyze for the presence of the target protein.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC is an excellent final polishing step to separate the monomeric form of your protein from any aggregates.[12]

1. Column Equilibration: a. Equilibrate the SEC column with a suitable storage buffer (e.g., PBS or HEPES-buffered saline).

2. Sample Injection: a. Concentrate the purified protein from the previous step if necessary. b. Inject the protein sample onto the SEC column.

3. Fraction Collection and Analysis: a. The protein will separate based on size, with larger aggregates eluting first. b. Collect fractions corresponding to the monomeric peak of your protein. c. Analyze the fractions by SDS-PAGE to confirm purity.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Expression Expression of pF-Phe Protein Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography (e.g., His-Tag) Lysis->Affinity IEX Ion Exchange Chromatography (Polishing Step) Affinity->IEX SEC Size Exclusion Chromatography (Aggregate Removal) IEX->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE Mass_Spec Mass Spectrometry SEC->Mass_Spec

Caption: A general experimental workflow for the purification and analysis of proteins containing pF-Phe.

troubleshooting_aggregation Problem Protein Aggregation Observed Solution1 Optimize Buffer pH (away from pI) Problem->Solution1 Solution2 Adjust Salt Concentration Problem->Solution2 Solution3 Add Solubilizing Agents (Glycerol, Arginine, etc.) Problem->Solution3 Solution4 Lower Protein Concentration Problem->Solution4 Solution5 Reduce Temperature (e.g., 4°C) Problem->Solution5

Caption: Troubleshooting decision tree for addressing protein aggregation issues.

References

Technical Support Center: Optimizing Codon Usage for Pentafluorophenylalanine Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the expression of proteins containing the non-canonical amino acid (ncAA) pentafluorophenylalanine (pfp).

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it crucial for expressing proteins with pentafluorophenylalanine (pfp)?

A1: Codon optimization is the process of altering the codons in a gene to match the preferred codon usage of the expression host, without changing the amino acid sequence of the encoded protein.[1][2][3][4] This is critical for pfp incorporation because efficient protein translation depends on the availability of charged tRNA molecules.[2] When a gene contains codons that are rarely used by the host organism, the corresponding tRNAs may be in short supply, leading to ribosomal pausing, premature termination of translation, and significantly lower protein yields.[2][5][6] By optimizing the codons for the canonical amino acids in your gene of interest to match the host's bias, you can enhance the overall translation efficiency, which is a prerequisite for the successful incorporation of pfp.[3][6]

Q2: What are the essential components of a system for incorporating pfp into a protein?

A2: A system for site-specific incorporation of pfp typically consists of three key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This is an engineered enzyme that specifically recognizes pfp and attaches it to the orthogonal tRNA.[7] A commonly used aaRS for fluorinated phenylalanine analogs is derived from the pyrrolysyl-tRNA synthetase (PylRS) system.[8]

  • An orthogonal tRNA: This is a tRNA that is not recognized by any of the endogenous aaRSs of the host organism.[9] It has an anticodon that is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG).[10][11]

  • A gene of interest with a reassigned codon: The codon at the desired site of pfp incorporation in your target gene is mutated to the codon recognized by the orthogonal tRNA (e.g., the UAG codon).[11]

Q3: Which codon is typically used to encode pfp and why?

A3: The amber stop codon (UAG) is the most frequently used codon for incorporating pfp and other ncAAs.[10][11] This is because it is the least common of the three stop codons in many expression hosts, such as E. coli.[10][11] Repurposing the UAG codon for ncAA incorporation minimizes the chances of interfering with the termination of translation of endogenous host proteins.[11] This technique is known as nonsense suppression.[11]

Q4: How does the codon usage bias of the expression host, like E. coli, impact pfp incorporation?

A4: The codon usage bias of the expression host significantly influences the overall yield of the pfp-containing protein.[12] If the gene encoding your protein of interest contains a high frequency of rare codons for the canonical amino acids, the translation machinery can be slowed down or stalled at these points.[2][5] This can lead to the production of truncated protein fragments and a low overall yield, which in turn reduces the amount of full-length protein available for pfp incorporation. Therefore, optimizing the codons of the canonical amino acids in your gene to match the host's preference is a critical step.[1][2]

Q5: Are there any potential toxic effects of pfp on the host cells?

A5: Yes, non-canonical amino acids like pfp can sometimes be toxic to host cells, especially at high concentrations.[13] This toxicity can arise if pfp is mistakenly incorporated into essential endogenous proteins by the host's own translation machinery, a phenomenon known as promiscuous incorporation.[13] This can lead to misfolded or non-functional proteins, resulting in reduced cell growth and lower protein yields. Using a highly orthogonal tRNA/aaRS pair is crucial to minimize these off-target effects.

Troubleshooting Guides

Problem Potential Causes Recommended Solutions
Low or no yield of the target protein 1. Suboptimal codon usage for canonical amino acids: The presence of rare codons in your gene can hinder translation.[2][5]2. Inefficient amber codon suppression: The orthogonal tRNA may not be efficiently charged with pfp, or it may be outcompeted by release factor 1 (RF1), which terminates translation at UAG codons.[10]3. Toxicity of pfp: High concentrations of pfp may be toxic to the host cells, leading to poor growth and protein expression.[13]4. Instability of the expressed protein: The incorporation of pfp may destabilize the protein, leading to its degradation.1. Re-synthesize the gene with codons optimized for your expression host (e.g., E. coli). [1][3]2. Use an E. coli strain with a deleted or down-regulated RF1. 3. Optimize the concentration of pfp in the growth medium. Start with a lower concentration and titrate up. 4. Express the protein at a lower temperature (e.g., 18-25°C) to improve protein folding and stability.
No incorporation of pfp (only wild-type protein or truncated fragments observed) 1. Inactive or inefficient orthogonal aaRS: The synthetase may not be functional or may have low activity for pfp.2. Low expression of the orthogonal tRNA/aaRS pair: Insufficient levels of the synthetase and tRNA will lead to poor incorporation efficiency.[11]3. Degradation of pfp: The pfp in the growth medium may not be stable over the course of the experiment.4. Poor uptake of pfp by the cells: The host cells may not be efficiently importing the pfp from the medium.1. Sequence-verify your orthogonal aaRS plasmid. Consider using a different, validated aaRS for fluorinated phenylalanines, such as an evolved PylRS. [8]2. Use a higher copy number plasmid for the tRNA/aaRS pair or a stronger promoter. [11]3. Prepare fresh pfp solutions for each experiment. 4. Use a minimal media for expression to reduce competition for amino acid transporters.
High levels of truncated protein 1. Dominance of release factor 1 (RF1) over the suppressor tRNA at the UAG codon. [10]2. Ribosomal stalling due to rare codons for canonical amino acids. [2][5]3. mRNA instability. 1. Use an E. coli strain with a modified or deleted RF1 gene (e.g., B-95.ΔA). 2. Optimize the codons of your target gene for the expression host. [1][2]3. Check the integrity of your mRNA. Consider adding a sequence that enhances mRNA stability.
Significant read-through of the UAG codon with a canonical amino acid 1. "Leaky" suppression by endogenous tRNAs. 2. Lack of orthogonality of the aaRS: The engineered synthetase may be charging the orthogonal tRNA with a canonical amino acid.1. Ensure you are using a highly orthogonal tRNA. 2. Perform negative selection experiments to ensure your aaRS is highly specific for pfp over all 20 canonical amino acids.

Detailed Methodologies

Protocol 1: General Protocol for pfp Incorporation in E. coli
  • Transformation: Co-transform your expression plasmid (containing the target gene with a UAG codon) and the plasmid encoding the orthogonal pfp-tRNA synthetase/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of minimal medium (supplemented with 0.4% glucose, 1 mM MgSO₄, and the appropriate antibiotics) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Induction: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • pfp Addition: Add pfp to a final concentration of 1-2 mM.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Reduce the temperature to 20-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis and Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Quantification of pfp Incorporation by Mass Spectrometry
  • Protein Digestion: After purification, digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database that includes the sequence of your target protein with pfp at the specified position. The mass of a phenylalanine residue is 147.0684 g/mol , while the mass of a pentafluorophenylalanine residue is 237.0529 g/mol . The mass shift of +90 Da will confirm the incorporation of pfp.

  • Quantification: The relative abundance of the peptide containing pfp versus the peptide containing phenylalanine (or other mis-incorporated amino acids) can be used to estimate the efficiency of incorporation.

Quantitative Data

Table 1: Codon Usage in E. coli (Highly Expressed Genes)

Amino AcidCodonFrequency (per thousand)
Phenylalanine (Phe)UUU15.8
UUC 23.2
Leucine (Leu)UUA7.9
UUG8.5
CUU9.0
CUC7.5
CUA3.5
CUG 45.6
Isoleucine (Ile)AUU22.8
AUC 31.2
AUA3.9
Valine (Val)GUU20.3
GUC14.7
GUA11.4
GUG 27.6
Arginine (Arg)CGU20.1
CGC 20.4
CGA3.3
CGG5.2
AGA2.1
AGG1.2

Data adapted from Hénaut and Danchin, 1996.[14] Bolded codons represent the most frequently used codon for that amino acid in highly expressed E. coli genes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis Codon_Optimization Codon Optimize Target Gene Plasmid_Construction Construct Expression & Orthogonal Pair Plasmids Codon_Optimization->Plasmid_Construction Transformation Co-transform E. coli Plasmid_Construction->Transformation Culture_Growth Grow Culture to Mid-Log Phase Transformation->Culture_Growth pfp_Addition Add pfp to Medium Culture_Growth->pfp_Addition Induction Induce Protein Expression (e.g., IPTG) pfp_Addition->Induction Incubation Incubate at Reduced Temperature Induction->Incubation Cell_Harvest Harvest Cells Incubation->Cell_Harvest Protein_Purification Purify Target Protein Cell_Harvest->Protein_Purification Verification Verify Incorporation (e.g., Mass Spectrometry) Protein_Purification->Verification troubleshooting_workflow rect_node rect_node start Start Troubleshooting protein_yield Low/No Protein Yield? start->protein_yield pfp_incorp pfp Incorporated? protein_yield->pfp_incorp No codon_opt Codon Optimize Gene for Canonical Amino Acids protein_yield->codon_opt Yes check_aaRS Verify Orthogonal aaRS/tRNA Plasmids pfp_incorp->check_aaRS No success Successful Expression pfp_incorp->success Yes check_rf1 Use RF1 Deficient Strain codon_opt->check_rf1 optimize_pfp Optimize pfp Concentration check_rf1->optimize_pfp check_aaRS->optimize_pfp optimize_pfp->protein_yield signaling_pathway cluster_components System Components cluster_process Cellular Process pfp pfp (in medium) aaRS Orthogonal aaRS pfp->aaRS charged_tRNA pfp-tRNA(CUA) aaRS->charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Full-length Protein with pfp ribosome->protein Translation mRNA mRNA with UAG codon mRNA->ribosome

References

Validation & Comparative

Decoding Protein Engineering: A Guide to Confirming 2,3,4,5,6-Pentafluoro-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) like 2,3,4,5,6-Pentafluoro-L-phenylalanine (pF-Phe) into proteins is a transformative tool. This powerful technique allows for the introduction of unique chemical functionalities, enabling novel approaches to protein labeling, structural analysis, and therapeutic development. The successful incorporation of pF-Phe, a fluorinated analog of L-phenylalanine, hinges on robust methods of confirmation and a clear understanding of its impact compared to its natural counterpart.

This guide provides an objective comparison of analytical techniques to validate pF-Phe incorporation, supported by experimental data. Detailed protocols for key experiments are outlined, and workflows are visualized to facilitate a comprehensive understanding of the process.

Comparative Analysis of Validation Methods

The confirmation of pF-Phe incorporation is a critical step to ensure the fidelity of protein engineering experiments. Several analytical techniques can be employed, each with distinct advantages in terms of sensitivity, resolution, and the type of information provided. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Method Principle Information Provided Advantages Limitations
Electrospray Ionization Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of the intact protein. The incorporation of pF-Phe results in a predictable mass shift compared to the wild-type protein.Confirms the successful incorporation and provides the overall mass of the modified protein. Can determine the efficiency of incorporation.High sensitivity and accuracy in mass determination. Relatively high throughput.Does not provide site-specific information in intact protein analysis.
Tandem Mass Spectrometry (MS/MS) Fragments the protein into peptides and then further fragments specific peptides to determine their amino acid sequence.Pinpoints the exact location of pF-Phe incorporation within the protein sequence.Provides definitive, site-specific confirmation.Can be complex to analyze and may require optimization of fragmentation methods.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Directly detects the ¹⁹F nucleus of the incorporated pF-Phe, providing a unique signal.Confirms incorporation and provides information about the local environment and conformational changes of the protein.Highly sensitive to the local chemical environment. No background signal from the biological matrix.[1][2]Requires higher protein concentrations and specialized equipment.
X-ray Crystallography Determines the three-dimensional structure of the protein at atomic resolution by analyzing the diffraction pattern of X-rays passing through a protein crystal.[3][4][5]Provides the precise location and orientation of the pF-Phe side chain within the protein structure.[6]Offers the highest resolution structural information.Requires the growth of high-quality protein crystals, which can be a significant bottleneck.[4][7]

Quantitative Data Summary

The efficiency of incorporating pF-Phe can vary depending on the expression system, the specific aminoacyl-tRNA synthetase (aaRS)/tRNA pair used, and the concentration of the ncAA in the growth media.[8]

Expression System Aminoacyl-tRNA Synthetase (aaRS) ncAA Concentration Incorporation Fidelity Protein Yield
E. coliPheX-D61-2 mM98.2%Sufficient for biochemical characterization
HEK293T cellsPheX-D62 mMHigh34 µg per gram of cell pellet[8]

Data synthesized from studies on fluorinated phenylalanine analogs.[8]

Experimental Protocols

I. Protein Expression with pF-Phe in E. coli

This protocol outlines the general steps for expressing a target protein with site-specifically incorporated pF-Phe in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli strain (e.g., BL21(DE3)) co-transformed with the plasmid for the target protein (containing an amber stop codon, TAG, at the desired incorporation site) and the plasmid for the pF-Phe-specific aaRS/tRNA pair.

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • M9 minimal medium.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

  • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.

  • Supplement the M9 medium with this compound to a final concentration of 1-2 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue protein expression overnight.

  • Harvest the cells by centrifugation.

  • Purify the pF-Phe-containing protein using standard chromatography techniques (e.g., affinity chromatography).[9]

II. Confirmation of pF-Phe Incorporation by ESI-MS

Procedure:

  • Prepare the purified protein sample at a concentration of approximately 10-20 µM in a buffer compatible with mass spectrometry (e.g., 20 mM ammonium acetate).

  • Infuse the sample into an ESI-mass spectrometer.

  • Acquire the mass spectrum over a mass range that includes the expected mass of the wild-type and the pF-Phe-containing protein.

  • Deconvolute the raw data to obtain the zero-charge mass of the protein.

  • Compare the observed mass with the theoretical mass of the protein with and without pF-Phe incorporation. The mass of L-phenylalanine is 165.19 g/mol , while the mass of this compound is approximately 255.16 g/mol .

III. Site-Specific Confirmation by Tandem MS (MS/MS)

Procedure:

  • Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.

  • Perform in-gel or in-solution digestion of the protein with a specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein, specifying the potential mass modification corresponding to the substitution of phenylalanine with pF-Phe at the target site.

  • Manual validation of the peptide spectrum match (PSM) for the pF-Phe-containing peptide is recommended to confirm the site of incorporation.

Mandatory Visualizations

Experimental_Workflow cluster_expression Protein Expression in E. coli cluster_purification Protein Purification cluster_validation Validation of Incorporation Transformation Transformation of Plasmids Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction with IPTG & pF-Phe Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Chromatography Affinity Chromatography Lysis->Chromatography Purified_Protein Purified Protein Chromatography->Purified_Protein ESI_MS ESI-MS Analysis Purified_Protein->ESI_MS MS_MS Tandem MS (MS/MS) Purified_Protein->MS_MS NMR 19F NMR Spectroscopy Purified_Protein->NMR X_ray X-ray Crystallography Purified_Protein->X_ray

Caption: Workflow for the expression, purification, and validation of proteins containing this compound.

Validation_Methods_Comparison cluster_info Information Provided cluster_methods Validation Methods Confirmation Confirmation of Incorporation Site_Specificity Site-Specificity Structural_Info Structural Information ESI_MS ESI-MS ESI_MS->Confirmation MS_MS Tandem MS MS_MS->Confirmation MS_MS->Site_Specificity NMR 19F NMR NMR->Confirmation NMR->Structural_Info Local Environment X_ray X-ray Crystallography X_ray->Site_Specificity X_ray->Structural_Info 3D Structure

Caption: Logical relationship between validation methods and the type of information they provide for pF-Phe incorporation.

References

A Comparative Guide to Mass Spectrometry-Based Protein Analysis: Pentafluorophenylalanine Incorporation vs. SILAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison between two powerful techniques: metabolic labeling with the non-canonical amino acid pentafluorophenylalanine (penta-F-Phe) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We present supporting principles and hypothetical experimental data to illustrate the performance of each method.

Introduction to the Labeling Strategies

Pentafluorophenylalanine (penta-F-Phe) is an unnatural amino acid that can be incorporated into proteins in place of phenylalanine during protein synthesis in both prokaryotic and eukaryotic systems.[1] Its key feature is the presence of five fluorine atoms, which introduces a significant mass shift that can be readily detected by mass spectrometry. This allows for the differentiation and relative quantification of protein populations from different experimental conditions.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics.[2][3][4][5][6] This method involves growing cells in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine. The resulting mass difference between the "light" and "heavy" labeled proteins enables their relative quantification.

Experimental Design and Protocols

A hypothetical comparative study is designed to assess the proteomic changes in a human cell line (e.g., HEK293) in response to a drug treatment. Two parallel experiments are conducted: one using penta-F-Phe labeling and the other using a traditional SILAC approach.

Experimental Workflow: A Side-by-Side Comparison

The overall workflow for both methods involves cell culture and labeling, sample preparation, LC-MS/MS analysis, and data processing. The key differences lie in the labeling strategy and the subsequent data analysis parameters.

experimental_workflow cluster_pentaFPhe Penta-F-Phe Labeling Workflow cluster_SILAC SILAC Workflow penta_cell_culture HEK293 cells grown in Phe-deficient media penta_labeling Control: Supplement with Phenylalanine Treatment: Supplement with Penta-F-Phe penta_cell_culture->penta_labeling penta_lysis Cell Lysis and Protein Extraction penta_labeling->penta_lysis penta_mix Combine Equal Amounts of Protein from Control and Treated Samples penta_lysis->penta_mix penta_digest In-solution Trypsin Digestion penta_mix->penta_digest penta_lcms LC-MS/MS Analysis penta_digest->penta_lcms penta_data Data Analysis (Quantification based on penta-F-Phe peptide signals) penta_lcms->penta_data silac_cell_culture HEK293 cells grown in 'Light' or 'Heavy' SILAC media silac_labeling Control: 'Light' (Arg0, Lys0) Treatment: 'Heavy' (Arg10, Lys8) silac_cell_culture->silac_labeling silac_lysis Cell Lysis and Protein Extraction silac_labeling->silac_lysis silac_mix Combine Equal Amounts of Protein from 'Light' and 'Heavy' Samples silac_lysis->silac_mix silac_digest In-solution Trypsin Digestion silac_mix->silac_digest silac_lcms LC-MS/MS Analysis silac_digest->silac_lcms silac_data Data Analysis (Quantification based on 'Light'/'Heavy' peptide ratios) silac_lcms->silac_data

A comparative overview of the experimental workflows for penta-F-Phe labeling and SILAC.
Detailed Experimental Protocols

1. Cell Culture and Metabolic Labeling:

  • Penta-F-Phe Labeling:

    • HEK293 cells are cultured in phenylalanine-deficient DMEM.

    • For the "control" condition, the medium is supplemented with 4 mM L-phenylalanine.

    • For the "treated" condition, the medium is supplemented with 4 mM L-pentafluorophenylalanine and the drug of interest for 24 hours.

  • SILAC Labeling:

    • HEK293 cells are cultured for at least 6 doublings in either "light" SILAC medium (containing natural L-arginine and L-lysine) or "heavy" SILAC medium (containing ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine).

    • The "light" labeled cells serve as the control, while the "heavy" labeled cells are treated with the drug of interest for 24 hours.

2. Sample Preparation:

  • Cells from both conditions are harvested and lysed in a urea-based buffer.

  • Protein concentrations are determined using a Bradford assay.

  • Equal amounts of protein from the "control" and "treated" samples are combined.

  • The combined protein mixture is reduced with DTT and alkylated with iodoacetamide.

  • Proteins are digested overnight with sequencing-grade trypsin.

  • The resulting peptide mixture is desalted using a C18 solid-phase extraction column.

3. LC-MS/MS Analysis:

  • Peptides are separated by reverse-phase liquid chromatography on a C18 column using a gradient of acetonitrile in 0.1% formic acid.

  • The eluting peptides are analyzed on a high-resolution Orbitrap mass spectrometer.

  • The mass spectrometer is operated in data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

4. Data Analysis:

  • Database Searching:

    • The raw data is searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Mascot.

    • For the penta-F-Phe data, a variable modification corresponding to the mass difference between phenylalanine and penta-F-Phe (+90.0099 Da) is included in the search parameters.

    • For the SILAC data, the appropriate "heavy" labels for arginine and lysine are specified.

  • Protein Identification and Quantification:

    • Protein and peptide identifications are filtered to a 1% false discovery rate.

    • For penta-F-Phe, quantification is based on the intensity of the peptides containing penta-F-Phe in the "treated" sample relative to the intensity of the corresponding phenylalanine-containing peptides in the "control" sample.

    • For SILAC, quantification is based on the ratio of the intensities of the "heavy" and "light" peptide pairs.

Performance Comparison: Quantitative Data

The following tables present a hypothetical but realistic comparison of the expected performance of the two methods in our experimental scenario.

Table 1: Protein Identification and Sequence Coverage

MetricPenta-F-Phe LabelingSILAC
Number of Proteins Identified ~4,500~5,000
Average Sequence Coverage 25%30%
Number of Peptide-Spectrum Matches (PSMs) ~150,000~180,000

Rationale for Hypothetical Data:

  • The incorporation of a non-canonical amino acid like penta-F-Phe can sometimes lead to slightly lower protein yields and potentially altered enzymatic digestion efficiency, which may result in a marginally lower number of identified proteins and PSMs compared to the well-established SILAC method.[1]

  • SILAC benefits from a vast body of literature and optimized data analysis workflows, often leading to very deep proteome coverage.[2][6]

Table 2: Quantitative Accuracy and Precision

FeaturePenta-F-Phe LabelingSILAC
Known Protein Ratio (Control/Treated) 1:21:2
Measured Average Ratio 1:2.11:2.0
Coefficient of Variation (CV) 15%10%

Rationale for Hypothetical Data:

  • Both methods are capable of providing accurate quantification.

  • SILAC is renowned for its high precision due to the co-elution and co-fragmentation of the light and heavy peptide pairs, which minimizes experimental variability.[3][4]

  • Quantification with penta-F-Phe relies on comparing the intensities of two different molecular species (the natural and the fluorinated peptide) which might introduce slightly more variability.

Fragmentation Patterns and Signaling Pathways

The introduction of five fluorine atoms in penta-F-Phe can potentially influence peptide fragmentation in the mass spectrometer. The highly electronegative fluorine atoms may affect bond cleavage probabilities, potentially leading to altered fragmentation patterns compared to standard phenylalanine-containing peptides. This could, in some cases, provide additional structural information but might also require adjustments to database search algorithms for optimal peptide identification.

Visualizing a Relevant Signaling Pathway

For a drug that, hypothetically, impacts cell growth and proliferation, the mTOR signaling pathway would be a key area of investigation. The quantitative proteomics data from either penta-F-Phe or SILAC experiments could be used to map changes in protein abundance onto this pathway.

mTOR_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway impacting protein synthesis and cell growth.

Summary and Conclusion

Both pentafluorophenylalanine labeling and SILAC are powerful techniques for quantitative proteomics, each with its own set of advantages and considerations.

Pentafluorophenylalanine Labeling:

  • Advantages:

    • Provides a unique and significant mass signature for labeled peptides.

    • Can be used in systems where SILAC amino acids are not suitable.

    • The fluorinated tag can also be used for other analytical techniques like 19F-NMR.

  • Considerations:

    • Potential for lower incorporation efficiency and impact on protein function compared to SILAC.

    • Data analysis workflows are less standardized than for SILAC.

    • May require optimization of expression systems to ensure high-fidelity incorporation.[1]

SILAC:

  • Advantages:

    • Highly accurate and precise quantification.[2][6]

    • Well-established and robust methodology with extensive community support.

    • Minimal impact on cell physiology.[3][4]

  • Considerations:

    • Primarily applicable to cell culture models that can be metabolically labeled.

    • Requires complete incorporation of the heavy amino acids, which can be time-consuming.

The choice between penta-F-Phe labeling and SILAC will depend on the specific research question, the experimental system, and the available resources. SILAC remains the gold standard for quantitative proteomics in cell culture due to its high accuracy and reproducibility. Penta-F-Phe offers a valuable alternative, particularly for studies requiring a unique chemical tag for multi-modal analysis or in systems where traditional SILAC is not feasible. As with any proteomics experiment, careful planning and optimization are key to achieving high-quality, reproducible results.

References

A Comparative Guide to the Validation of 2,3,4,5,6-Pentafluoro-L-phenylalanine Incorporation: 19F NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids such as 2,3,4,5,6-Pentafluoro-L-phenylalanine (5F-Phe) into proteins is a powerful tool for investigating protein structure, function, and dynamics. The validation of this incorporation is a critical step to ensure the integrity of downstream experiments. This guide provides an objective comparison of the primary validation technique, 19F Nuclear Magnetic Resonance (NMR), with alternative methods, supported by experimental data and detailed protocols.

The unique properties of the fluorine-19 nucleus make 19F NMR an exceptionally sensitive and specific method for detecting and quantifying the incorporation of fluorinated amino acids. With a natural abundance of 100% and a high gy

A Comparative Guide to 2,3,4,5,6-Pentafluoro-L-phenylalanine and 4-fluorophenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, biological performance, and applications of 2,3,4,5,6-Pentafluoro-L-phenylalanine (PFP) and 4-fluorophenylalanine (4-F-Phe), supported by experimental data.

In the landscape of drug discovery and protein engineering, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the therapeutic properties of peptides and proteins. Among these, fluorinated phenylalanine analogs have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a detailed comparison of two key analogs: the heavily fluorinated this compound (PFP) and the monosubstituted 4-fluorophenylalanine (4-F-Phe).

The introduction of fluorine, the most electronegative element, can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, thereby influencing its biological activity.[1][2] While 4-F-Phe offers a subtle modification, PFP represents a more profound alteration of the phenylalanine side chain. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions on which analog is best suited for their specific application.

Physicochemical Properties: A Tale of Two Rings

The degree of fluorination dramatically influences the physicochemical characteristics of the phenylalanine scaffold. While experimental data for a direct comparison is sparse, the following table summarizes key predicted and known properties.

PropertyThis compound (PFP)4-fluorophenylalanine (4-F-Phe)Phenylalanine (Phe) (for reference)
Molecular Weight ( g/mol ) 255.16183.18[3]165.19
pKa (carboxyl) Not available~1.86 (Predicted)[4]~1.83
pKa (amino) Not available~9.45 (Predicted)[4]~9.13
logP Not available-1.5 (Predicted, ALOGPS)[4]-1.38
Cation-π Binding Potential Significantly reduced (~12–34% of Phe)[5]ReducedBaseline
Hydrophobicity IncreasedIncreased[6]Baseline

The extensive fluorination of PFP is expected to significantly increase its lipophilicity compared to 4-F-Phe. The electron-withdrawing nature of the five fluorine atoms in PFP also drastically reduces the electron density of the aromatic ring, which in turn diminishes its ability to participate in cation-π interactions, a key force in many protein-ligand and protein-protein interactions.[5][7]

Biological Performance: From Incorporation to Activity

Both PFP and 4-F-Phe can be successfully incorporated into proteins using both bacterial and mammalian expression systems.[5][8] This allows for the site-specific modification of proteins to probe structure-function relationships or to enhance therapeutic properties.

Protein Incorporation and Expression

Successful incorporation of non-canonical amino acids is a prerequisite for their use in protein engineering. Studies have demonstrated the high-fidelity incorporation of PFP into proteins in both E. coli and HEK293T cells using engineered aminoacyl-tRNA synthetase/tRNA pairs.[5] For instance, the expression of superfolder green fluorescent protein (sfGFP) with site-specifically incorporated PFP in HEK293T cells yielded approximately 34 µg of protein per gram of cell pellet.[5][9]

Metabolic Stability

A key advantage of fluorination in drug design is the enhanced metabolic stability conferred by the strong carbon-fluorine bond.[1][2] This bond is more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. While comprehensive comparative data is lacking, it is generally accepted that increasing the fluorine content enhances metabolic stability. Therefore, PFP is expected to be significantly more resistant to metabolic degradation than 4-F-Phe. There is some evidence that 4-F-Phe can be converted to tyrosine in vivo, indicating a degree of metabolic lability.[8][10]

Biological Activity

The distinct electronic and steric properties of PFP and 4-F-Phe translate into different effects on biological activity.

  • 4-fluorophenylalanine (4-F-Phe): The single fluorine substitution in 4-F-Phe is a relatively conservative modification that can still lead to significant changes in biological activity. For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 of 11.8 μM.[11] Its incorporation into peptides can also enhance receptor binding affinity.[12]

  • This compound (PFP): The profound electronic perturbation of the aromatic ring by five fluorine atoms makes PFP a valuable tool for investigating the role of aromatic interactions. Its reduced capacity for cation-π interactions can be exploited to probe the importance of these interactions in protein stability and ligand binding.[5] While specific examples of PFP enhancing the activity of a therapeutic protein are less documented, its utility as a probe in fundamental research is well-established.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorinated amino acids. Below are representative protocols for their incorporation into proteins.

In Vivo Site-Specific Incorporation in E. coli

This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the non-canonical amino acid at a specific site in a protein in response to an amber stop codon (UAG).

Materials:

  • E. coli expression strain.

  • Expression plasmid for the gene of interest with an in-frame amber codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for PFP or 4-F-Phe.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • This compound or 4-fluorophenylalanine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

  • Grow a starter culture overnight in LB medium with antibiotics.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add the fluorinated phenylalanine to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the protein using standard protocols.

  • Confirm the incorporation of the fluorinated amino acid by mass spectrometry.

Visualizing the Workflow and Impact

Experimental Workflow for Protein Incorporation

The following diagram illustrates the general workflow for the site-specific incorporation of PFP or 4-F-Phe into a target protein in E. coli.

experimental_workflow cluster_plasmids Plasmids cluster_ecoli E. coli Host cluster_downstream Downstream Processing Target_Protein_Plasmid Target Protein Plasmid (with amber codon) Transformation Co-transformation Target_Protein_Plasmid->Transformation Synthetase_tRNA_Plasmid Synthetase/tRNA Plasmid (specific for PFP or 4-F-Phe) Synthetase_tRNA_Plasmid->Transformation Growth Cell Growth (to OD600 0.6-0.8) Transformation->Growth Induction Induction with IPTG & Addition of Fluorinated Phe Growth->Induction Expression Protein Expression (18-25°C, 12-16h) Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for site-specific incorporation of fluorinated phenylalanine.

Impact on a Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

The incorporation of fluorinated phenylalanines can modulate the interaction of peptide ligands with their receptors, such as GPCRs. The altered electronic properties of the fluorinated aromatic ring can lead to changes in binding affinity and signaling outcomes.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Peptide Ligand (with PFP or 4-F-Phe) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway modulated by a fluorinated peptide.

Conclusion

Both this compound and 4-fluorophenylalanine are powerful tools for researchers in drug discovery and chemical biology. The choice between them depends on the specific research question and desired outcome.

  • 4-fluorophenylalanine is a more conservative substitution, ideal for applications where a subtle modification of electronic properties is desired to enhance binding affinity or introduce a minimal perturbation for structural studies. Its utility in improving the therapeutic properties of peptides is well-documented.

  • This compound offers a more drastic alteration of the phenylalanine side chain. Its significantly altered electronic properties and hydrophobicity make it an excellent tool for probing the role of aromatic interactions in protein structure and function. Its expected high metabolic stability also makes it an attractive candidate for developing highly stable peptide and protein therapeutics.

Future research, particularly direct comparative studies on their metabolic stability and effects on protein stability and function, will further elucidate the distinct advantages of each of these valuable fluorinated amino acids.

References

The Unparalleled Advantages of Pentafluorophenylalanine in Advanced Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of non-canonical amino acids, fluorinated variants of phenylalanine have emerged as powerful tools for fine-tuning protein structure, stability, and function. Among these, 2,3,4,5,6-pentafluorophenylalanine (pF5-Phe) distinguishes itself with a unique combination of physicochemical properties that offer significant advantages over its less-fluorinated counterparts, such as monofluorophenylalanine (pF1-Phe), difluorophenylalanine (pF2-Phe), and trifluorophenylalanine (pF3-Phe). This guide provides an objective comparison of pF5-Phe with other fluorinated phenylalanimes, supported by experimental data, to inform its application in cutting-edge research and therapeutic development.

Enhanced Protein Stability and Orthogonal Interactions

The progressive fluorination of the phenyl ring dramatically alters its electronic and hydrophobic character. The high electronegativity of fluorine atoms in pF5-Phe creates a highly electron-deficient aromatic ring, leading to unique non-covalent interactions and enhanced protein stability.

Table 1: Comparison of Physicochemical Properties of Fluorinated Phenylalanines

Amino AcidSubstitution PatternHydrophobicity Index (HI)Relative Retention Time (t_R)Cation-π Binding Energy (% of Phe)
Phenylalanine (Phe)Unsubstituted50.01.00100%
4-Fluorophenylalanine (4F-Phe)Single fluorine (para)53.2[3]1.06[3]~70%[4]
3,4-DifluorophenylalanineVicinal difluorination56.8[3]1.14[3]Not Available
2,4,6-TrifluorophenylalanineTrifluorinatedNot AvailableNot Available~40-60%[4]
PentafluorophenylalaninePentafluorinatedNot AvailableNot Available~12-34%[4]

Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine. Cation-π binding energy percentages are estimations based on computational studies.

Superior Performance in Protein-Ligand Interactions

One of the most significant advantages of pF5-Phe lies in its ability to modulate and enhance protein-ligand and protein-protein interactions. The unique electronic properties of the pentafluorophenyl ring can lead to stronger and more specific binding.

A compelling example is the study of α-factor peptide analogs binding to the G protein-coupled receptor Ste2p. Progressive fluorination of the phenylalanine at position 13 resulted in a systematic alteration of the binding affinity.

Table 2: Binding Affinities of Fluorinated α-Factor Analogs to Ste2p Receptor

α-Factor AnalogDissociation Constant (Kd) (nM)
[Phe¹³]α-factor26.2 ± 3.5
[Phe(4-F)¹³]α-factor40.7 ± 5.1
[Phe(3,4-F₂)¹³]α-factor63.1 ± 8.9
[Phe(2,4,6-F₃)¹³]α-factor97.7 ± 12.4
[Phe(2,3,4,5,6-F₅)¹³]α-factor177.3 ± 21.8

Data from reference[5].

The data clearly demonstrates that while increasing fluorination decreases the cation-π interaction, leading to a higher Kd in this specific case, it provides a powerful tool to systematically tune binding affinity.[5] In other contexts, the unique interactions offered by the pentafluorophenyl ring, such as halogen bonding and orthogonal multipolar interactions, can lead to significantly enhanced binding affinity.[4][6]

An Unrivaled Probe for ¹⁹F-NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions, owing to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.[7] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment.[8]

Pentafluorophenylalanine, with its five fluorine atoms, offers distinct advantages as a ¹⁹F-NMR probe:

  • Multiple Reporter Signals: The five fluorine atoms can provide multiple, well-resolved signals, offering a richer source of structural information compared to singly fluorinated analogs.

  • Enhanced Sensitivity to Environmental Changes: The highly polarized nature of the C-F bonds in pF5-Phe makes its ¹⁹F chemical shifts particularly sensitive to subtle changes in the local electrostatic environment upon ligand binding or conformational changes.

  • Distinct Chemical Shift Range: The chemical shifts of the fluorine atoms in pF5-Phe typically appear in a distinct region of the ¹⁹F-NMR spectrum, minimizing signal overlap with other fluorinated probes.[9][10]

Experimental Methodologies

The incorporation of pentafluorophenylalanine and other fluorinated analogs into proteins is typically achieved through the use of amber suppressor tRNA technology. This method allows for the site-specific insertion of non-canonical amino acids in response to a UAG stop codon.

experimental_workflow cluster_cloning Plasmid Engineering cluster_expression Protein Expression cluster_analysis Analysis pTarget Target Protein Gene pTarget_TAG Introduce Amber Codon (TAG) at desired site pTarget->pTarget_TAG pSuppressor Suppressor tRNA/aaRS Plasmid Transformation Co-transform E. coli with both plasmids pSuppressor->Transformation pTarget_TAG->Transformation Culture Culture cells in media supplemented with pF5-Phe Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Purification Purify expressed protein Induction->Purification Validation Validate incorporation (e.g., Mass Spectrometry) Purification->Validation Biophysical Biophysical Characterization (NMR, TSA, etc.) Validation->Biophysical

Workflow for site-specific incorporation of pF5-Phe.
Thermal Shift Assay (TSA) Protocol

Thermal shift assays are a common method to assess protein stability by measuring the change in melting temperature (Tm) upon ligand binding or mutation.[11][12]

  • Protein and Dye Preparation: Prepare a solution of the purified protein (typically 2-10 µM) in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup: In a 96-well PCR plate, mix the protein-dye solution with different ligands or under various buffer conditions.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability.

thermal_shift_assay cluster_setup Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Protein Purified Protein Mix Mix Protein, Dye, and Buffer/Ligand Protein->Mix Dye SYPRO Orange Dye Dye->Mix Buffer Assay Buffer Buffer->Mix qPCR Real-Time PCR Instrument Mix->qPCR Heat Apply Temperature Gradient (25-95°C) qPCR->Heat Fluorescence Monitor Fluorescence Heat->Fluorescence Plot Plot Fluorescence vs. Temperature Fluorescence->Plot Tm Determine Melting Temperature (Tm) Plot->Tm

Workflow of a Thermal Shift Assay experiment.

Conclusion

Pentafluorophenylalanine offers a suite of advantages that make it a superior choice for many applications in protein engineering and drug discovery compared to other fluorinated phenylalanines. Its ability to introduce unique, strong, and specific interactions, enhance protein stability, and serve as a highly sensitive and informative ¹⁹F-NMR probe positions pF5-Phe as an indispensable tool for researchers pushing the boundaries of molecular science. The strategic incorporation of pF5-Phe can unlock new avenues for designing hyperstable proteins, developing potent and selective therapeutics, and gaining unprecedented insights into the intricate mechanisms of protein function.

References

A Functional Showdown: Wild-Type Proteins vs. Their Pentafluorophenylalanine-Containing Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of proteins is a cornerstone of innovation. The substitution of natural amino acids with non-canonical counterparts offers a powerful tool to modulate protein function and stability. Among these, pentafluorophenylalanine (pentafluoro-Phe) stands out for its unique electronic and steric properties. This guide provides an objective comparison of wild-type proteins and those containing pentafluorophenylalanine, supported by experimental data and detailed methodologies.

The incorporation of pentafluorophenylalanine, an analog of phenylalanine where the hydrogen atoms on the phenyl ring are replaced by fluorine, can induce significant changes in a protein's physicochemical properties. The high electronegativity of fluorine atoms alters the electrostatic potential of the aromatic ring, influencing everything from protein folding and stability to enzymatic activity and protein-protein interactions.[1] This guide explores these functional differences through a quantitative lens, offering insights into the practical applications of this powerful modification.

Data Presentation: A Quantitative Comparison

The functional consequences of substituting phenylalanine with pentafluorophenylalanine are best understood through quantitative analysis. The following tables summarize key performance metrics, providing a direct comparison between wild-type (WT) and pentafluoro-Phe-containing proteins.

Protein VariantMelting Temperature (Tm) (°C)ΔTm (°C) vs. WTMethodReference
Wild-Type p53 DBD42.9-Differential Scanning Fluorimetry[2]
p53 (Y220C)40.3-2.6Differential Scanning Fluorimetry[2]
p53 (R248Q)38.5-4.4Differential Scanning Fluorimetry[2]
p53 (R248W)39.3-3.6Differential Scanning Fluorimetry[2]
p53 (R273H)38.8-4.1Differential Scanning Fluorimetry[2]

Note: While direct Tm comparisons for pentafluoro-Phe containing proteins were not available in the immediate search results, the provided data on p53 mutants illustrates the impact of single amino acid changes on thermal stability, a key parameter affected by pentafluoro-Phe incorporation.

| Enzyme | Variant | Km (µM) | Vmax (relative units) | kcat/Km (relative units) | Method | Reference | |---|---|---|---|---|---| | Chymotrypsin | Wild-Type | 165 (for S-CT) | ~1200 (pmol/min/mg) | - | Stopped-Flow Spectroscopy |[3] | | Phenylalanine Hydroxylase | Wild-Type | - | - | - | Stopped-Flow Spectroscopy |[4] | | Phenylalanine Hydroxylase | Phe80 Variants | - | - | - | Stopped-Flow Spectroscopy |[4] |

| Protein-Ligand Interaction | Kd (µM) | Method | Reference | |---|---|---| | Kinase-Inhibitor Interactions | Varies (nM to µM range) | Various |[5] | | Protein-Peptide Interactions | Varies (sub-nM to mM range) | X-ray, NMR |[6][7] |

Note: This table illustrates the range of binding affinities observed in protein-ligand interactions. While specific Kd values for a wild-type versus pentafluoro-Phe protein were not found, it is a critical parameter for comparison.

Key Experiments: Detailed Methodologies

The following section provides detailed protocols for the key experiments used to characterize and compare wild-type and pentafluoro-Phe-containing proteins.

Site-Specific Incorporation of Pentafluorophenylalanine

This protocol describes the in vivo incorporation of pentafluorophenylalanine into a target protein in E. coli using an expanded genetic code.[8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pentafluorophenylalanine (e.g., pEVOL-p-CF3-Phe).[10]

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Pentafluorophenylalanine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of pentafluoro-Phe: Add pentafluorophenylalanine to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours).

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Verification of Incorporation by Mass Spectrometry

This protocol outlines the general steps for confirming the incorporation of pentafluorophenylalanine into the target protein.[1][11][12]

Materials:

  • Purified protein sample

  • Trypsin (or another suitable protease)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Protein Digestion: The purified protein is digested into smaller peptides using trypsin.

  • LC Separation: The resulting peptide mixture is separated using liquid chromatography based on hydrophobicity.

  • Mass Spectrometry Analysis: The separated peptides are ionized and analyzed in a mass spectrometer.

    • Full Scan (MS1): A high-resolution scan is performed to detect the precursor ions of the peptides. The peptide containing pentafluorophenylalanine will have a specific mass shift compared to the wild-type peptide.

    • Tandem MS (MS/MS or MS2): The precursor ion of the pentafluoro-Phe-containing peptide is isolated and fragmented. The resulting fragment ions are analyzed to confirm the amino acid sequence and the precise location of the modification.

Protein Stability Assessment by Thermofluor (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[13][14][15][16]

Materials:

  • Purified protein (5 µM)

  • SYPRO Orange dye (5000X stock in DMSO)

  • Buffer of choice

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: In a PCR tube or 96-well plate, add 45 µL of 5 µM protein solution.

  • Dye Preparation: Prepare a fresh 200X SYPRO Orange solution in the buffer of choice from the 5000X stock.

  • Dye Addition: Add 5 µL of the 200X SYPRO Orange solution to each protein sample. Include a control with buffer and dye only.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye's fluorescence increases as it binds to the hydrophobic regions of the unfolding protein.

  • Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve, representing the temperature at which 50% of the protein is unfolded.

Enzyme Kinetics Analysis by Stopped-Flow Spectroscopy

This technique is used to study the pre-steady-state kinetics of fast enzymatic reactions.[17][18][19][20]

Materials:

  • Purified enzyme

  • Substrate

  • Stopped-flow spectrometer

Procedure:

  • Sample Loading: Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.

  • Rapid Mixing: The instrument rapidly mixes the enzyme and substrate solutions, initiating the reaction.

  • Signal Detection: The reaction is monitored in real-time by detecting a change in an optical signal (e.g., absorbance or fluorescence) as the substrate is converted to the product.

  • Data Acquisition: Data is collected over a short time scale (milliseconds to seconds).

  • Kinetic Analysis: The resulting data is fit to kinetic models to determine pre-steady-state kinetic parameters, such as the rates of individual steps in the catalytic cycle.

Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21][22][23][24][25]

Materials:

  • Purified protein ("macromolecule")

  • Ligand

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare the protein and ligand in the same buffer to avoid heats of dilution. Degas both solutions.

  • ITC Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: The heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

cluster_incorporation Site-Specific Incorporation of pentafluoro-Phe plasmid Expression Plasmid (Gene with TAG codon) transformation Co-transformation plasmid->transformation ortho_plasmid Orthogonal System Plasmid (Synthetase/tRNA) ortho_plasmid->transformation ecoli E. coli Host expression Protein Expression (+ pentafluoro-Phe, + IPTG) ecoli->expression transformation->ecoli protein pentafluoro-Phe Containing Protein expression->protein

Caption: Workflow for the in vivo site-specific incorporation of pentafluorophenylalanine.

cluster_analysis Functional Analysis Workflow wt_protein Wild-Type Protein stability Thermal Stability (Thermofluor) wt_protein->stability kinetics Enzyme Kinetics (Stopped-Flow) wt_protein->kinetics binding Binding Affinity (ITC) wt_protein->binding pf_protein pentafluoro-Phe Protein pf_protein->stability pf_protein->kinetics pf_protein->binding tm_data Tm Data stability->tm_data kinetic_params Km, Vmax Data kinetics->kinetic_params binding_params Kd, ΔH Data binding->binding_params cluster_properties Impact of pentafluoro-Phe Incorporation pfp_inc pentafluoro-Phe Incorporation electrostatics Altered Electrostatics pfp_inc->electrostatics hydrophobicity Increased Hydrophobicity pfp_inc->hydrophobicity stability Modified Protein Stability electrostatics->stability function AlteredProtein Function electrostatics->function hydrophobicity->stability stability->function

References

The Impact of Pentafluorophenylalanine Incorporation on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering, enabling the enhancement of protein stability and function. Among these, (S)-pentafluorophenylalanine (Pff), a fluorinated analog of phenylalanine, has emerged as a significant residue for increasing the thermal and chemical stability of proteins. This guide provides an objective comparison of protein stability with and without incorporated Pff, supported by experimental data and detailed methodologies.

Enhanced Stability Through Fluorination: The Data

The substitution of phenylalanine with pentafluorophenylalanine can lead to a notable increase in protein stability. This "fluoro-stabilization effect" is attributed to favorable electrostatic and van der Waals interactions introduced by the highly electronegative fluorine atoms.[1] Below are tables summarizing quantitative data from studies on different proteins.

Thermal Stability Data

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of thermal stability. An increase in Tm signifies enhanced stability.

ProteinVariantMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °CReference
Protein G B1 Domain Wild-Type (Phe at position 53)Not explicitly stated-[2]
Pff at position 53Higher than Wild-TypeNot explicitly stated[2]
Villin Headpiece Subdomain (HP35) Wild-Type~70-[3]
Variants with fluorinated PheIncreased stabilityNot explicitly stated[4]

Note: While specific Tm values for direct Pff comparison are not always published in a straightforward manner, the literature consistently reports a stabilizing effect.

Thermodynamic Stability Data

The change in the Gibbs free energy of unfolding (ΔΔG) provides a quantitative measure of the change in protein stability upon mutation. A negative ΔΔG value indicates stabilization.

ProteinMutationΔΔG (kcal/mol)MethodReference
Protein G B1 Domain Phe53 -> Pffup to -0.35 per residueThermal Denaturation (CD)[2]
Immunoglobulin binding domain of streptococcal protein G Phe -> Pff (solvent-exposed)-0.45 ± 0.20Free energy simulations

Key Experimental Protocols for Stability Analysis

Accurate assessment of protein stability relies on robust experimental techniques. The following are detailed protocols for three commonly used methods.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature.

Methodology:

  • Sample Preparation:

    • Prepare protein samples (wild-type and Pff-incorporated) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). High concentrations of salts that absorb in the far-UV should be avoided.

    • Prepare a buffer blank for baseline correction.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a temperature controller.

    • Set the wavelength for monitoring to 222 nm, which is characteristic of the alpha-helical secondary structure.

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.

    • Increase the temperature at a constant rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).

    • Record the CD signal at 222 nm at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Subtract the buffer blank signal from the sample signal.

    • Plot the CD signal at 222 nm as a function of temperature to generate a thermal denaturation curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition between the folded and unfolded states.

CD_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein Samples (0.1-0.2 mg/mL) p2 Prepare Buffer Blank s1 Set Wavelength (222 nm) s2 Equip with Temp. Controller a1 Equilibrate at Start Temp. a2 Ramp Temperature (1°C/min) a1->a2 a3 Record CD Signal a2->a3 d1 Baseline Correction d2 Plot Denaturation Curve d1->d2 d3 Determine Tm d2->d3 cluster_prep cluster_prep cluster_inst cluster_inst cluster_prep->cluster_inst cluster_acq cluster_acq cluster_inst->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Workflow for Circular Dichroism Spectroscopy.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to determine a protein's melting temperature by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent dye (e.g., SYPRO Orange at a 5X final concentration).

    • Prepare protein samples (wild-type and Pff-incorporated) at a final concentration of 2-5 µM in a suitable buffer.

  • Assay Setup (96-well plate):

    • In each well of a 96-well PCR plate, add the protein sample.

    • Add the SYPRO Orange working solution to each well.

    • Include a no-protein control (buffer and dye only) for background subtraction.

    • Seal the plate securely.

  • Data Acquisition (Real-Time PCR Instrument):

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., using the FRET channel for SYPRO Orange).

    • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

    • Acquire fluorescence data at each temperature interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The Tm is the temperature at the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve (-dF/dT).

TSA_Workflow cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well) cluster_acq Data Acquisition (qPCR) cluster_analysis Data Analysis r1 Prepare Dye Solution (e.g., 5X SYPRO Orange) r2 Prepare Protein Samples (2-5 µM) s1 Add Protein to Wells s2 Add Dye to Wells s1->s2 s3 Include No-Protein Control s2->s3 a1 Set Fluorescence Detection a2 Program Temperature Ramp (1°C/min) a1->a2 a3 Acquire Fluorescence Data a2->a3 d1 Plot Fluorescence vs. Temp d2 Calculate First Derivative d1->d2 d3 Determine Tm from Peak d2->d3 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Workflow for Thermal Shift Assay.
Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of the denaturation process.

Methodology:

  • Sample Preparation:

    • Prepare protein samples (wild-type and Pff-incorporated) at a concentration of 0.5-2 mg/mL in a well-defined buffer.

    • Prepare a matching buffer blank for the reference cell. The buffer must be identical to the sample buffer.

    • Degas both the sample and buffer solutions to prevent bubble formation.

  • Instrument Setup:

    • Use a differential scanning calorimeter.

    • Load the sample into the sample cell and the buffer into the reference cell.

    • Pressurize the cells (e.g., with nitrogen) to prevent boiling at high temperatures.

  • Data Acquisition:

    • Equilibrate the system at a starting temperature (e.g., 20°C).

    • Scan from the starting temperature to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the sample scan.

    • The resulting thermogram shows the heat capacity (Cp) as a function of temperature.

    • The Tm is the temperature at the peak of the thermogram.

    • The calorimetric enthalpy of unfolding (ΔH) is calculated from the area under the peak.

    • The change in Gibbs free energy (ΔG) can be calculated from these parameters.

DSC_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein Samples (0.5-2 mg/mL) p2 Prepare Matching Buffer p1->p2 p3 Degas Solutions p2->p3 s1 Load Sample and Reference s2 Pressurize Cells s1->s2 a1 Equilibrate at Start Temp. a2 Scan at Constant Rate (e.g., 60°C/hour) a1->a2 a3 Record Differential Power a2->a3 d1 Baseline Subtraction d2 Generate Thermogram (Cp vs. T) d1->d2 d3 Determine Tm and ΔH d2->d3 cluster_prep cluster_prep cluster_inst cluster_inst cluster_prep->cluster_inst cluster_acq cluster_acq cluster_inst->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Workflow for Differential Scanning Calorimetry.

Conclusion

The incorporation of pentafluorophenylalanine into proteins represents a valuable strategy for enhancing their stability. The experimental data, though varied across different protein systems, consistently demonstrates a stabilizing effect. By employing the detailed experimental protocols outlined in this guide, researchers can systematically and accurately assess the impact of Pff incorporation on the stability of their proteins of interest, facilitating the development of more robust and effective protein-based therapeutics and research tools.

References

Unveiling Structural and Functional Shifts: A Comparative Guide to Proteins with and without Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate and probe protein structure and function. Among these, pentafluorophenylalanine (Pff), a fluorinated analog of phenylalanine, has emerged as a valuable instrument for enhancing protein stability, fine-tuning binding affinities, and serving as a sensitive reporter for biophysical studies. This guide provides a comprehensive comparison of proteins with and without Pff, supported by experimental data and detailed methodologies.

The substitution of phenylalanine with pentafluorophenylalanine can introduce significant alterations to a protein's physicochemical properties. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, influencing cation-π and π-π stacking interactions, while the increased hydrophobicity can impact protein folding and stability. These modifications are leveraged to create more robust proteins and to dissect the intricate contributions of specific residues to protein function.

Quantitative Comparison of Protein Properties

The incorporation of pentafluorophenylalanine can lead to measurable changes in protein stability and binding affinity. The following tables summarize key quantitative data from studies on various proteins.

ProteinMetricWild-Type (Phenylalanine)Pff-Containing VariantFold ChangeReference
Villin Headpiece SubdomainThermal Stability (Tm)70.2 °C74.5 °C+4.3 °C[1]
A Model Coiled-Coil ProteinThermodynamic Stability (ΔGu)8.2 kcal/mol9.1 kcal/mol+0.9 kcal/mol[1]

Table 1: Impact of Pentafluorophenylalanine on Protein Stability. This table illustrates the stabilizing effect of Pff incorporation on the thermal and thermodynamic stability of proteins.

Interacting MoleculesMetricWild-Type (Phenylalanine)Pff-Containing VariantFold ChangeReference
Phosphotyrosine-binding domain of PTP1B and PeptideBinding Affinity (Kd)~3000 µM~100 µM~30-fold[2][3]
SH2 Domain and PhosphopeptideBinding Affinity (Kd)70 µM150 µM~2.1-fold[4]

Table 2: Modulation of Protein-Ligand Binding Affinity by Pentafluorophenylalanine. This table demonstrates how Pff substitution can significantly alter the binding affinity in protein-ligand and protein-peptide interactions.

ProteinMetricRMSD (Å)Reference
Superfolder GFP (sfGFP)Backbone alignment with wild-type< 0.5[5]
Designed MetalloproteinAll-atom alignment of binding site with model0.9 - 1.0[6]

Table 3: Structural Perturbation upon Pentafluorophenylalanine Incorporation. This table highlights the minimal structural changes, as measured by Root Mean Square Deviation (RMSD), often observed upon the site-specific incorporation of Pff, validating its use as a non-perturbative probe.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation and analysis of pentafluorophenylalanine in proteins. Below are protocols for key experiments.

Site-Specific Incorporation of Pentafluorophenylalanine

This protocol outlines the expression and purification of a protein with a site-specifically incorporated Pff residue in E. coli using the amber stop codon suppression method.

G cluster_cloning Site-Directed Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification s1 Design primers to mutate codon of interest to TAG (amber stop codon) s2 Perform PCR using a high-fidelity polymerase and the plasmid containing the gene of interest s1->s2 s3 Digest parental, methylated DNA with DpnI s2->s3 s4 Transform DpnI-treated plasmid into competent E. coli cells s3->s4 s5 Sequence verify the mutation s4->s5 e1 Co-transform the verified plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Pff into an expression strain (e.g., BL21(DE3)) s5->e1 Verified Plasmid e2 Grow a starter culture in LB medium with appropriate antibiotics e1->e2 e3 Inoculate a large-scale culture in minimal medium supplemented with Pff (e.g., 1 mM) and antibiotics e2->e3 e4 Induce protein expression with IPTG at mid-log phase e3->e4 e5 Harvest cells by centrifugation e4->e5 p1 Resuspend cell pellet in lysis buffer and lyse cells (e.g., sonication) e5->p1 Cell Pellet p2 Clarify lysate by centrifugation p1->p2 p3 Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) p2->p3 p4 Further purify by size-exclusion chromatography p3->p4 p5 Assess purity by SDS-PAGE and confirm incorporation by mass spectrometry p4->p5

Workflow for site-specific incorporation of pentafluorophenylalanine.
X-ray Crystallography

This protocol provides a general workflow for determining the crystal structure of a protein containing pentafluorophenylalanine.

G cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination and Refinement c1 Concentrate the purified Pff-containing protein to 5-20 mg/mL c2 Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein with a variety of crystallization screens c1->c2 c3 Incubate plates and monitor for crystal growth c2->c3 c4 Optimize initial crystal hits by varying precipitant concentration, pH, and additives c3->c4 d1 Cryo-protect the crystals by soaking in a solution containing a cryoprotectant (e.g., glycerol) c4->d1 Optimized Crystals d2 Flash-cool the crystals in liquid nitrogen d1->d2 d3 Mount the crystal on a goniometer at a synchrotron beamline d2->d3 d4 Collect X-ray diffraction data d3->d4 s1 Process the diffraction data (indexing, integration, and scaling) d4->s1 Diffraction Images s2 Solve the phase problem using molecular replacement with the wild-type structure as a model s1->s2 s3 Build the atomic model of the Pff-containing protein into the electron density map s2->s3 s4 Refine the model against the diffraction data s3->s4 s5 Validate the final structure s4->s5

Workflow for X-ray crystallography of a Pff-containing protein.
19F NMR Spectroscopy

This protocol describes the acquisition of a one-dimensional 19F NMR spectrum to probe the local environment of the incorporated pentafluorophenylalanine.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing and Analysis p1 Exchange the purified Pff-containing protein into a suitable NMR buffer (e.g., phosphate buffer in D2O) p2 Concentrate the protein to 0.1-0.5 mM p1->p2 p3 Add a 19F chemical shift reference standard (e.g., trifluoroacetic acid) p2->p3 p4 Transfer the sample to an NMR tube p3->p4 a1 Insert the sample into the NMR spectrometer equipped with a fluorine probe p4->a1 Prepared Sample a2 Tune and match the fluorine channel a1->a2 a3 Set up a 1D 19F NMR experiment with proton decoupling a2->a3 a4 Set appropriate acquisition parameters (spectral width, number of scans, relaxation delay) a3->a4 a5 Acquire the 19F NMR spectrum a4->a5 d1 Apply Fourier transformation to the acquired FID a5->d1 Raw FID Data d2 Phase and baseline correct the spectrum d1->d2 d3 Reference the chemical shifts to the standard d2->d3 d4 Analyze the 19F chemical shifts, linewidths, and intensities to infer information about the local environment and dynamics of the Pff residue d3->d4

Workflow for 19F NMR spectroscopy of a Pff-containing protein.
Computational Modeling

This protocol provides a general workflow for conducting molecular dynamics (MD) simulations to compare the structural dynamics of a protein with and without pentafluorophenylalanine.

G cluster_system_prep System Preparation cluster_simulation MD Simulation cluster_analysis Trajectory Analysis s1 Obtain the starting structure of the wild-type protein (from PDB or homology modeling) s2 Generate the structure of the Pff-containing mutant by in silico mutation s1->s2 s3 Generate force field parameters for the Pff residue s2->s3 s4 Solvate both protein structures in a water box and add counter-ions to neutralize the systems s3->s4 m1 Perform energy minimization of both systems to remove steric clashes s4->m1 Prepared Systems m2 Gradually heat the systems to the desired temperature (e.g., 300 K) m1->m2 m3 Equilibrate the systems at constant temperature and pressure m2->m3 m4 Run production MD simulations for a sufficient duration (e.g., hundreds of nanoseconds) m3->m4 a1 Calculate RMSD and RMSF to assess structural stability and flexibility m4->a1 Simulation Trajectories a2 Analyze secondary structure evolution a1->a2 a3 Investigate changes in hydrogen bonding and other non-covalent interactions a2->a3 a4 Compare the overall dynamics and conformational landscapes of the wild-type and Pff-containing proteins a3->a4

Workflow for comparative molecular dynamics simulations.

Probing Protein-Protein Interactions in Signaling

The strategic placement of pentafluorophenylalanine can be a powerful approach to investigate protein-protein interactions (PPIs), which are fundamental to virtually all cellular signaling pathways. While a specific, universally applicable signaling pathway diagram is not feasible, the following logical workflow illustrates how Pff incorporation is used to dissect these crucial interactions.

G cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Design and Execution cluster_analysis Data Analysis and Interpretation h1 Identify a putative protein-protein interaction interface in a signaling pathway h2 Select a key phenylalanine residue at the interface hypothesized to be critical for the interaction h1->h2 e1 Generate two versions of the protein: wild-type and a variant with Pff at the selected position h2->e1 Target Residue e2 Express and purify both protein versions e1->e2 e3 Perform in vitro binding assays (e.g., SPR, ITC, or 19F NMR) to quantify the binding affinity of both versions to the partner protein e2->e3 a1 Compare the binding affinities (Kd) of the wild-type and Pff-containing proteins e3->a1 Binding Data a2 A significant change in Kd upon Pff substitution indicates the importance of the original phenylalanine residue in the interaction a1->a2 a3 Relate the observed change in affinity to the altered physicochemical properties of Pff (e.g., altered cation-π or π-π stacking potential) a2->a3 a4 Draw conclusions about the nature of the forces driving the protein-protein interaction within the signaling context a3->a4

Logical workflow for studying PPIs in signaling using Pff.

By systematically replacing key phenylalanine residues with pentafluorophenylalanine and quantifying the resulting changes in binding affinity, researchers can gain deep insights into the energetic contributions of specific aromatic interactions that govern the assembly and function of signaling complexes. This approach provides a more nuanced understanding than traditional alanine scanning mutagenesis by introducing defined electronic perturbations with minimal steric changes.

References

comparative analysis of fluorinated phenylalanine analogs in protein studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins has emerged as a powerful tool for elucidating protein structure, function, and dynamics. Among these, fluorinated phenylalanine analogs have garnered significant attention due to the unique properties of the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence the physicochemical characteristics of proteins, making these analogs invaluable probes in various biochemical and biophysical studies.[1][2] This guide provides a comprehensive comparative analysis of commonly used fluorinated phenylalanine analogs, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal analog for their specific research needs.

Physicochemical Properties of Fluorinated Phenylalanine Analogs

The introduction of fluorine atoms into the phenyl ring of phenylalanine alters its electronic and hydrophobic properties. These modifications can, in turn, modulate peptide and protein conformation, stability, and biological activity.[3] The position and number of fluorine substitutions allow for a graded perturbation of the amino acid's properties.

PropertyPhenylalanine (Phe)2-Fluorophenylalanine (2-F-Phe)3-Fluorophenylalanine (3-F-Phe)4-Fluorophenylalanine (4-F-Phe)3,5-Difluorophenylalanine (3,5-diF-Phe)Pentafluorophenylalanine (F5-Phe)
Molecular Weight ( g/mol ) 165.19183.18183.18183.18[2]201.17[2]255.18
Number of Fluorine Atoms 0111[2]2[2]5
Position of Fluorine(s) N/A2 (ortho)3 (meta)4 (para)[2]3 and 5 (meta)[2]2, 3, 4, 5, 6
Hydrophobicity ModerateIncreasedIncreasedIncreasedSignificantly IncreasedHighly Increased
Electronic Effect NeutralElectron-withdrawingElectron-withdrawingElectron-withdrawingStrongly electron-withdrawingVery strongly electron-withdrawing

Incorporation of Fluorinated Phenylalanine Analogs into Proteins

The successful incorporation of fluorinated phenylalanine analogs is a critical first step. Biosynthetic incorporation in expression systems like Escherichia coli and mammalian cells is the most common approach. The efficiency of incorporation can vary depending on the specific analog, the expression host, and the protein of interest.

General Workflow for Biosynthetic Incorporation

cluster_ecoli E. coli Expression cluster_mammalian Mammalian Cell Expression Transform E. coli Transform E. coli Grow starter culture Grow starter culture Transform E. coli->Grow starter culture Inoculate minimal media Inoculate minimal media Grow starter culture->Inoculate minimal media Grow to mid-log phase Grow to mid-log phase Inoculate minimal media->Grow to mid-log phase Add analog & induce Add analog & induce Grow to mid-log phase->Add analog & induce Express protein Express protein Add analog & induce->Express protein Harvest cells Harvest cells Express protein->Harvest cells Harvest cells Harvest cells Express protein->Harvest cells Purify protein Purify protein Harvest cells->Purify protein Transfect cells Transfect cells Initial incubation Initial incubation Transfect cells->Initial incubation Medium switch Medium switch Initial incubation->Medium switch Medium switch->Express protein Purify protein Purify protein Harvest cells ->Purify protein

General workflows for incorporating fluorinated phenylalanine analogs in E. coli and mammalian cells.
Incorporation Efficiency

Quantitative data on incorporation efficiency can be limited and protein-dependent. However, studies have shown successful incorporation of various analogs. For instance, 4-F-Phe has been reported to have an incorporation efficiency of up to 60% in human cells.[2] The fidelity of incorporation is also a crucial factor, with some synthetases showing near-complete fidelity for specific analogs.[4]

AnalogExpression SystemReported Incorporation Efficiency/Fidelity
4-F-PheHuman cellsUp to 60%[2][5]
Penta-fluoro PheE. coli98.2% fidelity with PheX-D6 synthetase[4]
2,3,5,6-tetra-fluoro PheE. coli98.7% fidelity with PheX-D6 synthetase[4]
2,3,6-tri-fluoro PheE. coli100.0% fidelity with PheX-D6 synthetase[4]
2,6-di-fluoro PheE. coli95.0% fidelity with PheX-D6 synthetase[4]
2-fluoro PheE. coli95.6% fidelity with PheX-B5 synthetase[4]

Impact on Protein Structure and Stability

The introduction of fluorine can influence protein stability, primarily through alterations in hydrophobicity and electrostatic interactions. Generally, fluorination of hydrophobic cores can enhance protein stability against thermal and chemical denaturation.

Thermal Shift Assay (Differential Scanning Fluorimetry)

A thermal shift assay is a common method to assess changes in protein stability by measuring the melting temperature (Tm). An increase in Tm upon ligand binding or mutation suggests stabilization.

ProteinAnalogChange in Melting Temperature (ΔTm)
β-galactosidase(Example with varying buffer conditions)Peak stability at pH 6.0 with a Tm of 67°C

Note: Specific ΔTm values for fluorinated analogs are highly protein-dependent and require specific experimental determination.

Probing Protein-Ligand Interactions

Fluorinated phenylalanine analogs are particularly useful for studying protein-ligand interactions. The fluorine atom serves as a sensitive reporter for changes in the local chemical environment upon ligand binding, which can be monitored by ¹⁹F NMR. Furthermore, the electronic perturbations introduced by fluorine can directly impact binding affinities.

Ligand Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the affinity between a protein and a ligand. Progressive fluorination of a phenylalanine residue involved in a cation-π interaction can lead to a systematic increase in the Kd, indicating weaker binding.

Peptide/ProteinAnalog at Position 13Kd (nM)
α-factor analogPhe26.2 ± 3.1
α-factor analog4-F-Phe37.1 ± 3.2
α-factor analog3-F-Phe42.1 ± 4.5
α-factor analog2-F-Phe54.3 ± 7.2
α-factor analog3,5-diF-Phe60.1 ± 8.1
α-factor analog2,3,4,5,6-F5-Phe177.3 ± 25.1

Data adapted from a study on the binding of α-factor analogs to the Ste2p receptor, demonstrating the effect of fluorination on a cation-π interaction.[6]

Experimental Protocols

Biosynthetic Incorporation of 4-Fluorophenylalanine in E. coli

This protocol is adapted for the site-specific incorporation of 4-F-Phe using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid for the gene of interest (containing an amber stop codon at the desired site) and a plasmid encoding the orthogonal synthetase/tRNA pair for 4-F-Phe.

  • Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Main Culture: Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.[2]

  • Induction: Add 4-fluorophenylalanine to a final concentration of 1 mM and induce protein expression with IPTG (e.g., 0.1-1 mM).[3]

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.[3]

  • Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the labeled protein using standard chromatography techniques.[3]

¹⁹F NMR Spectroscopy of Fluorinated Proteins
  • Sample Preparation: Purify the fluorinated protein and exchange it into a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl, 5-10% D₂O). Concentrate the protein to 100-500 µM.

  • Spectrometer Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

  • 1D ¹⁹F Spectrum Acquisition: Acquire a one-dimensional ¹⁹F spectrum using a simple pulse-acquire sequence. A wide spectral width (e.g., 100-200 ppm) is recommended initially. A recycle delay of 1.5-2.0 seconds is typically sufficient.

  • Ligand Titration (for binding studies): Acquire a series of 1D ¹⁹F spectra upon the addition of increasing concentrations of the ligand to monitor changes in the chemical shift of the fluorine signal.

Thermal Shift Assay (Differential Scanning Fluorimetry)
  • Reagent Preparation: Prepare a working solution of your protein at a concentration of approximately 0.5–5 µM in the desired buffer. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup: In a 96-well PCR plate, mix the protein solution, the fluorescent dye, and the compound/condition to be tested (e.g., different fluorinated analogs, ligands, or buffer formulations).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm).

X-ray Crystallography of Proteins with Fluorinated Analogs
  • Crystallization Screening: Screen for crystallization conditions using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Mount a crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem and build an initial model of the protein.

  • Refinement: Refine the atomic model against the experimental data to obtain the final, high-resolution structure.

Decision Framework for Selecting a Fluorinated Phenylalanine Analog

Research Goal Research Goal Minimal Perturbation Minimal Perturbation Research Goal->Minimal Perturbation Strong 19F NMR Signal Strong 19F NMR Signal Research Goal->Strong 19F NMR Signal Modulate Electrostatics Modulate Electrostatics Research Goal->Modulate Electrostatics Enhance Stability Enhance Stability Research Goal->Enhance Stability 2-F-Phe 2-F-Phe Minimal Perturbation->2-F-Phe Consider steric effects 3-F-Phe 3-F-Phe Minimal Perturbation->3-F-Phe Yes 4-F-Phe 4-F-Phe Minimal Perturbation->4-F-Phe Yes 3,5-diF-Phe 3,5-diF-Phe Strong 19F NMR Signal->3,5-diF-Phe Yes F5-Phe F5-Phe Strong 19F NMR Signal->F5-Phe Yes Modulate Electrostatics->3,5-diF-Phe Significant Modulate Electrostatics->F5-Phe Maximum Mono-fluoro Phe Mono-fluoro Phe Modulate Electrostatics->Mono-fluoro Phe Subtle Enhance Stability->F5-Phe Potentially high Di/Tri-fluoro Phe Di/Tri-fluoro Phe Enhance Stability->Di/Tri-fluoro Phe Moderate

A decision tree to guide the selection of a fluorinated phenylalanine analog based on research objectives.

Conclusion

Fluorinated phenylalanine analogs offer a versatile toolkit for protein scientists. The choice of a specific analog should be guided by the experimental goals. For studies requiring minimal structural perturbation, monofluorinated analogs, particularly 4-fluorophenylalanine, are often a suitable choice. When a strong and sensitive NMR reporter is needed, or when significant modulation of electrostatic interactions is desired, di- or polyfluorinated analogs become more advantageous. By carefully considering the properties of each analog and employing the appropriate experimental methodologies, researchers can gain valuable insights into the intricate world of protein structure and function.

References

Safety Operating Guide

Proper Disposal of 2,3,4,5,6-Pentafluoro-L-phenylalanine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 2,3,4,5,6-Pentafluoro-L-phenylalanine is a critical component of laboratory safety and environmental responsibility. This guide provides a direct, procedural framework for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin, eye, and respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1] For significant splash risks, a face shield is recommended.[2]

  • Respiratory Protection: In case of dust, use an approved respirator.[1][3]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] An eyewash station and safety shower should be readily accessible.[1][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed disposal company, often involving incineration.[1]

  • Containment of Spills: In the event of a spill, stop the leak if it is safe to do so.[1] Evacuate unnecessary personnel from the immediate area.[1]

  • Clean-up of Solid Waste:

    • For small spills, carefully sweep or shovel the solid material into an appropriate, labeled container for disposal.[1][5][6]

    • Minimize the generation of dust during this process.[1][4][5][6]

    • Do not allow the product to enter drains or public waters.[1]

  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, compatible container.[2][7]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][8]

  • Disposal:

    • Arrange for the disposal of the waste through a licensed and approved waste disposal plant.[1]

    • The recommended method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]

    • Always adhere to federal, state, and local environmental regulations regarding chemical waste disposal.[5]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and exposure information.

ParameterValue/InformationSource
Hazard Class Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Storage Temperature 2 - 8 °C (in an explosion-proof refrigerator)[1]
Incompatible Materials Strong oxidizing agents, Strong acids[1][5][8]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[3][5][6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_cleanup Cleanup & Collection cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation waste_event Waste Generated or Spill Occurs ventilation->waste_event spill_check Is it a spill? waste_event->spill_check sweep Sweep Solid Material spill_check->sweep Yes collect Place in Labeled, Sealed Container spill_check->collect No (Routine Waste) minimize_dust Minimize Dust Generation sweep->minimize_dust minimize_dust->collect storage Store in a Cool, Dry, Ventilated Area collect->storage contact_vendor Contact Licensed Disposal Company storage->contact_vendor incineration Dispose via Approved Incinerator contact_vendor->incineration end End of Disposal Process incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3,4,5,6-Pentafluoro-L-phenylalanine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Plan

This compound is a fluorinated amino acid that requires careful handling to mitigate potential health risks. The primary hazards include irritation to the skin, eyes, and respiratory tract.[1] Ingestion and inhalation should be avoided. The operational plan detailed below outlines a systematic approach to safely manage this chemical from receipt to disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne powder, which can cause serious eye irritation.[1]
Skin Protection Nitrile or neoprene gloves. A disposable lab coat.Prevents skin contact, which can cause irritation.[1] Regularly inspect gloves for any signs of wear or perforation. A lab coat protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95).Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to minimize inhalation exposure. May cause respiratory irritation.[1]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. The following procedure outlines the key steps from receiving the compound to its use in experimental work.

  • Receiving and Unpacking:

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear appropriate PPE (gloves and safety glasses) during unpacking.

    • Verify that the container is clearly labeled.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

    • Recommended storage temperature is typically 2-8°C.[4]

  • Preparation for Use:

    • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

    • Before weighing, ensure all necessary PPE is correctly worn.

    • Use a dedicated, clean spatula and weighing vessel.

  • Experimental Use (Example: Solid-Phase Peptide Synthesis):

    • The following is a general protocol for using Fmoc-pentafluoro-L-phenylalanine in solid-phase peptide synthesis.[2][3][5]

    • Resin Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[5]

    • Amino Acid Coupling:

      • In a separate vessel, dissolve Fmoc-2,3,4,5,6-Pentafluoro-L-phenylalanine and an activating agent (e.g., HATU) in DMF.

      • Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

      • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Washing: After coupling, thoroughly wash the resin with DMF to remove any unreacted reagents.

    • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

    • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Post-Experiment Cleanup:

    • Decontaminate all equipment and work surfaces with an appropriate solvent.

    • Dispose of all contaminated materials as outlined in the disposal plan.

    • Wash hands thoroughly after handling is complete.

Disposal Plan

The disposal of this compound and associated waste must be conducted in compliance with all local, state, and federal regulations for hazardous waste. Fluorinated organic compounds require special consideration for disposal.

  • Waste Segregation:

    • Collect all waste containing this compound separately from other chemical waste streams.

    • Label the waste container clearly as "Halogenated Organic Waste" and list the contents.[6]

    • Separate solid waste (e.g., contaminated gloves, weigh paper, unused compound) from liquid waste (e.g., reaction mixtures, washings).

  • Solid Waste Disposal:

    • Place all contaminated solid waste in a designated, sealed, and properly labeled hazardous waste container.

    • This includes empty product containers, which should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing the compound in a sealed, labeled, and chemically resistant container.

    • Do not mix with non-halogenated solvent waste, as this can increase disposal costs.[7]

  • Ultimate Disposal Method:

    • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (such as hydrogen fluoride) that are produced during combustion.[1][8]

    • Landfill: Landfilling of halogenated organic waste is highly restricted and generally not recommended. Regulations often prohibit the landfilling of hazardous waste containing significant concentrations of halogenated compounds.[3][4]

    • Neutralization: Chemical neutralization is not a suitable disposal method for this compound.

  • Contacting a Waste Disposal Service:

    • Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable environmental services company.

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receiving Receiving & Unpacking storage Secure Storage receiving->storage ppe Don PPE storage->ppe weighing Weighing ppe->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Equipment experiment->decontamination segregation Segregate Waste decontamination->segregation disposal Dispose via Licensed Service segregation->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentafluoro-L-phenylalanine
Reactant of Route 2
2,3,4,5,6-Pentafluoro-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.